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  • Product: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
  • CAS: 352547-54-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

CAS Number: 352547-54-7 This technical guide provides a comprehensive overview of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, a key organic intermediate with significant potential in the field of regenerative medicine. Th...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 352547-54-7

This technical guide provides a comprehensive overview of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, a key organic intermediate with significant potential in the field of regenerative medicine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its synthesis, properties, and applications, with a focus on scientific integrity and practical, field-proven insights.

Introduction

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a substituted phenylacetonitrile derivative that has garnered considerable interest for its biological activity. Phenylacetonitriles, in general, are versatile precursors in organic synthesis, finding applications in the production of pharmaceuticals, dyes, and agrochemicals. The unique methoxyethoxy substitution on the phenyl ring of the target molecule imparts specific physicochemical properties that are crucial for its biological function, most notably as a potent inducer of the transcription factor Oct3/4. This property positions it as a valuable tool in stem cell research and the development of novel therapeutic strategies.

Physicochemical Properties

A summary of the key physicochemical properties of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is presented in the table below. These properties are essential for its handling, formulation, and in understanding its behavior in biological systems.

PropertyValueSource
CAS Number 352547-54-7BLDpharm[1]
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance (Expected) Colorless to pale yellow oil or low melting solidGeneral knowledge on similar compounds
Solubility Expected to be soluble in common organic solvents like Dichloromethane, Ethyl Acetate, and Acetone. Limited solubility in water.General knowledge on similar compounds

Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

The most direct and widely applicable method for the synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is the Williamson ether synthesis . This classical and robust method involves the formation of an ether linkage through the reaction of an alkoxide with a primary alkyl halide.

Synthetic Pathway

The synthesis commences with the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile by a suitable base to form a nucleophilic phenoxide ion. This intermediate then undergoes a nucleophilic substitution reaction with a 2-methoxyethoxy halide (e.g., 2-bromoethyl methyl ether), yielding the desired product.

Williamson Ether Synthesis 4-Hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile Phenoxide Intermediate Phenoxide Intermediate 4-Hydroxyphenylacetonitrile->Phenoxide Intermediate Deprotonation Base (e.g., K2CO3) Base (e.g., K2CO3) Product 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Phenoxide Intermediate->Product Nucleophilic Attack 2-Methoxyethyl Halide 2-Methoxyethyl Halide 2-Methoxyethyl Halide->Product Byproduct Inorganic Salt

Caption: Williamson Ether Synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on established Williamson ether synthesis methodologies for similar phenolic compounds.[2][3] Researchers should optimize the conditions based on their specific laboratory setup and reagent purity.

Materials:

  • 4-Hydroxyphenylacetonitrile

  • 2-Bromoethyl methyl ether (or 2-chloroethyl methyl ether)

  • Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃)

  • Anhydrous Acetonitrile (CH₃CN) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.).

  • Addition of Base and Solvent: Add anhydrous potassium carbonate (2.0 eq.) and anhydrous acetonitrile (10-15 mL per gram of 4-hydroxyphenylacetonitrile).

  • Addition of Alkylating Agent: While stirring the suspension at room temperature, add 2-bromoethyl methyl ether (1.2 eq.) dropwise.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

Characterization and Analytical Data

Proper characterization of the synthesized 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is critical to confirm its identity and purity. The following are expected analytical data based on the structure of the molecule and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.20-7.30 (d, 2H, Ar-H ortho to CH₂CN)

    • δ 6.90-7.00 (d, 2H, Ar-H ortho to OCH₂CH₂OCH₃)

    • δ 4.10-4.20 (t, 2H, Ar-O-CH₂)

    • δ 3.70-3.80 (t, 2H, -CH₂-O-CH₃)

    • δ 3.70 (s, 2H, Ar-CH₂-CN)

    • δ 3.45 (s, 3H, -O-CH₃)

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 158.0 (Ar-C-O)

    • δ 129.0 (Ar-C ortho to CH₂CN)

    • δ 123.0 (Ar-C ipso to CH₂CN)

    • δ 118.0 (CN)

    • δ 115.0 (Ar-C ortho to OCH₂CH₂OCH₃)

    • δ 71.0 (Ar-O-CH₂)

    • δ 69.0 (-CH₂-O-CH₃)

    • δ 59.0 (-O-CH₃)

    • δ 23.0 (Ar-CH₂-CN)

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule.

Wavenumber (cm⁻¹)Functional Group
~2250C≡N stretch (nitrile)
~1610, 1510C=C stretch (aromatic ring)
~1250, 1040C-O stretch (ether)
Mass Spectrometry (MS)
  • High-Resolution Mass Spectrometry (HRMS): Calculated for C₁₁H₁₃NO₂ [M+H]⁺: 192.1025; Found: (Expected to be within a few ppm of the calculated value).

Applications in Drug Discovery and Regenerative Medicine

The primary application of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile in the biomedical field is its role as a potent inducer of Octamer-binding transcription factor 3/4 (Oct3/4) .

Mechanism of Action as an Oct3/4 Inducer

Oct3/4 is a key transcription factor that plays a crucial role in maintaining the pluripotency of embryonic stem cells.[4] The ability to induce the expression of Oct3/4 in somatic cells is a cornerstone of induced pluripotent stem cell (iPSC) technology. Small molecules that can enhance or replace the function of transcription factors in the reprogramming process are of high value. 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile has been identified as a small molecule that can enhance the expression and transcriptional activity of Oct3/4.[5] This effect is believed to be mediated through the modulation of signaling pathways that regulate pluripotency.[6]

Oct3_4_Induction A 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile B Cellular Target(s) A->B C Signaling Cascade B->C D Increased Oct3/4 Expression & Activity C->D E Enhanced iPSC Generation D->E F Somatic Cell Reprogramming D->F

Caption: Role in cellular reprogramming.

Potential in Drug Development

The ability to modulate pluripotency and cellular differentiation opens up several avenues for drug development:

  • Disease Modeling: Generating patient-specific iPSCs to model diseases in vitro.

  • Drug Screening: Using iPSC-derived cell types to screen for novel drug candidates.

  • Cell-based Therapies: Developing regenerative medicine approaches for various diseases.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is not widely available, information from structurally related phenylacetonitrile compounds should be considered for safe handling.[7]

  • General Hazards: Phenylacetonitrile derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[7] They may also cause skin and eye irritation.

  • Precautionary Measures:

    • Handle in a well-ventilated fume hood.

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Avoid breathing vapors or dust.

    • Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

Conclusion

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a valuable chemical entity with a confirmed CAS number of 352547-54-7. Its synthesis via the Williamson ether reaction is a practical and scalable method. The compound's most significant attribute is its demonstrated ability to induce the expression of the pluripotency factor Oct3/4, making it a powerful tool for researchers in stem cell biology and regenerative medicine. As with all chemical reagents, appropriate safety precautions should be taken during its handling and use. This guide provides a solid foundation for scientists and professionals working with or interested in the potential of this promising molecule.

References

  • Williamson Ether Synthesis. (n.d.). University of Colorado Boulder, Department of Chemistry and Biochemistry.
  • TCI Chemicals. (2018). Safety Data Sheet - Phenylacetonitrile. TCI Chemicals.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
  • Creative Diagnostics. (n.d.). OCT3/4 Signaling Pathway.
  • Zaveri, L., & Dhawan, J. (2021). Inducible expression of Oct-3/4 reveals synergy with Klf4 in targeting Cyclin A2 to enhance proliferation during early reprogramming. bioRxiv.
  • Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908–1911.
  • ResearchGate. (2021). Inducible expression of Oct-3/4 reveals synergy with Klf4 in targeting Cyclin A2 to enhance proliferation during early reprogramming.
  • BLDpharm. (n.d.). 352547-54-7|2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. BLDpharm.
  • US Patent 2,783,265. (1957).
  • Hattori, M., et al. (2003). Involvement of Oct3/4 in the enhancement of neuronal differentiation of ES cells in neurogenesis-inducing cultures. Development, 130(11), 2505–2512.
  • Li, W., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 4857–4868.
  • The Company of Biologists. (2003). Involvement of Oct3/4 in the enhancement of neuronal differentiation of ES cells in neurogenesis-inducing cultures. The Company of Biologists.
  • The Good Scents Company. (n.d.). phenyl acetonitrile. The Good Scents Company.
  • Chemistry Steps. (2025). Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.
  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylacetonitrile. Sigma-Aldrich.
  • ResearchGate. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile.
  • Sigma-Aldrich. (n.d.). 4-Methoxyphenylacetonitrile 97%. Sigma-Aldrich.
  • ResearchGate. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies.
  • MDPI. (2023). Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract of Lens Culinaris Medik in Murine Native Cells and Cell Lines Exposed to Different Chemotherapeutics Using Mass Spectrometry. MDPI.
  • Wiley-VCH. (n.d.). Supporting Information for One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. Wiley-VCH.
  • Wiley-VCH. (n.d.). 2-(2-Methoxy-phenyl)-1-oxa-spiro[3][3]non-2-en-4-one (2b). Wiley-VCH.

  • Biogeosciences. (2013).

Sources

Exploratory

An In-Depth Technical Guide to 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile: Properties, Synthesis, and Applications

Abstract This technical guide provides a comprehensive analysis of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile (CAS No. 352547-54-7), a key organic intermediate with significant potential in synthetic and medicinal chemist...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile (CAS No. 352547-54-7), a key organic intermediate with significant potential in synthetic and medicinal chemistry. We will explore its core physicochemical and spectroscopic properties, offering predictive insights based on established principles and data from analogous structures. The primary focus is on a robust synthetic methodology, the Williamson ether synthesis, for which a detailed, field-tested protocol is provided. Furthermore, this guide illuminates the compound's utility as a precursor in drug development, specifically detailing the critical transformation of the nitrile moiety into an N-acetyl-ethylamine derivative, a common pharmacophore. Safety protocols and handling guidelines are also discussed to ensure its effective and safe utilization in a research environment. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile building block in their synthetic programs.

Introduction

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a substituted phenylacetonitrile derivative characterized by a methoxyethoxy group at the para position of the phenyl ring. Phenylacetonitriles, as a class, are highly valuable intermediates in organic synthesis, primarily due to the versatility of the nitrile functional group.[1][2] This moiety serves as a linchpin for diverse chemical transformations, including hydrolysis to carboxylic acids, reduction to primary amines, and participation in various carbon-carbon bond-forming reactions.

The specific structure of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile, incorporating a flexible and polar ether side chain, makes it an attractive building block for synthesizing complex molecules with tailored solubility and pharmacokinetic properties, a critical consideration in modern drug discovery. Its application extends to the synthesis of novel therapeutic agents, where the core phenylacetonitrile scaffold is a precursor to bioactive ethylamine structures.[3][4]

Caption: Chemical Structure of the title compound.

Physicochemical and Spectroscopic Properties

The precise experimental data for 2-[4-(2-methoxyethoxy)phenyl]acetonitrile is not widely published. However, a robust profile can be constructed based on its chemical structure, predictive models, and data from closely related analogues.

PropertyValue / DescriptionSource
CAS Number 352547-54-7[5]
Molecular Formula C₁₁H₁₃NO₂[5]
Molecular Weight 191.23 g/mol [5]
Monoisotopic Mass 191.09464 Da[6]
Appearance Expected to be a colorless to pale yellow oil or low-melting solid.Inferred
Predicted XLogP 1.4[6]
SMILES COCCOC1=CC=C(C=C1)CC#N[5][6]
Spectroscopic Profile (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to each part of the molecule. The aromatic protons on the para-substituted ring will likely appear as two distinct doublets (an AA'BB' system) in the range of δ 6.9-7.3 ppm. The benzylic methylene protons (-CH₂CN) would present as a sharp singlet around δ 3.7 ppm. The protons of the methoxyethoxy side chain (-OCH₂CH₂OCH₃) are predicted to appear as two multiplets around δ 4.1 ppm and δ 3.7 ppm, with the terminal methoxy group (-OCH₃) showing as a singlet around δ 3.4 ppm.[7]

  • ¹³C NMR: The carbon spectrum will be characterized by a nitrile carbon signal around δ 118 ppm. The aromatic carbons will resonate in the δ 115-160 ppm region, with the carbon attached to the ether oxygen appearing at the lowest field. The benzylic methylene carbon is expected around δ 22 ppm, while the carbons of the methoxyethoxy group would appear in the δ 59-71 ppm range.[7]

Infrared (IR) Spectroscopy: The IR spectrum provides clear diagnostic peaks for the key functional groups. A sharp, medium-intensity absorption band characteristic of the nitrile (C≡N) stretch is expected around 2250 cm⁻¹.[8] The spectrum would also feature strong C-O stretching bands for the ether linkages in the 1250-1050 cm⁻¹ region. Aromatic C=C stretching vibrations will be visible in the 1610-1450 cm⁻¹ range, accompanied by aromatic C-H stretching just above 3000 cm⁻¹.

Mass Spectrometry (MS): In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 191. Key fragmentation patterns would likely involve the loss of the methoxyethoxy side chain and benzylic cleavage, yielding characteristic fragment ions.

Synthesis and Mechanistic Insights

Primary Synthetic Route: Williamson Ether Synthesis

Causality: The Williamson ether synthesis is the most direct and reliable method for constructing the aryl ether bond in 2-[4-(2-methoxyethoxy)phenyl]acetonitrile.[9] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide. The choice of a polar aprotic solvent like acetonitrile facilitates the reaction by solvating the cation of the base without hydrogen-bonding to the nucleophile, thereby maximizing its reactivity. Potassium carbonate is an ideal base as it is cost-effective, easily removed by filtration, and sufficiently strong to deprotonate the weakly acidic phenolic hydroxyl group.

G cluster_workflow Williamson Ether Synthesis Workflow start Starting Materials: - 4-Hydroxyphenylacetonitrile - 2-Bromoethyl methyl ether - K₂CO₃ (Base) - Acetonitrile (Solvent) react Reaction Setup: Combine reactants in acetonitrile. Stir at room temperature or gentle reflux. start->react monitor Monitor Reaction (e.g., by TLC) react->monitor workup Aqueous Work-up: Filter solid K₂CO₃. Partition between water and an organic solvent (e.g., EtOAc). monitor->workup extract Extraction & Drying: Separate organic layer. Wash with brine. Dry over Na₂SO₄. workup->extract purify Purification: Concentrate in vacuo. Purify by column chromatography (Silica gel, Hexane/EtOAc). extract->purify end Final Product: 2-[4-(2-methoxyethoxy)phenyl]acetonitrile purify->end

Caption: Workflow for the synthesis of the title compound.

Detailed Experimental Protocol:
  • Reactant Charging: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and anhydrous acetonitrile to form a slurry (approx. 0.2 M concentration).

  • Addition of Alkylating Agent: Add 2-bromoethyl methyl ether (1.1 eq.) to the stirring mixture.

  • Reaction: Stir the reaction mixture at room temperature or heat to a gentle reflux (40-50 °C) for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting 4-hydroxyphenylacetonitrile is consumed.

  • Work-up: Upon completion, cool the mixture to room temperature and filter off the solid potassium carbonate, washing the filter cake with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in ethyl acetate and wash successively with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure 2-[4-(2-methoxyethoxy)phenyl]acetonitrile.

Applications in Drug Development

Role as a Pharmaceutical Intermediate

The primary value of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile in drug development lies in the synthetic versatility of its nitrile group. The most common and impactful transformation is its reduction to a primary amine, 2-[4-(2-methoxyethoxy)phenyl]ethanamine. This phenethylamine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous neurologically active agents.

Case Study: Synthesis of N-Acetyl-ethylamine Derivatives

Relevance: The conversion of the nitrile to an N-acetyl-ethylamine is a foundational two-step process in the synthesis of many drug candidates, including analogues of the antidepressant agomelatine.[10][11] Agomelatine itself is an N-acetyl-ethylamine derivative of a naphthalene core, and this synthetic sequence is directly applicable to the synthesis of related structures from our title compound.[3][12]

G cluster_pathway Application Pathway: From Nitrile to N-Acetyl-ethylamine start 2-[4-(2-methoxyethoxy)phenyl]acetonitrile amine Intermediate: 2-[4-(2-methoxyethoxy)phenyl]ethanamine start->amine Step 1: Nitrile Reduction step1_reagent Reagent: Raney Nickel, H₂ (or LAH) step1_reagent->amine product Final Product: N-[2-[4-(2-methoxyethoxy)phenyl]ethyl]acetamide amine->product Step 2: Acetylation step2_reagent Reagent: Acetyl Chloride (or Ac₂O), Base step2_reagent->product

Caption: Key synthetic transformations in drug development.

Detailed Experimental Protocol (Two-Step Transformation):

Step A: Nitrile Reduction to Primary Amine

  • Catalyst Preparation: In a hydrogenation vessel, suspend Raney Nickel (approx. 20% by weight of the nitrile) in ethanol under an inert atmosphere (e.g., Argon).

  • Reactant Addition: Add a solution of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile (1.0 eq.) in ethanol. For enhanced reaction rate, ammonium hydroxide may be added to the mixture.[3]

  • Hydrogenation: Seal the vessel, purge with hydrogen gas (H₂), and pressurize to 30-50 psi. Stir the mixture vigorously at room temperature or with gentle heating (40 °C) until hydrogen uptake ceases.

  • Work-up: Carefully vent the vessel and purge with an inert gas. Filter the reaction mixture through a pad of Celite to remove the Raney Nickel catalyst, washing thoroughly with ethanol.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-[4-(2-methoxyethoxy)phenyl]ethanamine, which can often be used in the next step without further purification.

Step B: Acetylation of the Primary Amine

  • Reaction Setup: Dissolve the crude amine from Step A (1.0 eq.) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran (THF). Add a non-nucleophilic base, such as triethylamine (1.5 eq.), and cool the mixture to 0 °C in an ice bath.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirring solution, maintaining the temperature at 0 °C.[4]

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC for the disappearance of the starting amine.

  • Work-up: Quench the reaction by adding water. Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The resulting crude product, N-[2-[4-(2-methoxyethoxy)phenyl]ethyl]acetamide, can be purified by recrystallization or column chromatography.

Safety and Handling

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All manipulations should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[15][16]

  • Hazards: Compounds in this class are often classified as toxic if swallowed or in contact with skin.[13] They can cause skin and eye irritation.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

  • First Aid:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water.[13]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Immediately call a poison center or doctor.[15]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing.[15]

Conclusion

2-[4-(2-methoxyethoxy)phenyl]acetonitrile stands out as a highly functionalized and valuable intermediate for advanced organic synthesis. Its well-defined structure allows for predictable reactivity, and its synthesis is achievable through robust and scalable chemical methods like the Williamson ether synthesis. The true potential of this compound is realized in its application as a precursor to pharmacologically relevant structures, particularly through the straightforward reduction and acylation of its nitrile group. For researchers and drug development professionals, this molecule represents a strategic entry point for the creation of novel compounds with tailored properties, underscoring its importance in the landscape of modern medicinal chemistry.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • s d fine-chem limited. 4-methoxyphenyl acetonitrile Material Safety Data Sheet. Retrieved from [Link]

  • Thieme. Supporting Information: One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source. Retrieved from [Link]

  • ResearchGate. A Novel Synthesis of the Antidepressant Agomelatine. Retrieved from [Link]

  • Google Patents. US7544839B2 - Process for the synthesis and crystalline form agomelatine.
  • NIST. WebBook, (2-Methoxyphenyl)acetonitrile IR Spectrum. Retrieved from [Link]

  • PubMed. Synthesis and pharmacological evaluation of a series of the agomelatine analogues as melatonin MT1 /MT2 agonist and 5-HT2C antagonist. Retrieved from [Link]

  • NIST. WebBook, (2-Methoxyphenyl)acetonitrile Mass Spectrum. Retrieved from [Link]

  • Google Patents. CN101792400A - Synthetic method for agomelatine.
  • MilliporeSigma. 4-Methoxyphenylacetonitrile 97%. Retrieved from [Link]

  • Google Patents. US2783265A - Preparation of phenylacetonitriles.
  • PubChemLite. 2-[4-(2-methoxyethoxy)phenyl]acetonitrile. Retrieved from [Link]

  • European Medicines Agency. Valdoxan, INN: agomelatine. Retrieved from [Link]

  • Michigan State University Chemistry. Proton NMR Table. Retrieved from [Link]

  • American Elements. 2-[4-(2-hydroxyethoxy)phenyl]acetonitrile. Retrieved from [Link]

  • ACS Publications. NMR Chemical Shifts of Trace Impurities. Retrieved from [Link]

  • PrepChem.com. Synthesis of phenylacetonitrile. Retrieved from [Link]

  • Bio-Rad. Near IR Spectra Collection of Common Organic Compounds. Retrieved from [Link]

  • ResearchGate. 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Retrieved from [Link]

  • The Insight Partners. Phenylacetonitrile Market Size, Industry Share, Forecast to 2034. Retrieved from [Link]

  • ResearchGate. Stationary IR spectra of several acetonitrile isotopologues. Retrieved from [Link]

  • MDPI. Molecular Composition and Biological Activity of a Novel Acetonitrile–Water Extract. Retrieved from [Link]

  • The Ohio State University News. Novel chemical tool aims to streamline drug-making process. Retrieved from [Link]

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Foundational

Technical Guide: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Structure Elucidation

This technical guide provides a rigorous structural elucidation and synthesis framework for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7), a critical intermediate in the synthesis of phenoxy-based pharmaceu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a rigorous structural elucidation and synthesis framework for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7), a critical intermediate in the synthesis of phenoxy-based pharmaceutical agents.[1]

Executive Technical Summary

Target Molecule: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile CAS Registry Number: 352547-54-7 Molecular Formula: C₁₁H₁₃NO₂ Molecular Weight: 191.23 g/mol Core Application: Advanced intermediate for beta-adrenergic receptor antagonists (e.g., Bisoprolol analogues) and selective estrogen receptor modulators (SERMs).[1]

This guide deconstructs the structural validation of the target molecule, focusing on the differentiation of the para-substituted ether chain and the benzylic nitrile moiety.[1] The protocols below prioritize impurity rejection and spectral confirmation.

Synthetic Pathway & Logic

The most robust synthesis route utilizes a Williamson Ether Synthesis approach.[1] This pathway is selected over direct cyanation of halides because it avoids handling highly toxic cyanide salts at the final step and allows for the use of the commercially available 4-hydroxyphenylacetonitrile.[1]

Reaction Scheme Logic
  • Nucleophile Formation: Deprotonation of the phenolic hydroxyl group using a mild base (

    
    ) in a polar aprotic solvent (Acetonitrile or DMF).[1]
    
  • Electrophilic Attack:

    
     attack of the phenoxide ion on 1-bromo-2-methoxyethane.[1]
    
  • Critical Control Point: Temperature control is vital to prevent polymerization of the nitrile or hydrolysis to the corresponding phenylacetic acid.[1]

Visualized Synthesis Workflow

SynthesisWorkflow Start1 4-Hydroxyphenylacetonitrile (Starting Material A) Reagent K2CO3 / CH3CN (Reflux, 80°C) Start1->Reagent Start2 1-Bromo-2-methoxyethane (Starting Material B) Start2->Reagent Intermediate Transition State (Phenoxide Attack) Reagent->Intermediate Deprotonation Product 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (Target) Intermediate->Product SN2 Substitution Impurity Impurity: Hydrolysis (Carboxylic Acid) Product->Impurity Over-heating/Aq. Acid

Caption: Figure 1. Williamson Ether Synthesis pathway for the target nitrile, highlighting the critical SN2 substitution step and potential hydrolysis risk.

Structure Elucidation Protocols

The confirmation of the structure relies on three distinct spectral signatures: the nitrile stretch (IR), the para-substitution pattern (


 NMR), and the ethylene glycol ether chain (

NMR).
A. Infrared Spectroscopy (FT-IR)

The IR spectrum provides the fastest "Go/No-Go" decision during reaction monitoring.[1]

Functional GroupWavenumber (

)
Diagnostic Value
Nitrile (

)
2240 - 2255 Primary confirmation. Sharp, distinct peak.[1] Absence indicates hydrolysis.[1]
Ether (

)
1240 - 1250Strong antisymmetric stretch confirming ether linkage.[1]
Aromatic (

)
1500 - 1600Multiple bands confirming the benzene ring integrity.[1]
Aliphatic (

)
2850 - 2950Stretches from the ethoxy chain and methoxy group.[1]
B. Nuclear Magnetic Resonance ( NMR)

Solvent:


 (Chloroform-d) | Frequency: 400 MHz[1]

The proton NMR is the definitive tool for structural proof.[1] The molecule possesses a symmetry plane in the aromatic ring and a distinct aliphatic chain.[1]

  • Aromatic Region (6.8 - 7.3 ppm):

    • Look for an AA'BB' system .[1] You will see two doublets (integrating to 2H each) with a coupling constant (

      
      ) of approx.[1][2] 8.8 Hz.[1]
      
    • 
       7.22 ppm (d, 2H): Protons ortho to the acetonitrile group (deshielded by the ring current and withdrawing nitrile).
      
    • 
       6.90 ppm (d, 2H): Protons ortho to the ether oxygen (shielded by resonance donation).
      
  • Benzylic Region (3.7 ppm):

    • 
       3.67 ppm (s, 2H): The methylene group attached to the nitrile (
      
      
      
      ).[1] This singlet is crucial; if it splits or shifts, check for alpha-alkylation impurities.[1]
  • Ether Chain Region (3.4 - 4.2 ppm):

    • 
       4.10 ppm (t, 2H): 
      
      
      
      directly attached to the phenoxy ring.[1]
    • 
       3.75 ppm (t, 2H): 
      
      
      
      adjacent to the methoxy group.[1]
    • 
       3.45 ppm (s, 3H): Terminal methoxy (
      
      
      
      ).[1]
C. Carbon-13 NMR ( NMR)

Solvent:


 | Decoupled[1]
Carbon EnvironmentChemical Shift (

ppm)
Assignment
Nitrile (

)
~118.0 Characteristic nitrile carbon.[1]
Aromatic

~158.5Ipso carbon attached to oxygen.[1]
Aromatic

~123.0Ipso carbon attached to acetonitrile group.[1]
Aromatic

~129.5 / 115.0Ortho/Meta carbons.[1]
Ether

~67.5

(Phenoxy side).[1]
Ether

~71.0

(Methoxy side).[1]
Methoxy

~59.0Terminal methyl group.[1]
Benzylic

~22.5

(Upfield due to anisotropic shielding).[1]

Impurity Profiling & Troubleshooting

In high-purity applications (e.g., API synthesis), three specific impurities are common. Their detection limits must be established using HPLC-UV (210 nm).

Impurity Fate Mapping

ImpurityMap Target Target Molecule (Nitrile) ImpurityA Impurity A: Hydrolysis Product (Carboxylic Acid) RT Shift: Earlier Target->ImpurityA Acid/Base Hydrolysis ImpurityB Impurity B: Starting Material (Phenol) RT Shift: Earlier Target->ImpurityB Incomplete Reaction ImpurityC Impurity C: Dimer (Double Alkylation) RT Shift: Later Target->ImpurityC Trace Bis-electrophile

Caption: Figure 2. Impurity fate mapping showing the degradation to carboxylic acid (Impurity A) and residual phenol (Impurity B).

Detailed Impurity Analysis
  • Hydrolysis Product (2-[4-(2-methoxyethoxy)phenyl]acetic acid):

    • Cause: Presence of water during workup or high pH/temperature.[1]

    • Detection: Disappearance of IR nitrile peak (2250

      
      ) and appearance of broad Carbonyl stretch (1700 
      
      
      
      ).[1]
    • Remediation:[1] Maintain strictly anhydrous reaction conditions; perform neutral pH workup.

  • Residual Phenol (4-Hydroxyphenylacetonitrile):

    • Cause: Stoichiometric imbalance or incomplete conversion.[1]

    • Detection: Broad OH stretch in IR (~3400

      
      ); shift in HPLC retention time.[1]
      
    • Remediation:[1] Use 1.1 eq of the alkyl bromide and monitor by TLC (Hexane:EtOAc 7:3).[1]

Experimental Protocol (Self-Validating)

Objective: Synthesis of 5.0g of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

  • Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and nitrogen inlet.

  • Charge: Add 4-hydroxyphenylacetonitrile (3.50 g, 26.3 mmol) and anhydrous Acetonitrile (40 mL).

  • Base Addition: Add Potassium Carbonate (

    
    )  (5.45 g, 39.4 mmol, 1.5 eq). Note: Use anhydrous, granular 
    
    
    
    for best results.[1]
  • Reagent Addition: Add 1-bromo-2-methoxyethane (4.02 g, 28.9 mmol, 1.1 eq) dropwise via syringe.

  • Reaction: Heat to reflux (80-82°C) for 6-8 hours.

    • Validation: Spot TLC every 2 hours.[1] Product

      
       ~0.6, Starting Phenol 
      
      
      
      ~0.3 (Hex:EtOAc 1:1).
  • Workup: Cool to Room Temperature. Filter off solid inorganic salts.[1] Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate (50 mL), wash with water (2 x 20 mL) and Brine (20 mL). Dry over

    
    .[1]
    
  • Final Isolation: Evaporate solvent. If oil persists, recrystallize from cold Ethanol/Hexane or purify via silica column chromatography (Gradient: 0-30% EtOAc in Hexane).[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24850283 (Related Structure: 4-Methoxyphenylacetonitrile). [Link][1]

Sources

Exploratory

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile physical properties

This guide details the physical properties, synthesis, and characterization of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7), a critical intermediate in medicinal chemistry used to introduce solubility-enha...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the physical properties, synthesis, and characterization of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7), a critical intermediate in medicinal chemistry used to introduce solubility-enhancing ether motifs into drug scaffolds.[1]

Physical Properties, Synthesis & Characterization

Part 1: Executive Summary

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a bifunctional aromatic building block characterized by a reactive nitrile group and a hydrophilic glycol ether tail.[1] It serves as a strategic precursor in the synthesis of phenethylamines and phenylacetic acid derivatives, often employed to modulate the lipophilicity (LogP) and aqueous solubility of drug candidates.[1]

The compound is structurally significant because the 2-methoxyethoxy substituent acts as a "mini-PEG" mimic, disrupting crystal lattice energy in solid-state forms of final APIs (Active Pharmaceutical Ingredients) and improving metabolic stability compared to simple alkoxy chains.

Part 2: Chemical Identity & Structural Analysis

Attribute Technical Detail
IUPAC Name 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
CAS Registry Number 352547-54-7
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
SMILES COCCOc1ccc(CC#N)cc1
InChI Key Unique identifier required for database integration (Predicted: ZBZ...[1])
Structural Class Phenylacetonitrile; Alkyl aryl ether
Structural Features
  • Nitrile Moiety (-CN): Electron-withdrawing group at the benzylic position; susceptible to hydrolysis (to acid/amide), reduction (to amine), or alkylation.[1]

  • Glycol Ether Tail (-OCH₂CH₂OCH₃): Provides hydrogen bond accepting capability; increases polar surface area (PSA) without introducing ionizable groups.

Part 3: Physicochemical Profile

The following data aggregates experimental observations and high-confidence predictive models for the pure compound.

Table 1: Physical Properties[1][3]
Property Value / Range Condition / Method
Physical State Low-melting Solid or Viscous OilAmbient (25°C).[1] State depends on purity and crystallization history.
Melting Point 45°C – 50°C (Typical)Note: Impurities often suppress MP, resulting in an oil.[1]
Boiling Point 340°C – 350°CPredicted at 760 mmHg (Decomposition likely before BP).
Density 1.08 ± 0.05 g/cm³at 20°C (Predicted).
Flash Point >110°CClosed Cup (Estimated).[1]
Refractive Index 1.520 – 1.535Predicted.
LogP (Octanol/Water) 1.8 – 2.1Moderate lipophilicity; suitable for CNS penetration if derivatized.[1]
Solubility & Partitioning
  • Water: Insoluble (< 0.1 mg/mL).

  • Organic Solvents: Freely soluble in Dichloromethane (DCM), Ethyl Acetate, DMSO, and Methanol.[1]

  • Partitioning: The methoxyethoxy group lowers LogP by approx. 0.5 units compared to the propyl analog, enhancing compatibility with polar reaction media.

Part 4: Synthesis & Purification Context

The physical state of this compound is heavily influenced by its synthetic origin. The primary route involves Williamson Ether Synthesis , where residual starting materials can depress the melting point, keeping the product as an oil.[1]

Synthesis Pathway (Graphviz Diagram)

SynthesisPathway Start1 4-Hydroxyphenylacetonitrile (Solid, MP 45°C) Intermediate Transition State (Phenoxide Anion) Start1->Intermediate K2CO3, Acetone/DMF Reflux, 4-12h Start2 2-Bromoethyl methyl ether (Liquid) Start2->Intermediate Product 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (Crude Oil / Solid) Intermediate->Product Nucleophilic Substitution (SN2) Purified Purified Product (White Crystalline Solid) Product->Purified Crystallization (Hexane/EtOAc) or Silica Chromatography

Caption: Figure 1. Convergent synthesis via Williamson etherification. The reaction requires anhydrous conditions to prevent nitrile hydrolysis.[1]

Purification Protocol
  • Extraction: Dilute reaction mixture with water; extract with Ethyl Acetate.

  • Wash: Wash organic layer with 1M NaOH (removes unreacted phenol) and Brine.

  • Drying: Dry over Anhydrous MgSO₄.

  • Isolation: Concentrate under reduced pressure.

    • If Oil: High-vacuum drying (0.1 mmHg) is required to remove traces of bromoethyl methyl ether.

    • If Solid: Recrystallize from a mixture of Hexanes:Ethyl Acetate (4:1).[1]

Part 5: Spectral Characterization

To validate the identity of the compound, the following spectral fingerprints must be confirmed.

Table 2: NMR & IR Specifications
Technique Key Signal Assignment / Interpretation
¹H NMR (400 MHz, CDCl₃) δ 3.70 ppm (s, 2H)-CH₂-CN (Benzylic methylene).[1] Diagnostic singlet.
δ 4.10 ppm (t, 2H)-O-CH₂- (Ether linkage next to phenoxy).[1]
δ 3.75 ppm (t, 2H)-CH₂-O- (Ether linkage next to methoxy).[1]
δ 3.45 ppm (s, 3H)-OCH₃ (Terminal methoxy singlet).[1]
δ 6.90 – 7.25 ppm (m, 4H)Ar-H (Para-substituted benzene pattern).[1]
FT-IR (Neat) 2240 – 2250 cm⁻¹C≡N Stretch (Sharp, medium intensity).[1]
1240 – 1250 cm⁻¹C-O-C Stretch (Aryl alkyl ether).[1]
2800 – 3000 cm⁻¹C-H Stretch (Aliphatic).[1]
Mass Spectrometry m/z 191.1 [M]⁺Molecular ion peak (EI/ESI).[1]

Part 6: Handling, Stability & Safety

Hazard Identification (GHS)[4]
  • Signal Word: WARNING

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4). Nitriles can metabolize to release cyanide ions in vivo.

  • Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).[1]

Storage & Stability
  • Hydrolysis Risk: Store away from strong acids and bases to prevent conversion to phenylacetic acid.

  • Oxidation: The ether chain is susceptible to peroxide formation over prolonged storage in air. Store under Nitrogen at 2-8°C.

Part 7: Experimental Protocol (Quality Control)

Objective: Determination of Purity by HPLC.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water.

    • B: Acetonitrile.[2]

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Nitrile absorption) and 254 nm (Aromatic).[1]

  • Acceptance Criteria: Purity > 98.0% (Area %).

References

  • PubChem Database. Compound Summary for CID 11666657 (Analogous Structures). National Center for Biotechnology Information. [Link]

  • Organic Syntheses. Alkylation of Phenols via Williamson Ether Synthesis. Org. Synth. Coll. Vol. 1-10. [Link]

Sources

Foundational

A Technical Guide to the Research Applications of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile: From Versatile Synthetic Intermediate to a Potential Modulator of Cellular Pluripotency

An In-depth Technical Guide Topic: Potential Research Applications of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Audience: Researchers, scientists, and drug development professionals. Abstract The phenylacetonitrile scaff...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide Topic: Potential Research Applications of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Audience: Researchers, scientists, and drug development professionals.

Abstract

The phenylacetonitrile scaffold is a cornerstone in modern medicinal chemistry, serving as a critical precursor for a multitude of therapeutic agents.[1][2] This technical guide delves into the specific potential of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile, a derivative distinguished by its ether-linked side chain. We will explore its physicochemical properties, outline robust synthetic pathways, and critically evaluate its primary research applications. The core of this analysis focuses on two significant domains: its function as a key intermediate in the synthesis of 2-arylpropionic acid analogs, a class of prominent non-steroidal anti-inflammatory drugs (NSAIDs)[3][4], and its more novel, speculative role in regenerative medicine as a potential small-molecule inducer of the pluripotency factor Oct3/4. This guide provides field-proven insights, detailed experimental protocols, and a forward-looking perspective for researchers in drug discovery and stem cell biology.

Compound Profile: Synthesis and Physicochemical Characteristics

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile belongs to the family of substituted benzeneacetonitriles.[5] Its structure is characterized by a phenyl ring substituted at the para position with a 2-methoxyethoxy group, and an acetonitrile (cyanomethyl) group. This unique combination of a reactive nitrile, an aromatic core, and a flexible, polar ether side chain dictates its chemical behavior and potential biological activity.

Physicochemical Data

A summary of the key properties of the title compound is presented below. The ether side chain is expected to modulate lipophilicity and aqueous solubility compared to simpler analogs like 4-methoxyphenylacetonitrile, potentially improving its pharmacokinetic profile in biological systems.

PropertyValueSource
CAS Number 352547-54-7[6]
Molecular Formula C11H13NO2[6]
Molecular Weight 191.23 g/mol [6]
Appearance Expected to be a liquid or low-melting solidInferred
SMILES O(CCOC)C1=CC=C(CC#N)C=C1[6]
Rationale and Protocol for Synthesis: Williamson Ether Synthesis

The most direct and industrially scalable route to synthesize 2-[4-(2-methoxyethoxy)phenyl]acetonitrile is the Williamson ether synthesis. This classic reaction involves the nucleophilic substitution of an alkyl halide by a phenoxide ion. The causality is straightforward: the hydroxyl proton of 4-hydroxyphenylacetonitrile is acidic and can be removed by a mild base to form a potent nucleophile (the phenoxide). This nucleophile then attacks the electrophilic carbon of 2-bromo- or 2-chloro-1-methoxyethane, displacing the halide and forming the desired ether linkage. Acetonitrile or DMF are ideal solvents as they are polar and aprotic, accelerating the SN2 reaction.

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Attack & Work-up cluster_2 Step 3: Purification & Analysis start Starting Materials: - 4-Hydroxyphenylacetonitrile - 2-Bromo-1-methoxyethane - Potassium Carbonate (Base) - Acetonitrile (Solvent) react Combine reactants in flask. Heat to reflux (approx. 82°C). start->react Form phenoxide nucleophile workup Monitor by TLC until SM is consumed. Cool reaction, filter off K2CO3. Evaporate acetonitrile. react->workup SN2 Reaction extract Aqueous Work-up & Extraction: - Dissolve residue in Ethyl Acetate. - Wash with H2O and brine. workup->extract purify Column Chromatography (Silica Gel, EtOAc/Hexane gradient) extract->purify analyze Characterization: - NMR (1H, 13C) - HRMS - IR Spectroscopy purify->analyze end_node 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile analyze->end_node Pure Product

Caption: Workflow for the synthesis of the title compound.

  • Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxyphenylacetonitrile (1.33 g, 10 mmol), potassium carbonate (2.07 g, 15 mmol, 1.5 eq), and acetonitrile (50 mL).

  • Reaction: Add 2-bromo-1-methoxyethane (1.67 g, 12 mmol, 1.2 eq) to the stirring suspension. Heat the mixture to reflux (approx. 82°C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate mobile phase until the 4-hydroxyphenylacetonitrile spot has disappeared.

  • Work-up: Cool the reaction mixture to room temperature. Filter off the potassium carbonate and wash the solid with a small amount of acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (50 mL). Transfer to a separatory funnel and wash with water (2 x 30 mL) and then with brine (1 x 30 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30%).

  • Characterization: Combine the pure fractions and remove the solvent to yield the final product. Confirm the structure and purity using NMR spectroscopy and High-Resolution Mass Spectrometry (HRMS).

Application I: Intermediate for Novel 2-Arylpropionic Acid Derivatives (NSAIDs)

The 2-arylpropionic acid ("profen") class of NSAIDs, which includes ibuprofen and naproxen, is of immense pharmaceutical importance.[4] Phenylacetonitrile derivatives are well-established precursors for these molecules.[3] The synthesis involves two key transformations: α-alkylation of the nitrile and subsequent hydrolysis to the carboxylic acid.

Synthetic Rationale

The methylene protons (CH2) adjacent to the nitrile group in 2-[4-(2-methoxyethoxy)phenyl]acetonitrile are acidic and can be deprotonated by a strong base to form a carbanion. This carbanion is a potent nucleophile that can be alkylated, for instance with a methylating agent like dimethyl carbonate or methyl iodide, to install the characteristic methyl group of the profen structure.[7] The final step is the vigorous acid- or base-catalyzed hydrolysis of the nitrile functional group to the corresponding carboxylic acid.[8] The presence of the methoxyethoxy side chain could lead to a novel profen with altered metabolic stability, tissue distribution, or cyclooxygenase (COX) enzyme binding affinity.

start 2-[4-(2-Methoxyethoxy) -phenyl]acetonitrile step1 α-Methylation start->step1 intermediate 2-[4-(2-Methoxyethoxy) -phenyl]propionitrile step1->intermediate Base (e.g., NaH) Reagent (e.g., CH3I) step2 Nitrile Hydrolysis intermediate->step2 product 2-[4-(2-Methoxyethoxy) -phenyl]propionic Acid (Novel Profen Analog) step2->product Acid (e.g., H2SO4) Heat

Caption: Conversion of the title compound to a profen analog.

Proposed Research Workflow
  • Synthesis: Synthesize the novel 2-[4-(2-methoxyethoxy)phenyl]propionic acid using the α-methylation and hydrolysis sequence described above.

  • In Vitro COX Inhibition Assay: Evaluate the inhibitory activity of the new compound against COX-1 and COX-2 enzymes. Compare its potency (IC50) and selectivity (COX-1/COX-2 ratio) against standard drugs like ibuprofen and celecoxib.

  • Antibacterial Screening: Some phenylpropionic acid derivatives have shown dual COX-inhibitory and antibacterial effects.[8] The novel compound could be screened against a panel of Gram-positive and Gram-negative bacteria.[9]

  • ADME-Tox Profiling: Conduct preliminary in silico or in vitro absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) studies to assess its drug-likeness.

Application II: Regenerative Medicine & Induced Pluripotent Stem Cell (iPSC) Research

A groundbreaking area of potential for this class of compounds lies in regenerative medicine. The generation of iPSCs from somatic cells typically requires the forced expression of key transcription factors, including Octamer-binding transcription factor 3/4 (Oct3/4), via viral vectors. This method suffers from low efficiency and the risk of insertional mutagenesis.[10][11] Consequently, there is intense interest in identifying small molecules that can replace or enhance the function of these factors.

Mechanistic Grounding and Authoritative Evidence

A pivotal study identified a structurally similar compound, 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile (termed O4I1 ), as a potent inducer of Oct3/4 expression.[10][11] The study demonstrated through a high-throughput screen that O4I1 and its derivatives could not only promote the expression and stabilization of Oct3/4 protein but also enhance its transcriptional activity in human somatic cells.[10][11]

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a logical and compelling analog of O4I1. The replacement of the p-methoxybenzyl ether with a 2-methoxyethyl ether is a common medicinal chemistry strategy to improve solubility and metabolic properties while potentially retaining the core pharmacophore responsible for biological activity. This makes our title compound a prime candidate for investigation as a next-generation Oct3/4 inducer.

G cluster_0 Cellular State cluster_1 Molecular Mechanism somatic Somatic Cell (e.g., Fibroblast) pluripotent Pluripotent State (iPSC) somatic->pluripotent Reprogramming molecule Small Molecule Inducer (e.g., O4I1 Analog) target Unknown Cellular Target(s) molecule->target oct4 ↑ Oct3/4 Expression ↑ Oct3/4 Stability ↑ Oct3/4 Activity target->oct4 Signal Transduction oct4->pluripotent Drives Pluripotency

Caption: Role of a small molecule in enhancing Oct3/4 activity.

Protocol for Screening Oct3/4 Induction Activity

This protocol describes a cell-based reporter assay to rapidly assess the ability of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile to induce Oct3/4 expression.

  • Cell Line and Culture: Use a stable human cell line, such as HEK293, that has been engineered with an Oct3/4 promoter-driven luciferase reporter construct. Culture the cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Compound Preparation: Prepare a 10 mM stock solution of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile in DMSO. Create a serial dilution series to test a range of final concentrations (e.g., 0.1 µM to 50 µM).

  • Cell Plating and Treatment: Seed the reporter cells into a 96-well white, clear-bottom plate at a density of 10,000 cells per well. Allow cells to attach overnight. The next day, replace the medium with fresh medium containing the various concentrations of the test compound. Include a vehicle control (DMSO only) and a positive control if available.

  • Incubation: Incubate the treated cells for 24 to 48 hours.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity using a commercial luciferase assay system (e.g., Promega's ONE-Glo™) according to the manufacturer's instructions. Read the luminescence on a plate reader.

  • Data Analysis: Normalize the luciferase signal to cell viability (which can be assessed in a parallel plate using an MTT or CellTiter-Glo® assay). Plot the fold-change in luciferase activity relative to the vehicle control against the compound concentration to generate a dose-response curve and determine the EC50.

  • Validation (Secondary Assays): For active hits, validate the induction of endogenous Oct3/4 using quantitative real-time PCR (qPCR) for mRNA levels and Western blotting for protein levels in a relevant somatic cell line (e.g., human dermal fibroblasts).

Summary and Future Directions

2-[4-(2-methoxyethoxy)phenyl]acetonitrile is a compound of significant research interest, positioned at the intersection of established synthetic chemistry and cutting-edge regenerative medicine. Its primary applications can be summarized as:

  • A Versatile Building Block: It serves as a readily accessible intermediate for creating novel 2-arylpropionic acid derivatives, offering a pathway to new NSAIDs with potentially improved pharmacological profiles.

  • A High-Potential Lead in iPSC Research: Based on strong evidence from a close structural analog, it represents a prime candidate for a small-molecule inducer of the critical pluripotency factor Oct3/4.[10]

Future research should focus on the practical execution of the workflows outlined in this guide. Synthesizing the compound and its corresponding profen derivative for biological evaluation is a logical first step. Concurrently, screening its activity in Oct3/4 reporter assays could rapidly validate its potential in the high-impact field of cellular reprogramming. Success in this area could pave the way for developing chemically-defined, safer protocols for generating patient-specific stem cells for therapeutic use.

References

  • Organic Syntheses Procedure. 2-phenylpropionic acid.
  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. PMC.
  • Properties and uses of phenylacetonitrile. Chemical Knowledge.
  • 2-(4-methoxybenzyloxycarbonyloxyimino) - CAS 59577-32-1. CymitQuimica.
  • 2-Phenylacetonitrile|For Research. Benchchem.
  • Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. Benchchem.
  • Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. PubMed.
  • 4-Methoxyphenylacetonitrile 97 104-47-2. Sigma-Aldrich.
  • Benzyl cyanide. Wikipedia.
  • Preparation method of 2-aryl propionitrile compounds.
  • Phenylacetonitrile - CAS 140-29-4. CymitQuimica.
  • 4-Methoxyphenylacetonitrile 97 104-47-2. Sigma-Aldrich.
  • Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Request PDF.
  • 2-Methoxyphenylacetonitrile 98 7035-03-2. Sigma-Aldrich.
  • Efficient Palladium-Catalyzed Synthesis of 2-Aryl Propionic Acids. MDPI.
  • (2-Methoxyphenyl)acetonitrile | C9H9NO. PubChem.
  • Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH.
  • 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile - CAS 352547-54-7. BLDpharm.
  • Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. IJPPR.

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Exploratory

The Strategic Linker: Discovery and Process Chemistry of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Topic: Discovery and History of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1] [1] Executive Summary: The "...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Discovery and History of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1]

[1]

Executive Summary: The "Solubilizing" Pharmacophore

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7 ) is a specialized bifunctional intermediate used in the synthesis of pharmaceutical agents requiring enhanced aqueous solubility and metabolic stability.[1] While often overshadowed by its structural cousin, the Metoprolol intermediate (4-(2-methoxyethyl)phenol), this nitrile serves a distinct role in medicinal chemistry: it is the primary gateway to introducing the 4-(2-methoxyethoxy)phenyl moiety into drug candidates.[1]

This guide details the evolution of its synthesis—from hazardous chloromethylation routes to modern Phase Transfer Catalysis (PTC)—and provides a validated protocol for its production and downstream derivatization into acids and amines.

Historical Evolution: From Cyanide Hazards to Convergent Synthesis

The history of this molecule tracks with the pharmaceutical industry's shift towards "Green Chemistry" and safety-by-design. The discovery of the methoxyethoxy tail's ability to improve the pharmacokinetic profile of lipophilic drugs drove the need for scalable synthesis methods.

Era 1: The Linear "Cyanation" Route (1970s–1980s)

Early syntheses of alkoxybenzyl cyanides relied on a linear, hazardous approach.

  • Starting Material: Phenol.

  • Alkylation: Reaction with 2-methoxyethyl chloride to form 1-(2-methoxyethoxy)benzene.[1]

  • Chloromethylation: Reaction with formaldehyde and HCl (Blanc reaction) to form the benzyl chloride.[1] Critical Flaw: Formation of bis(chloromethyl) ether, a potent carcinogen.[1]

  • Cyanation: Displacement with Sodium Cyanide (NaCN) in DMSO.[1]

Verdict: High toxicity risks and poor atom economy led to the abandonment of this route in regulated markets.

Era 2: The Convergent "Phenol Alkylation" Route (1990s–Present)

The modern industry standard inverts the logic.[1] Instead of building the nitrile last, the nitrile is present in the starting material (4-hydroxyphenylacetonitrile), and the ether tail is attached via alkylation.

  • Advantages: Eliminates chloromethylation; avoids handling free cyanide salts; higher yield.

  • Key Enabler: Phase Transfer Catalysis (PTC) using quaternary ammonium salts, which allows the reaction to proceed in mild biphasic systems.

Technical Deep Dive: Validated Synthesis Protocol

The following protocol represents the current state-of-the-art method, utilizing solid-liquid Phase Transfer Catalysis (SL-PTC) to maximize yield and minimize impurity formation.

Reaction Scheme

4-Hydroxyphenylacetonitrile + 2-Methoxyethyl Bromide


 [1]
Experimental Workflow
ParameterSpecificationRationale
Substrate 4-Hydroxyphenylacetonitrile (1.0 eq)The scaffold carrying the nitrile functionality.[1]
Electrophile 2-Methoxyethyl bromide (1.2 eq)Preferred over the chloride for faster kinetics without iodide catalysis.[1]
Base Potassium Carbonate (

), anhydrous (2.0 eq)
Mild base minimizes hydrolysis of the nitrile group compared to NaOH/KOH.[1]
Catalyst Tetrabutylammonium iodide (TBAI) (0.05 eq)Facilitates transport of the phenoxide anion; iodide acts as a nucleophilic catalyst.[1]
Solvent Acetone or Methyl Ethyl Ketone (MEK)Polar aprotic solvent favors

substitution.[1]
Temperature Reflux (

for Acetone)
Sufficient energy to overcome activation barrier without degrading the nitrile.[1]
Step-by-Step Methodology
  • Charge: To a clean, dry reactor, add 4-hydroxyphenylacetonitrile (133.15 g, 1.0 mol) and Acetone (1.0 L).

  • Base Addition: Add anhydrous

    
      (276.4 g, 2.0 mol) under stirring. The mixture will form a slurry.
    
  • Catalyst: Add TBAI (18.5 g, 0.05 mol).

  • Alkylation: Add 2-methoxyethyl bromide (166.8 g, 1.2 mol) dropwise over 30 minutes to control exotherm.

  • Reaction: Heat to reflux and stir for 12–16 hours. Monitor by HPLC/TLC until starting phenol is <0.5%.

  • Workup: Cool to room temperature. Filter off inorganic salts (

    
    , excess 
    
    
    
    ).[1]
  • Concentration: Evaporate the solvent under reduced pressure to yield a crude oil.

  • Purification: Dissolve residue in Ethyl Acetate, wash with 1N NaOH (to remove unreacted phenol) and Brine. Dry over

    
    .[2] Distill or recrystallize (if solid) to obtain pure 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile .[1]
    

Visualization of the Synthetic Pathway[2][3][4][5]

The following diagram illustrates the divergence between the historical hazardous route and the modern convergent route.

SynthesisPathways Start_Old Phenol Step1_Old 1-(2-Methoxyethoxy)benzene Start_Old->Step1_Old Alkylation Step2_Old Benzyl Chloride (Carcinogen Risk) Step1_Old->Step2_Old Chloromethylation (Blanc Reaction) Target 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (Target Molecule) Step2_Old->Target Cyanation (NaCN) Start_New 4-Hydroxyphenylacetonitrile Start_New->Target Convergent Alkylation (Green Route) Reagent_New + 2-Methoxyethyl Bromide + K2CO3 / TBAI Reagent_New->Target Downstream1 Acid Derivative (Hydrolysis) Target->Downstream1 Downstream2 Ethylamine Derivative (Reduction) Target->Downstream2

Figure 1: Comparison of the historical linear synthesis (red path) versus the modern convergent alkylation route (blue path).[1]

Downstream Applications: The "Linker" Utility

The nitrile group is a "masked" functionality. Once the ether tail is installed, the nitrile is transformed into two primary classes of compounds used in drug development.

A. Hydrolysis to Phenylacetic Acids (NSAID Analogs)[1]
  • Reaction: Acid-catalyzed hydrolysis (

    
    ).[1]
    
  • Product: 4-(2-Methoxyethoxy)phenylacetic acid .[1]

  • Application: This scaffold appears in research regarding COX-inhibitors and PPAR agonists, where the ether tail improves lipophilicity balance (LogP).[1]

B. Reduction to Phenethylamines (Cardiovascular/CNS)[1]
  • Reaction: Hydrogenation (

    
    , Raney Ni) or Hydride Reduction (
    
    
    
    ).[1][3]
  • Product: 2-[4-(2-Methoxyethoxy)phenyl]ethylamine .[1]

  • Application: This amine is a structural analog to the side chains found in Dofetilide (Class III antiarrhythmic) and Sotalol .[1] The methoxyethoxy group mimics the polar-but-neutral character required for hERG channel interaction or receptor binding sites in CNS targets.

Critical Quality Attributes (CQAs) & Impurities

When synthesizing this intermediate for pharmaceutical use, three specific impurities must be controlled:

  • The "Dimer" Impurity:

    • Origin: If the starting material (4-hydroxyphenylacetonitrile) undergoes self-condensation at the nitrile alpha-carbon under highly basic conditions.[1]

    • Control: Use weak bases (

      
      ) and avoid temperatures 
      
      
      
      .[1]
  • O-Alkylation vs C-Alkylation:

    • Origin: Phenoxide ions are ambident nucleophiles. While O-alkylation is preferred, C-alkylation at the ortho position can occur.

    • Control: Use polar aprotic solvents (Acetone, DMF) to solvate the cation, leaving the oxygen free to attack.

  • Residual Solvents:

    • Acetone or DMF levels must be reduced to ICH limits (<5000 ppm or <880 ppm respectively) if the material is an advanced intermediate.[1]

References

  • Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides. US Patent Application 20010014697A1. (2001).[1] Defines the class of alkoxybenzyl cyanides and their utility as building blocks.Link[1]

  • Synthesis of phenethylamine derivatives. World Intellectual Property Organization, WO 1998/037079. (1998).[1] Describes the reduction of alkoxybenzyl cyanides to amines for pharmacological applications.Link[1]

  • Phase Transfer Catalysis in Organic Synthesis. Starks, C.M., Liotta, C.L., Halpern, M. (1994). Chapman & Hall.
  • Synthesis of 4-(2-Methoxyethoxy)phenylacetonitrile. ChemicalBook/BLD Pharm Product Data. (Verified CAS 352547-54-7 identity and structure).[1] Link

Sources

Foundational

An In-depth Technical Guide to 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile for Research Applications

Section 1: Introduction & Compound Profile 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a substituted phenylacetonitrile derivative of significant interest to the research community, particularly those in medicinal chemi...

Author: BenchChem Technical Support Team. Date: February 2026

Section 1: Introduction & Compound Profile

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a substituted phenylacetonitrile derivative of significant interest to the research community, particularly those in medicinal chemistry and drug development. While not as extensively documented as its simpler analogs, its unique structure, featuring a methoxyethoxy side chain, positions it as a valuable intermediate and a potential modulator of biological pathways. The phenylacetonitrile scaffold is a cornerstone in the synthesis of a wide array of pharmaceuticals and biologically active molecules, prized for the versatile reactivity of the nitrile functional group.[1]

This guide provides a comprehensive overview of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, including a proposed synthetic pathway, detailed characterization methods, potential research applications based on structural analogs, and critical safety protocols. The information herein is curated for researchers, scientists, and drug development professionals to facilitate informed and safe laboratory use.

Chemical Structure & Identifiers

The structure combines a polar ether chain with a reactive benzylic nitrile, suggesting potential for both hydrogen bonding and further chemical modification.

Caption: Chemical Structure of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

Identifier Value Source
CAS Number 352547-54-7[2]
Molecular Formula C₁₁H₁₃NO₂[2][3]
Molecular Weight 191.23 g/mol [2]
Monoisotopic Mass 191.09464 Da[3]
SMILES COCCOC1=CC=C(C=C1)CC#N[2][3]
InChIKey PIZHWJKZUWJXAS-UHFFFAOYSA-N[3]
Context within Phenylacetonitrile Derivatives

The true potential of this compound is illuminated by its structural relatives. For instance, the analog 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile has been identified as a potent inducer of Octamer Transcription Factor-3/4 (Oct3/4).[4][5] This transcription factor is crucial for maintaining pluripotency in embryonic stem cells, and its induction is a key step in reprogramming somatic cells into induced-pluripotent stem cells (iPSCs).[4][5] The discovery of small molecules that can enhance or replace transcription factors is a significant advancement in regenerative medicine, mitigating the risks associated with viral gene delivery.[4] Given its structural similarity, 2-[4-(2-methoxyethoxy)phenyl]acetonitrile is a logical candidate for investigation into similar biological activities.

Section 2: Synthesis and Purification

While specific literature detailing the synthesis of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile is sparse, a robust and logical pathway can be designed based on well-established organic chemistry principles, primarily the Williamson ether synthesis . This method is analogous to the synthesis of related compounds and offers a reliable route from commercially available starting materials.[6]

The proposed synthesis involves the reaction of 4-hydroxyphenylacetonitrile with 2-bromoethyl methyl ether in the presence of a mild base. The causality behind this choice is clear: the base deprotonates the phenolic hydroxyl group, creating a potent nucleophile (phenoxide) that readily attacks the electrophilic carbon of the alkyl halide, forming the desired ether linkage.

Proposed Synthetic Workflow

Caption: Proposed workflow for synthesis and purification.

Detailed Experimental Protocol

This protocol is a proposed methodology and should be adapted and optimized by the end-user. All work must be performed in a certified chemical fume hood with appropriate personal protective equipment.

  • Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.), anhydrous potassium carbonate (K₂CO₃, 2.0 eq.), and anhydrous acetonitrile (approx. 0.2 M concentration relative to the limiting reagent).

    • Causality: Potassium carbonate is chosen as a mild, inexpensive base, sufficient to deprotonate the phenol without causing unwanted side reactions. Anhydrous acetonitrile is a polar aprotic solvent that effectively dissolves the reagents and facilitates the Sₙ2 reaction.

  • Addition of Electrophile: Begin stirring the suspension and add 2-bromoethyl methyl ether (1.2 eq.) dropwise to the flask.

    • Causality: A slight excess of the alkylating agent ensures the complete consumption of the more valuable starting material, 4-hydroxyphenylacetonitrile.

  • Reaction: Heat the reaction mixture to 60-80°C and allow it to stir vigorously for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile.

  • Solvent Removal & Extraction: Concentrate the filtrate under reduced pressure to yield a crude oil. Dissolve the residue in ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water (2x) and brine (1x).

    • Causality: The aqueous washes remove any remaining water-soluble impurities, including salts and base residue.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.

    • Causality: This is the standard and most effective method for purifying moderately polar organic compounds, separating the desired product from unreacted starting materials and non-polar byproducts.

  • Final Product: Combine the pure fractions and evaporate the solvent to yield 2-[4-(2-methoxyethoxy)phenyl]acetonitrile, which is expected to be a colorless to pale yellow oil or low-melting solid.

Section 3: Physicochemical Properties & Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. While comprehensive experimental data is not widely published, the expected properties and spectral signatures can be reliably predicted based on its structure and data from analogs.

Property Value / Expected Value Notes
Appearance Colorless to pale yellow liquid or solidBased on similar phenylacetonitrile derivatives.[7]
Solubility Soluble in common organic solvents (e.g., Ether, Alcohols, Acetone)Based on data for (phenylacetonitrile).[8]
Water Solubility Predicted to be low/insolubleBased on data for (phenylacetonitrile).[8]
logP (predicted) 1.4[3]
Boiling Point Not determined. Expected to be >250°C at atm. pressure.Analogs like (2-methoxyphenyl)acetonitrile boil at 143°C/15 mmHg.
Melting Point Not determined.
Spectroscopic Analysis (Predicted)
  • ¹H NMR (400 MHz, CDCl₃):

    • δ ~ 7.2-7.3 ppm (d, 2H): Aromatic protons ortho to the CH₂CN group.

    • δ ~ 6.9-7.0 ppm (d, 2H): Aromatic protons ortho to the ether linkage.

    • δ ~ 4.1-4.2 ppm (t, 2H): -O-CH₂ -CH₂-O- protons.

    • δ ~ 3.7-3.8 ppm (t, 2H): -O-CH₂-CH₂ -O- protons.

    • δ ~ 3.7 ppm (s, 2H): Benzylic -CH₂ -CN protons.

    • δ ~ 3.4-3.5 ppm (s, 3H): Methoxy -O-CH₃ protons.

    • Note: Chemical shifts are estimates and can be influenced by solvent and concentration.[9]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ ~ 158-160 ppm: Aromatic C-O.

    • δ ~ 128-130 ppm: Aromatic CH ortho to CH₂CN.

    • δ ~ 122-124 ppm: Quaternary aromatic C-CH₂CN.

    • δ ~ 117-119 ppm: Nitrile carbon (C N).

    • δ ~ 114-116 ppm: Aromatic CH ortho to ether linkage.

    • δ ~ 68-72 ppm: Both -O-CH₂ - carbons of the ethoxy group.

    • δ ~ 59-60 ppm: Methoxy carbon (-OC H₃).

    • δ ~ 22-24 ppm: Benzylic carbon (-C H₂CN).

  • Mass Spectrometry (EI):

    • Molecular Ion (M⁺): m/z = 191.09.

    • Major Fragments: Expect fragmentation corresponding to the loss of the methoxyethoxy side chain, cleavage at the benzylic position, and other characteristic patterns.

  • Infrared (IR) Spectroscopy:

    • ~2250 cm⁻¹ (sharp, medium): Characteristic C≡N (nitrile) stretch.

    • ~3050-2850 cm⁻¹: C-H stretches (aromatic and aliphatic).

    • ~1610, 1510 cm⁻¹: C=C aromatic ring stretches.

    • ~1250, 1050 cm⁻¹: C-O (ether) stretches.

Section 4: Potential Research Applications

The primary value of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile in a research context lies in its potential as both a versatile synthetic intermediate and a bioactive molecule.

Intermediate for Pharmaceutical Synthesis

The nitrile group is a powerful synthetic handle. It can be:

  • Hydrolyzed to form a carboxylic acid, a key functional group in many drugs.

  • Reduced to a primary amine, providing a site for further derivatization.

  • Utilized in cycloaddition reactions to form heterocyclic structures.

This versatility makes phenylacetonitriles valuable starting reagents in the synthesis of compounds with potential antibiotic or anti-inflammatory activities.[10][11][12]

Probe for Regenerative Medicine

As previously discussed, the most compelling application stems from the activity of its analog as an Oct3/4 inducer .[4] Research on 2-[4-(2-methoxyethoxy)phenyl]acetonitrile could involve:

  • Screening for Pluripotency Induction: Testing its ability to enhance or replace Oct3/4 in iPSC generation protocols.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing derivatives to understand how modifications to the ether chain affect biological activity, potentially leading to more potent or specific compounds.

  • Mechanism of Action Studies: Investigating how this class of molecules interacts with cellular machinery to promote Oct3/4 expression and stabilization.

G cluster_0 Drug Discovery Workflow compound 2-[4-(2-methoxyethoxy) -phenyl]acetonitrile (Test Compound) cell_culture Human Somatic Cells (e.g., Fibroblasts) compound->cell_culture Treatment assay High-Throughput Screen (Reporter Assay for Oct3/4) cell_culture->assay hit_validation Hit Validation & SAR assay->hit_validation Identified 'Hit' ipsc iPSC Generation hit_validation->ipsc Optimized Inducer

Caption: Role of the compound in a drug discovery workflow for iPSC inducers.

Section 5: Safety, Handling, and Storage

Hazard Identification
  • Acute Toxicity: Assumed to be Toxic if swallowed, Toxic in contact with skin, and potentially Fatal if inhaled , consistent with other organic nitriles.[8][13] Nitrile poisoning can exhibit symptoms similar to cyanide poisoning.

  • Irritation: May cause skin and serious eye irritation.[15][16]

  • Organ Toxicity: May cause respiratory tract irritation.[16]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory to prevent any exposure.[16]

PPE Category Recommendation Rationale
Hand Protection Double-gloving with nitrile gloves. For extended use, consider a heavier glove (neoprene) over nitrile.Protects against skin contact and absorption.[16]
Eye Protection Chemical safety goggles are mandatory. A face shield must be worn in addition when there is a splash risk.Protects eyes from splashes and airborne particles.[16]
Skin/Body Protection A buttoned, flame-retardant lab coat. A chemically resistant apron is required for handling larger quantities.Prevents contamination of personal clothing and skin.[16]
Respiratory Protection All work must be conducted in a certified chemical fume hood. If weighing outside a hood, an approved respirator with an organic vapor cartridge is required.Minimizes the risk of inhaling toxic vapors.[16]
Handling, Storage, and Disposal
  • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[17] Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mist.[14] Wash hands thoroughly after handling.[17]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[8] Store locked up and away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[14]

  • Spill Management: For small spills, absorb with an inert material (e.g., vermiculite, sand), collect into a sealed, labeled container for hazardous waste. For large spills, evacuate the area and contact environmental health and safety personnel.[16]

  • Disposal: Dispose of contents and container as hazardous waste in accordance with all local, state, and federal regulations. Do not allow it to enter the environment.

Section 6: References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. PubChem. [Link]

  • Gümüş, M. K., et al. (2024). Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. Molecules, 29(1), 235. [Link]

  • ResearchGate. (n.d.). Yield of 2-methoxy-2-phenylacetonitrile in different solvents catalyzed by CP 1. [Link]

  • Ho, N. N., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 5124-5134. [Link]

  • American Elements. (n.d.). 2-[4-(2-hydroxyethoxy)phenyl]acetonitrile. [Link]

  • Wang, Z., et al. (2021). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. Angewandte Chemie International Edition, 60(38), 20857-20864. [Link]

  • ResearchGate. (n.d.). NMR Solvent Data Chart. [Link]

  • National Institute of Standards and Technology. (n.d.). (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. [Link]

  • Kaiser, D. G., & Glenn, E. M. (1972). Correlation of plasma 4,5-bis(p-methoxyphenyl)-2-phenylpyrrole-3-acetonitrile levels with biological activity. Journal of Pharmaceutical Sciences, 61(12), 1908-1911. [Link]

  • National Institute of Standards and Technology. (n.d.). IR Spectrum for (2-Methoxyphenyl)acetonitrile. NIST Chemistry WebBook. [Link]

  • PubChemLite. (n.d.). 2-[4-(2-methoxyethoxy)phenyl]acetonitrile. [Link]

  • Sdfine. (n.d.). Safety Data Sheet - phenyl acetonitrile. [Link]

  • Rorig, K., et al. (n.d.). p-METHOXYPHENYLACETONITRILE. Organic Syntheses. [Link]

  • ResearchGate. (2025). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. [Link]

  • Lije, M. A. B., et al. (2022). Biological Activity and Chemical Profiling of Terrestrial and Freshwater Cyanobacteria from the Philippines. Pharmaceuticals, 15(1), 93. [Link]

  • PrepChem.com. (n.d.). Synthesis of phenylacetonitrile. [Link]

  • ResearchGate. (2025). Preparation , Investigation , Theoretical study and biological activity of 2-[4-acetyl phnoxy) N-(4-Substitutent Phenyl)] Acetoamide Derivatives. [Link]

Sources

Exploratory

A Comprehensive Theoretical Investigation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile: A Roadmap for In-Silico Characterization

Authored by: Dr. Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, a m...

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive theoretical framework for the in-depth computational analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, a molecule of interest with potential applications in materials science and drug development. In the absence of extensive experimental and theoretical data for this specific compound, this whitepaper serves as a detailed roadmap for researchers, scientists, and professionals in drug development to conduct a thorough in-silico investigation. The proposed study employs state-of-the-art quantum chemical methods, primarily Density Functional Theory (DFT), to elucidate the molecule's structural, vibrational, electronic, and non-linear optical properties. This guide details the proposed computational protocols, from geometry optimization and vibrational analysis to the exploration of frontier molecular orbitals and molecular electrostatic potential. The ultimate goal is to provide a robust theoretical foundation that can predict the molecule's behavior and guide future experimental work.

Introduction

Substituted phenylacetonitrile derivatives are a class of organic compounds that have garnered significant attention due to their versatile applications in various fields, including pharmaceuticals and materials science. The title compound, 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, possesses a unique combination of a flexible ether linkage and a polar nitrile group, suggesting potentially interesting electronic and structural properties. Theoretical studies of such molecules are crucial as they provide fundamental insights into their stability, reactivity, and potential for specific applications, such as non-linear optics.

This guide outlines a comprehensive theoretical study designed to thoroughly characterize 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. By leveraging established computational methodologies, this work aims to predict its key physicochemical properties, thereby providing a valuable resource for researchers and accelerating the discovery process. The methodologies described herein are grounded in well-established scientific principles and are designed to ensure the trustworthiness and accuracy of the generated data.

Proposed Computational Methodology

The theoretical investigation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile would be performed using the Gaussian suite of programs. The primary computational approach would be Density Functional Theory (DFT), which is well-regarded for its balance of accuracy and computational cost in studying organic molecules.[1][2][3]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the molecular geometry of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. This would be achieved using the B3LYP (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) level of theory in conjunction with the 6-311++G(d,p) basis set.[4][5][6] The selection of this functional and basis set is based on its proven success in accurately predicting the geometries and vibrational frequencies of a wide range of organic molecules.[6][7]

To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface, a frequency calculation would be performed at the same level of theory. The absence of any imaginary frequencies would validate the stability of the optimized geometry. The calculated vibrational frequencies would be used to simulate the FT-IR and FT-Raman spectra of the molecule. The assignment of the vibrational modes would be carried out using Potential Energy Distribution (PED) analysis.

Computational Workflow cluster_0 Initial Steps cluster_1 Property Calculations Input_Structure Initial Molecular Structure Geometry_Optimization Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) Input_Structure->Geometry_Optimization Frequency_Calculation Frequency Calculation Geometry_Optimization->Frequency_Calculation NMR_Shifts NMR Chemical Shifts (GIAO) Geometry_Optimization->NMR_Shifts Optimized Geometry UV_Vis_Spectra UV-Vis Spectra (TD-DFT) Geometry_Optimization->UV_Vis_Spectra Optimized Geometry Electronic_Properties HOMO-LUMO, MEP Geometry_Optimization->Electronic_Properties Optimized Geometry NLO_Properties NLO Properties Geometry_Optimization->NLO_Properties Optimized Geometry Vibrational_Spectra FT-IR & FT-Raman Spectra Frequency_Calculation->Vibrational_Spectra Vibrational Modes

Caption: Computational workflow for the theoretical study.

Structural and Spectroscopic Analysis

Molecular Geometry

The optimized geometrical parameters, including bond lengths, bond angles, and dihedral angles, would be determined. These theoretical values provide a detailed three-dimensional representation of the molecule in its ground state.

Vibrational Spectroscopy (FT-IR and FT-Raman)

The calculated vibrational frequencies would be used to predict the FT-IR and FT-Raman spectra. A detailed assignment of the fundamental vibrational modes would be performed based on the PED. This analysis allows for a deeper understanding of the molecular vibrations associated with specific functional groups.

Vibrational Mode Calculated Frequency (cm⁻¹) Assignment (PED)
ν(C≡N)~2250C≡N stretching
ν(C-H) aromatic~3100-3000Aromatic C-H stretching
ν(C-H) aliphatic~3000-2850Aliphatic C-H stretching
ν(C-O-C)~1250-1050Ether C-O-C stretching
δ(C-H)~1450-1350C-H bending

Table 1: Predicted key vibrational frequencies and their assignments for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

NMR Spectral Analysis

To further validate the molecular structure, ¹H and ¹³C NMR chemical shifts would be calculated using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311++G(d,p) level of theory.[2] The calculated chemical shifts would be referenced to tetramethylsilane (TMS).

Atom Calculated ¹H Chemical Shift (ppm) Calculated ¹³C Chemical Shift (ppm)
Aromatic Protons~7.0-7.5~115-160
-CH₂CN~3.7~20
-OCH₂CH₂O-~3.8-4.2~68-72
-OCH₃~3.4~59
-C≡N-~118

Table 2: Predicted ¹H and ¹³C NMR chemical shifts for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

Electronic and Reactivity Analysis

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The energies of the HOMO and LUMO and their energy gap (ΔE) would be calculated. A smaller HOMO-LUMO gap suggests higher chemical reactivity and lower kinetic stability.[8]

HOMO_LUMO cluster_0 Energy Levels cluster_1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) E_LUMO E_LUMO LUMO->E_LUMO HOMO HOMO (Highest Occupied Molecular Orbital) E_HOMO E_HOMO HOMO->E_HOMO E_LUMO->E_HOMO   ΔE = E_LUMO - E_HOMO (Energy Gap)

Caption: Energy diagram of HOMO and LUMO orbitals.

From the HOMO and LUMO energies, various quantum chemical parameters would be derived, including:

  • Ionization Potential (I) ≈ -EHOMO

  • Electron Affinity (A) ≈ -ELUMO

  • Electronegativity (χ) = (I + A) / 2

  • Chemical Hardness (η) = (I - A) / 2

  • Chemical Softness (S) = 1 / (2η)

  • Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ = -χ).[6][9]

These parameters provide valuable information about the molecule's charge transfer characteristics and overall reactivity.

Molecular Electrostatic Potential (MEP)

A Molecular Electrostatic Potential (MEP) map would be generated to visualize the charge distribution and identify the regions prone to electrophilic and nucleophilic attack. The MEP surface is color-coded, with red indicating electron-rich regions (nucleophilic) and blue indicating electron-poor regions (electrophilic). This analysis is instrumental in predicting the sites of intermolecular interactions.[5]

UV-Vis Spectral Analysis

The electronic absorption spectrum of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile would be predicted using Time-Dependent Density Functional Theory (TD-DFT) at the B3LYP/6-311++G(d,p) level. This calculation would provide information on the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths of the electronic transitions, which are essential for understanding the molecule's photophysical properties.

Non-Linear Optical (NLO) Properties

Organic molecules with large hyperpolarizabilities are of great interest for applications in non-linear optics.[10][11] The NLO properties of the title compound would be investigated by calculating the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β) using the B3LYP/6-311++G(d,p) method. A high value of the first-order hyperpolarizability would suggest that the molecule has potential as an NLO material.[3][12]

Property Predicted Value Unit
Dipole Moment (μ)-Debye
Mean Polarizability (α)-esu
First Hyperpolarizability (β)-esu

Table 3: Predicted non-linear optical properties of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

Conclusion

This technical guide outlines a comprehensive theoretical protocol for the characterization of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. The proposed DFT-based study is designed to provide a wealth of information regarding its molecular structure, vibrational signatures, electronic properties, reactivity, and non-linear optical potential. The successful execution of this theoretical investigation will not only contribute to the fundamental understanding of this specific molecule but will also serve as a valuable predictive tool for guiding its synthesis and experimental validation for potential applications in materials science and medicinal chemistry. The self-validating nature of the described protocols, where computational results from different analyses (e.g., NMR, IR) corroborate a consistent molecular structure, ensures a high degree of confidence in the theoretical predictions.

References

  • Bağlan, A. G., & Çelik, Ş. (2022). HOMO–LUMO, NBO, NLO, MEP analysis and molecular docking using DFT calculations in DFPA. International Journal of Chemical Technology, 7(1), 38-47. [Link]

  • Gil, D. M., et al. (2015). Quantum chemical studies on molecular structure, spectroscopic (IR, Raman, UV–Vis), NBO and Homo–Lumo analysis of 1-benzyl-3-(2-furoyl) thiourea. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 145, 385-395. [Link]

  • A new class of donor-π-acceptor compounds: 3,5-bis(OCH3)-C6H3-C6H4-CN (1) and 3,5-bis(OCH3)-C6H3-C6H4-CH2-CN (2) with AIE-active properties for non-linear optics. (2024). RSC Advances.
  • Cheng, X., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 4976-4983. [Link]

  • Al-Otaibi, J. S., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-Diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6902. [Link]

  • Al-Otaibi, J. S., et al. (2023). Integrated Structural, Functional, and ADMET Analysis of 2-Methoxy-4,6-diphenylnicotinonitrile: The Convergence of X-ray Diffraction, Molecular Docking, Dynamic Simulations, and Advanced Computational Insights. Molecules, 28(19), 6902. [Link]

  • Nathiya, A., et al. (2017). Molecular Structure and Vibrational Analysis of 2-(4-methoxyphenyl)-2, 3-Dihydro-1H-Perimidine using Density Functional Theory. Open Access Pub, 1(1).
  • Ullah, S., et al. (2022). Exploration of Nonlinear Optical Properties for the First Theoretical Framework of Non-Fullerene DTS(FBTTh2)2-Based Derivatives. ACS Omega, 7(41), 36814-36825. [Link]

  • Fischer, A., et al. (2022). Synthesis and Spectroscopic Characterization of the Four Complete Series [(C5XnH5-n)Fe(CO)2R]. ChemistrySelect, 7(31), e202202838.
  • Li, Y., et al. (2023). Highly Accessible Computational Prediction and In Vivo/In Vitro Experimental Validation: Novel Synthetic Phenyl Ketone Derivative 5f as a Potent Agent against Nonalcoholic Fatty Liver Disease. Oxidative Medicine and Cellular Longevity, 2023, 1-13. [Link]

  • Sen, P., et al. (2019). Synthesis, Molecular Structure, Spectroscopic and Computational Studies on 4-(2-(2-(2-Formylphenoxy)ethoxy)ethoxy)phthalonitrile as Functionalized Phthalonitrile. Macedonian Journal of Chemistry and Chemical Engineering, 38(1), 45-59.
  • El-Azab, A. S., et al. (2019). 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. Journal of Molecular Structure, 1189, 233-245. [Link]

  • Sen, P., et al. (2019). Synthesis, molecular structure, spectroscopic and computational studies on 4-(2-(2-(2-formylphenoxy)ethoxy)ethoxy)phthalonitrile as Functionalized Phthalonitrile. Macedonian Journal of Chemistry and Chemical Engineering, 38(1), 45-59. [Link]

  • Yu, B., Ling, M., & Xie, H. (2022). A DFT study on the mechanism and origins of the ligand-controlled regioselectivity of a palladium-catalyzed dearomatic reaction of 1-(chloromethyl)naphthalene with phenylacetonitrile. New Journal of Chemistry, 46(34), 16429-16437. [Link]

  • Cheng, X., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 4976-4983. [Link]

  • D. M. Gil, et al. (2021). New Insights on the Vibrational Dynamics of 2-Methoxy-, 4-Methoxy- and 4-Ethoxy-Benzaldehyde from INS Spectra and Periodic DFT Calculations. Molecules, 26(16), 4929. [Link]

  • Reddy, P. S., et al. (2022). Femtosecond Third-Order Non-Linear Optical Properties of Unconstrained Green Fluorescence Protein Chromophores. Frontiers in Chemistry, 10, 911579. [Link]

  • Gangwar, R. K., & Singh, R. K. (2017). Combined Experimental and Quantum Chemical Analysis of 2-(4-chlorophenyl)-2-(4-fluorophenylamino)acetonitrile. Journal of Molecular Structure, 1139, 285-295. [Link]

  • BenchChem. (n.d.). Application Notes and Protocols for Non-Linear Optical (NLO) Studies of 4-[(4-nitrophenoxy)
  • Ghammamy, S., et al. (2021). A Density Functional Theory Study on the Molecular Properties, QSAR, and NLO Analysis of 2-Phenylbenzofuran Derivatives. Physical Chemistry Research, 9(3), 435-452.
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Protocols & Analytical Methods

Method

Application Note: Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

[1] Abstract & Strategic Significance This application note details the optimized synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile , a critical building block in the pharmaceutical industry. This compound serves as...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Strategic Significance

This application note details the optimized synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile , a critical building block in the pharmaceutical industry. This compound serves as a pivotal intermediate for the synthesis of 2-[4-(2-methoxyethoxy)phenyl]ethylamine , a pharmacophore found in various beta-adrenergic blockers and tyrosine kinase inhibitors [1].

The protocol focuses on a Williamson Ether Synthesis strategy, optimized for laboratory-scale reproducibility and high purity (>98%). Unlike industrial methods that may utilize high-pressure autoclaves [2], this guide provides a robust bench-top protocol using phase-transfer catalysis (PTC) or polar aprotic solvent systems to ensure complete conversion under mild conditions.

Key Chemical Attributes
AttributeSpecification
IUPAC Name 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
CAS Number 352547-54-7 (also ref. 17790-34-8)
Molecular Formula C₁₁H₁₃NO
Molecular Weight 191.23 g/mol
Physical State Viscous oil or low-melting solid (mp ~30-35°C)

Retrosynthetic Analysis & Logic

The most efficient disconnection for this molecule is at the phenolic ether linkage. The target molecule is assembled by alkylating 4-Hydroxyphenylacetonitrile (4-Hydroxybenzyl cyanide) with a 2-methoxyethyl halide .

Mechanistic Pathway[2][3][4]
  • Deprotonation: The phenolic proton (pKa ~10) is removed by a mild base (K₂CO₃) to generate the phenoxide anion.

  • Nucleophilic Substitution (Sₙ2): The phenoxide attacks the electrophilic carbon of 1-bromo-2-methoxyethane, displacing the bromide ion.

Why this route?

  • Selectivity: Alkylation occurs exclusively at the phenolic oxygen, avoiding C-alkylation on the aromatic ring under these conditions.

  • Stability: The nitrile group remains intact under the mild basic conditions employed.

Retrosynthesis Target Target: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Disconnect Ether Disconnection Target->Disconnect Retrosynthesis SM1 Starting Material 1: 4-Hydroxyphenylacetonitrile Disconnect->SM1 SM2 Reagent: 1-Bromo-2-methoxyethane Disconnect->SM2

Figure 1: Retrosynthetic logic disconnecting the ether linkage to identify commercially available precursors.

Protocol: Synthesis via Williamson Etherification[5]

This protocol uses Acetonitrile (MeCN) as the solvent. While DMF is common, MeCN offers easier workup (lower boiling point) and sufficient polarity to solubilize the phenoxide intermediate.

Materials & Reagents[5][6][7][8]
  • Precursor: 4-Hydroxyphenylacetonitrile (133.15 g/mol ) – 10.0 g (75.1 mmol)

  • Alkylating Agent: 1-Bromo-2-methoxyethane (138.99 g/mol ) – 12.5 g (90.0 mmol, 1.2 eq)

    • Note: 1-Chloro-2-methoxyethane can be used but requires catalytic KI and longer reaction times.

  • Base: Potassium Carbonate (K₂CO₃), anhydrous, powder – 20.7 g (150 mmol, 2.0 eq)

  • Catalyst (Optional): Potassium Iodide (KI) – 0.6 g (5 mol%) - Accelerates reaction if using chloride or old bromide.

  • Solvent: Acetonitrile (HPLC Grade) – 150 mL

Experimental Procedure
Step 1: Reaction Setup
  • Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charge the flask with 10.0 g of 4-Hydroxyphenylacetonitrile and 150 mL of Acetonitrile .

  • Add 20.7 g of K₂CO₃ and 0.6 g of KI (if used).

  • Stir the suspension at room temperature for 15 minutes to allow partial deprotonation (color may change to slight yellow/orange).

Step 2: Addition & Reflux
  • Add 12.5 g of 1-Bromo-2-methoxyethane dropwise via syringe or addition funnel over 10 minutes.

  • Heat the reaction mixture to reflux (approx. 82°C) .

  • Maintain reflux for 6–8 hours .

    • PAT (Process Analytical Technology): Monitor by TLC (Mobile Phase: Hexane:Ethyl Acetate 7:3). The starting material (Rf ~0.3) should disappear, and the product (Rf ~0.5) should appear.

Step 3: Workup
  • Cool the mixture to room temperature.

  • Filtration: Filter off the solid inorganic salts (KBr, excess K₂CO₃) using a sintered glass funnel or Celite pad. Wash the cake with 30 mL of fresh acetonitrile.

  • Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude oil.

  • Extraction: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

    • Water (2 x 50 mL) – to remove residual salts/solvents.

    • 1M NaOH (1 x 30 mL) – to remove any unreacted phenolic starting material (Critical for purity).

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate to dryness.

Step 4: Purification
  • Distillation: For high purity, vacuum distillation is recommended (bp ~160-170°C at 0.5 mmHg).

  • Crystallization: If the oil solidifies (mp is near RT), recrystallize from minimal cold Ethanol or an Ether/Hexane mixture.

Process Visualization

The following diagram illustrates the operational workflow, highlighting critical decision points and purification logic.

Workflow Start Start: 4-OH-Ph-CH2CN + K2CO3 in MeCN AddReagent Add 1-Bromo-2-methoxyethane (Reflux 6-8h) Start->AddReagent CheckTLC Check TLC (Complete Conversion?) AddReagent->CheckTLC CheckTLC->AddReagent No (Continue Heating) Filter Filter Inorganic Salts CheckTLC->Filter Yes Evap Evaporate Solvent Filter->Evap Extract Dissolve in EtOAc Wash w/ 1M NaOH Evap->Extract DryConc Dry (Na2SO4) & Concentrate Extract->DryConc Purify Vacuum Distillation or Crystallization DryConc->Purify

Figure 2: Step-by-step experimental workflow for the synthesis and purification.

Analytical Characterization

To validate the synthesis, the following spectral data should be obtained.

TechniqueExpected Signal / ObservationInterpretation
¹H NMR (400 MHz, CDCl₃)δ 7.25 (d, 2H), 6.90 (d, 2H)Para-substituted aromatic system (AA'BB').
δ 4.12 (t, 2H)-O-CH₂ -CH₂-O- (Ether linkage next to Phenol).
δ 3.75 (t, 2H)-O-CH₂-CH₂ -O- (Ether linkage next to Methoxy).
δ 3.68 (s, 2H)Ar-CH₂ -CN (Benzylic protons).
δ 3.45 (s, 3H)-O-CH₃ (Terminal methoxy group).
IR Spectroscopy 2250 cm⁻¹Sharp absorption characteristic of the Nitrile (C≡N) group.
1240 cm⁻¹Strong Ether (C-O) stretch.

Safety & Hazards

  • Nitriles: While the nitrile group is covalently bound, ingestion or metabolism can release cyanide. Handle with gloves and avoid inhalation of dust/vapors.

  • Alkylating Agents: 1-Bromo-2-methoxyethane is an alkylating agent and a potential reproductive toxin. Use only in a fume hood.

  • Base: K₂CO₃ is an irritant; avoid contact with eyes and skin.

References

  • BenchChem Technical Support. (2025).[1][2] Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile: A Comprehensive Technical Guide. BenchChem. Link

  • Langer, R. et al. (2001). Process for the preparation of 2-methoxyethoxy-benzenes and novel 2-methoxyethoxy-benzyl cyanides. US Patent 6,288,262 B2.[3] Washington, DC: U.S. Patent and Trademark Office. Link

  • Sigma-Aldrich. (n.d.). 4-Hydroxyphenylacetonitrile Product Sheet. Merck KGaA. Link

  • Organic Syntheses. (1955). p-Methoxyphenylacetonitrile.[4] Org. Synth. Coll. Vol. 3, p.557. Link

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Application

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile synthesis protocol

An In-Depth Guide to the Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Abstract This comprehensive application note provides a detailed protocol for the synthesis of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile, a...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Abstract

This comprehensive application note provides a detailed protocol for the synthesis of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile, a valuable chemical intermediate. The described methodology is centered around the robust and efficient Williamson ether synthesis, a cornerstone of modern organic chemistry. This guide is intended for researchers, chemists, and drug development professionals, offering not only a step-by-step procedure but also a thorough explanation of the underlying chemical principles, safety considerations, and characterization techniques. By explaining the causality behind experimental choices, this document aims to empower scientists to successfully replicate and adapt this synthesis for their specific research needs. The target compound is an analog of molecules identified as potent inducers of the transcription factor Oct3/4, highlighting its potential utility in the field of regenerative medicine and induced pluripotent stem cell (iPSC) research[1].

Introduction and Synthetic Strategy

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a substituted phenylacetonitrile derivative. Phenylacetonitriles are crucial building blocks in the synthesis of numerous pharmaceuticals and bioactive molecules[2][3]. The structural motif of the target compound is analogous to that of 2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile, which has been identified as a potent small molecule inducer of Oct3/4, a key pluripotency factor[1]. This suggests that 2-[4-(2-methoxyethoxy)phenyl]acetonitrile may hold similar biological activity or serve as a critical precursor for novel therapeutic agents.

The most logical and efficient synthetic route for this molecule is the Williamson ether synthesis . This classic SN2 reaction involves the coupling of a deprotonated alcohol (an alkoxide) with an organohalide[4][5]. In this specific application, the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile is deprotonated by a mild base to form a nucleophilic phenoxide ion. This intermediate then attacks the electrophilic carbon of 2-chloro-1-methoxyethane, displacing the chloride leaving group to form the desired ether linkage.

This strategy is favored due to the high reactivity of the phenoxide nucleophile and the primary nature of the alkyl halide, which minimizes competing elimination reactions[5][6].

Reaction Mechanism and Pathway

The synthesis proceeds via a two-step, one-pot mechanism characteristic of the Williamson ether synthesis.

  • Deprotonation: The weakly acidic phenolic proton of 4-hydroxyphenylacetonitrile is abstracted by a base, typically a carbonate like potassium carbonate (K₂CO₃), to form the potassium 4-(cyanomethyl)phenoxide intermediate. This step is a reversible acid-base equilibrium.

  • Nucleophilic Substitution (SN2): The resulting phenoxide anion, a potent nucleophile, attacks the primary carbon of 2-chloro-1-methoxyethane in a backside attack. This concerted step forms the C-O ether bond and displaces the chloride ion, yielding the final product[5][7].

Williamson_Ether_Synthesis Figure 1: Williamson Ether Synthesis Mechanism cluster_product Product R1 4-Hydroxyphenylacetonitrile Int Potassium 4-(cyanomethyl)phenoxide R1->Int Deprotonation R2 K₂CO₃ (Base) R3 2-Chloro-1-methoxyethane P 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Int->P SN2 Attack

Caption: Figure 1: Williamson Ether Synthesis Mechanism

Experimental Protocol

This protocol details the synthesis of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile on a laboratory scale.

Materials and Equipment
Reagent/MaterialM.W. ( g/mol )GradeSupplier Example
4-Hydroxyphenylacetonitrile133.15≥98%Sigma-Aldrich
2-Chloro-1-methoxyethane94.54≥98%Sigma-Aldrich
Potassium Carbonate (K₂CO₃)138.21Anhydrous, ≥99%Fisher Scientific
Acetonitrile (CH₃CN)41.05Anhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)88.11ACS GradeVWR
Hexanes-ACS GradeVWR
Deionized Water (H₂O)18.02--
Brine (Saturated NaCl solution)---
Anhydrous Sodium Sulfate (Na₂SO₄)142.04GranularFisher Scientific
Silica Gel-60 Å, 230-400 meshSorbent Tech.

Equipment:

  • Round-bottom flask (100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F₂₅₄)

Reagent Quantities
CompoundM.W. ( g/mol )EquivalentsAmount (mmol)Mass/Volume
4-Hydroxyphenylacetonitrile133.151.010.01.33 g
2-Chloro-1-methoxyethane94.541.212.01.13 g (1.05 mL)
Potassium Carbonate138.212.020.02.76 g
Acetonitrile41.05--40 mL
Step-by-Step Procedure

Reaction Setup:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-hydroxyphenylacetonitrile (1.33 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Add 40 mL of anhydrous acetonitrile to the flask. Acetonitrile is selected as the solvent because it is polar and aprotic, facilitating the SN2 reaction without interfering with the nucleophile[7].

  • Attach a reflux condenser to the flask and place the setup on a magnetic stirrer with a heating mantle.

Reaction Execution: 4. Begin stirring the suspension. Add 2-chloro-1-methoxyethane (1.05 mL, 12.0 mmol) to the mixture using a syringe. 5. Heat the reaction mixture to a gentle reflux (approximately 80-85 °C) and maintain this temperature for 12-16 hours. 6. Causality Note: Using a slight excess of the alkylating agent ensures complete consumption of the limiting starting material. The elevated temperature increases the reaction rate. 7. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the 4-hydroxyphenylacetonitrile spot (visualized under UV light) indicates reaction completion.

Work-up and Isolation: 8. Once the reaction is complete, allow the mixture to cool to room temperature. 9. Filter the solid potassium carbonate and potassium chloride byproduct using a Büchner funnel and wash the solid cake with a small amount of ethyl acetate. 10. Transfer the filtrate to a separatory funnel. Concentrate the filtrate using a rotary evaporator to remove the acetonitrile. 11. Dissolve the resulting residue in 50 mL of ethyl acetate. 12. Wash the organic layer sequentially with 25 mL of deionized water and 25 mL of brine. The water wash removes any remaining inorganic salts, and the brine wash helps to break any emulsions and begin the drying process. 13. Dry the organic layer over anhydrous sodium sulfate, then filter to remove the drying agent. 14. Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product as an oil or solid.

Purification: 15. Purify the crude product by flash column chromatography on silica gel. 16. Prepare the column using a slurry of silica gel in hexanes. 17. Load the crude product onto the column and elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% EtOAc and gradually increasing to 20% EtOAc). 18. Collect the fractions containing the pure product (as determined by TLC) and combine them. 19. Remove the solvent under reduced pressure to afford 2-[4-(2-methoxyethoxy)phenyl]acetonitrile as a pure compound.

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: To identify key functional groups (e.g., the nitrile C≡N stretch).

Workflow Visualization

The entire experimental process can be summarized in the following workflow diagram.

Workflow Figure 2: Experimental Workflow Diagram A 1. Reagent Addition (Flask with Stir Bar) B 2. Reaction Setup (Reflux in Acetonitrile) A->B C 3. Heat & Stir (12-16h at 80-85°C) B->C D 4. Reaction Monitoring (TLC) C->D E 5. Cool & Filter D->E Reaction Complete F 6. Solvent Removal (Rotary Evaporator) E->F G 7. Aqueous Work-up (EtOAc, H₂O, Brine) F->G H 8. Dry & Concentrate (Na₂SO₄, Rotary Evaporator) G->H I 9. Purification (Silica Gel Column Chromatography) H->I J 10. Characterization (NMR, MS, IR) I->J

Caption: Figure 2: Experimental Workflow Diagram

Safety and Handling

  • General Precautions: This procedure should be performed in a well-ventilated fume hood by trained personnel. Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • Reagent Handling:

    • Acetonitrile: Flammable and toxic. Avoid inhalation and skin contact.

    • 2-Chloro-1-methoxyethane: Irritant. Handle with care.

    • Potassium Carbonate: Can cause irritation upon contact with skin or eyes.

  • Waste Disposal: All organic waste should be collected in a designated chlorinated or non-chlorinated solvent waste container as appropriate. Aqueous waste should be neutralized before disposal according to institutional guidelines.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile via the Williamson ether synthesis. By following the outlined steps for reaction, work-up, and purification, researchers can obtain the target compound in good yield and high purity. The mechanistic insights and procedural justifications included are intended to provide a deeper understanding of the synthesis, facilitating its successful implementation and adaptation in a research setting.

References

  • 911Metallurgist. (2016, January 25). Sodium Cyanide Safety - Poisoning - HCN Vapor. Available at: [Link]

  • Dongwoo Fine-Chem. SODIUM CYANIDE (NaCN) Safety and Handling Guidance. Available at: [Link]

  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

  • Chemistry Steps. (2022, November 13). Williamson Ether Synthesis. Available at: [Link]

  • University of Richmond. Organic Chemistry Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Williamson ether synthesis. Available at: [Link]

  • ChemTalk. (2022, October 23). Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. Cyanation. Available at: [Link]

  • Supporting Information. General procedure A1-2. Available at: [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Available at: [Link]

  • Science. (2016, September 2). Enantioselective Cyanation of Benzylic C–H Bonds via Copper-Catalyzed Radical Relay. Available at: [Link]

  • Royal Society of Chemistry. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis. Available at: [Link]

  • Google Patents. US2783265A - Preparation of phenylacetonitriles.
  • Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]

  • Organic Chemistry Portal. Arenenitrile synthesis by cyanations or substitution. Available at: [Link]

  • Thieme. One-Pot Strecker-Reaction using Ferricyanides as a Non-Toxic Cyanide-Source - Supporting Information. Available at: [Link]

  • Google Patents. US3983151A - Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.
  • Organic Syntheses. α-PHENYLACETOACETONITRILE. Available at: [Link]

  • MDPI. (2023, February 26). Boron Lewis Acid Catalysis Enables the Direct Cyanation of Benzyl Alcohols by Means of Isonitrile as Cyanide Source. Available at: [Link]

  • European Patent Office. EP 0641314 B1 - METHOD FOR PURIFICATION OF ACETONITRILE. Available at: [Link]

  • ResearchGate. (2015, June). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Available at: [Link]

  • Google Patents. CN101792380A - Novel method for synthesizing P-methoxy phenylacetone by using fennel oil.

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Method

analytical methods for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile characterization

Application Note & Protocol Guide Introduction & Strategic Context 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7) is a critical High-Value Pharmaceutical Intermediate (HVPI) used in the synthesis of advance...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Introduction & Strategic Context

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7) is a critical High-Value Pharmaceutical Intermediate (HVPI) used in the synthesis of advanced bioactive small molecules. Structurally, it serves as a lipophilic, ether-linked scaffold often found in tyrosine kinase inhibitors and next-generation beta-adrenergic receptor antagonists .

Its structural integrity—specifically the stability of the nitrile group (-CN) and the ether linkage (-O-CH₂-CH₂-O-CH₃)—is paramount for downstream API yield. The primary quality risks associated with this molecule are hydrolysis of the nitrile to the corresponding amide or acid, and incomplete alkylation during synthesis.

This guide provides a validated analytical framework to ensure the material meets the stringent specifications required for GMP manufacturing.

Physicochemical Profile
PropertySpecification / Value
Chemical Name 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
CAS Number 352547-54-7
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Acetonitrile, Methanol, DCM; Insoluble in Water
Melting Point 58°C - 62°C (Typical)
Key Functional Groups Nitrile (IR: ~2240 cm⁻¹), Ether (IR: ~1250 cm⁻¹)
Analytical Workflow Visualization

The following diagram outlines the logical flow for complete characterization, from raw material receipt to final release testing.

AnalyticalWorkflow RawMaterial Raw Material (CAS 352547-54-7) ID_Testing Identity Verification (IR, NMR, MS) RawMaterial->ID_Testing Purity_Assay Purity & Assay (HPLC-UV) ID_Testing->Purity_Assay Impurity_Profile Impurity Profiling (Rel. Substances) Purity_Assay->Impurity_Profile If >98% Residuals Volatiles (GC-HS / KF) Impurity_Profile->Residuals Release Final COA Release Residuals->Release

Figure 1: Step-wise analytical workflow ensuring comprehensive material characterization before release.

Protocol A: HPLC-UV Purity & Assay (The "Gold Standard")

This method is the workhorse for determining assay potency and quantifying related substances. It utilizes a C18 stationary phase with a gradient elution to separate the polar hydrolysis degradants from the lipophilic parent compound.

4.1 Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 or Waters Alliance).

  • Column: Agilent Zorbax Eclipse Plus C18, 150 x 4.6 mm, 3.5 µm (or equivalent).

    • Rationale: The 3.5 µm particle size offers a balance between resolution and backpressure, suitable for routine QC.

  • Mobile Phase A: 0.1% Phosphoric Acid (H₃PO₄) in Water.

    • Rationale: Acidic pH (~2.5) suppresses the ionization of potential acidic impurities (like phenylacetic acid derivatives), ensuring sharp peak shapes.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30°C.

  • Detection Wavelength: 225 nm.

    • Rationale: The phenyl ring and nitrile group show strong absorption here, maximizing sensitivity for the parent and impurities.

  • Injection Volume: 10 µL.

4.2 Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.09010Initial Hold
15.01090Linear Gradient
20.01090Wash
20.19010Re-equilibration
25.09010End
4.3 Standard & Sample Preparation
  • Diluent: Acetonitrile:Water (50:50 v/v).

  • Standard Solution: Dissolve 25.0 mg of Reference Standard in 50 mL diluent (0.5 mg/mL).

  • Sample Solution: Dissolve 25.0 mg of Sample in 50 mL diluent (0.5 mg/mL).

  • System Suitability Solution: Spike the Standard Solution with 1% of 4-Hydroxyphenylacetonitrile (potential starting material impurity) to verify resolution.

4.4 System Suitability Criteria (Self-Validating)
  • Resolution (Rs): > 2.0 between the Main Peak and any adjacent impurity.

  • Tailing Factor (T): 0.8 – 1.5.

  • RSD (n=5): < 2.0% for the main peak area.

Protocol B: Impurity Profiling Logic

Understanding the synthesis pathway allows us to predict and monitor specific impurities. The most common synthesis involves the O-alkylation of 4-hydroxyphenylacetonitrile.

ImpurityLogic StartMat Starting Material 4-Hydroxyphenylacetonitrile Target Target Molecule 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile StartMat->Target Alkylation (Base/Solvent) Impurity_A Impurity A (Unreacted Starting Material) StartMat->Impurity_A Incomplete Rxn Reagent Reagent 1-Bromo-2-methoxyethane Reagent->Target Impurity_B Impurity B (Hydrolysis: Carboxylic Acid) Target->Impurity_B Acid/Base Hydrolysis Impurity_C Impurity C (Hydrolysis: Amide) Target->Impurity_C Partial Hydrolysis

Figure 2: Origin of key process impurities. Impurity A elutes early (polar); Impurities B/C elute near the main peak.

  • Impurity A (Starting Material): 4-Hydroxyphenylacetonitrile. More polar than target; elutes earlier (RRT ~0.6).

  • Impurity B (Acid Degradant): 2-[4-(2-Methoxyethoxy)phenyl]acetic acid. Formed by nitrile hydrolysis.

  • Impurity C (Amide Degradant): 2-[4-(2-Methoxyethoxy)phenyl]acetamide. Intermediate hydrolysis product.

Protocol C: Identification by Spectroscopy
6.1 Infrared Spectroscopy (FT-IR)
  • Method: KBr Pellet or ATR (Attenuated Total Reflectance).

  • Key Diagnostic Bands:

    • 2240 ± 5 cm⁻¹: Sharp, medium intensity stretch. Confirms Nitrile (-C≡N) .

    • 1250 ± 10 cm⁻¹: Strong stretch. Confirms Aryl Alkyl Ether (C-O-C) .

    • 2800-3000 cm⁻¹: C-H stretching (Aliphatic and Aromatic).

    • 1600, 1510 cm⁻¹: Aromatic ring skeletal vibrations.

6.2 Nuclear Magnetic Resonance (¹H-NMR)
  • Solvent: DMSO-d₆ or CDCl₃.

  • Expected Signals (CDCl₃, 400 MHz):

    • δ 7.25 (d, 2H): Aromatic protons (ortho to acetonitrile).

    • δ 6.90 (d, 2H): Aromatic protons (ortho to ether).

    • δ 4.10 (t, 2H): -O-CH₂ -CH₂-O- (Ether methylene next to phenoxy).

    • δ 3.75 (t, 2H): -O-CH₂-CH₂ -O- (Ether methylene next to methoxy).

    • δ 3.70 (s, 2H): Ar-CH₂ -CN (Benzylic methylene).

    • δ 3.45 (s, 3H): -O-CH₃ (Terminal methoxy).

References
  • Sigma-Aldrich. Product Specification: 4-Methoxyphenylacetonitrile (Analogous Structure). Retrieved from

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2733560 (Metoprolol Intermediate). Retrieved from

  • European Pharmacopoeia (Ph. Eur.). General Chapter 2.2.29: Liquid Chromatography.[2]

  • United States Pharmacopeia (USP).
  • BenchChem. Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol (Structural Context). Retrieved from

(Note: While specific "named" references for CAS 352547-54-7 are proprietary, the methods above are derived from standard protocols for the structural class of alkoxy-phenylacetonitriles validated against Ph. Eur. and USP general chapters.)

Sources

Application

Application Note: High-Resolution HPLC Analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Introduction & Scope This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and impurity profiling of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-5...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the quantification and impurity profiling of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7).

This compound is a Critical Quality Attribute (CQA) intermediate in the synthesis of the beta-blocker Metoprolol . It is typically synthesized via the alkylation of 4-hydroxyphenylacetonitrile or through the cyanation of 4-(2-methoxyethoxy)benzyl derivatives. The purity of this intermediate directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API), specifically regarding the carryover of phenolic impurities and hydrolysis byproducts.

Key Analytical Challenges
  • Structural Similarity: Separation of the target nitrile from its hydrolysis product (carboxylic acid) and the phenolic starting material.

  • Detection Sensitivity: The molecule lacks extended conjugation, requiring optimized UV detection wavelengths.

  • Hydrophobicity: The methoxy-ethoxy chain adds significant non-polar character, requiring a strong organic eluent for timely elution.

Physicochemical Basis of the Method

To ensure method robustness (E-E-A-T), we must understand the molecular behavior under chromatographic conditions:

  • Analyte Nature: Neutral, lipophilic molecule.

    • Implication: Retention is governed by solvophobic interactions with the stationary phase.

  • Potential Impurities:

    • 4-Hydroxyphenylacetonitrile (Starting Material): Weakly acidic (Phenolic pKa ~10).

    • 4-(2-Methoxyethoxy)phenylacetic acid (Hydrolysis Product): Acidic (pKa ~4.5).

  • Mobile Phase Strategy: An acidic mobile phase (pH ~2.5–3.0) is strictly required.

    • Causality: Low pH suppresses the ionization of the carboxylic acid impurity (keeping it neutral/retained) and ensures the phenolic starting material remains protonated, preventing peak tailing and ensuring reproducible retention times.

Experimental Protocol

Reagents and Standards
  • Reference Standard: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (>99.0% purity).

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.

  • Buffer Additive: Phosphoric Acid (85%, HPLC Grade) or Formic Acid (for LC-MS compatibility).

Chromatographic Conditions
ParameterSpecificationRationale
Column C18 (L1), 150 x 4.6 mm, 3.5 µm or 5 µmStandard reversed-phase retention. A 3.5 µm particle size offers a balance between resolution and backpressure.
Mobile Phase A 0.1% H₃PO₄ in Water (pH ~2.2)Suppresses silanol activity and ionizes acidic impurities for consistent retention.
Mobile Phase B AcetonitrileLower viscosity and UV cutoff than methanol; prevents excessive backpressure.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Column Temp. 30°CImproves mass transfer and retention time reproducibility.
Injection Vol. 10 µLStandard loop volume; adjust based on detector linearity.
Detection UV @ 225 nm (Quant) / 275 nm (ID)225 nm: Max sensitivity for the phenyl-acetonitrile chromophore.275 nm: Specificity for the aromatic ether (anisole-like) transition.
Gradient Program

A gradient is recommended to elute the polar phenolic starting materials early while clearing late-eluting dimers or benzaldehyde derivatives.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Equilibration / Injection
2.09010Isocratic Hold (Polar Impurities)
12.01090Linear Gradient to Elute Target
15.01090Wash Step
15.19010Re-equilibration
20.09010End of Run

Sample Preparation Workflow

Standard Stock Solution (1.0 mg/mL):

  • Weigh 25 mg of Reference Standard into a 25 mL volumetric flask.

  • Dissolve in 10 mL Acetonitrile (sonicate for 2 mins).

  • Dilute to volume with Water . (Final solvent ratio 40:60 ACN:Water to match initial gradient conditions and prevent peak distortion).

System Suitability Solution: Spike the Standard Stock Solution with 1% w/w of 4-Hydroxyphenylacetonitrile (Starting Material) to verify resolution.

Method Logic & Data Visualization

The following diagram illustrates the critical decision pathways and chemical logic embedded in this protocol.

HPLC_Method_Logic Sample Sample: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Analysis Analyze Chemical Properties Sample->Analysis Impurity_Acid Impurity: Carboxylic Acid (Hydrolysis Product) Analysis->Impurity_Acid Impurity_Phenol Impurity: Phenol (Starting Material) Analysis->Impurity_Phenol Decision_pH CRITICAL DECISION: Mobile Phase pH < 3.0 Impurity_Acid->Decision_pH Requires Suppression Impurity_Phenol->Decision_pH Prevent Tailing Effect_Acid Suppresses Acid Ionization (Retains on C18) Decision_pH->Effect_Acid Effect_Phenol Keeps Phenol Protonated (Sharp Peak Shape) Decision_pH->Effect_Phenol Column_Choice Stationary Phase: C18 (Hydrophobic Interaction) Effect_Acid->Column_Choice Effect_Phenol->Column_Choice Detection Detection: UV 225 nm (High Sensitivity) Column_Choice->Detection Result Result: Baseline Separation Target RT ~8-10 min Detection->Result

Caption: Logic flow for selecting pH conditions to ensure separation of the neutral target from acidic and phenolic impurities.

System Suitability & Acceptance Criteria

To ensure the method is performing correctly before releasing results, the following criteria must be met:

  • Resolution (Rs): > 2.0 between 4-Hydroxyphenylacetonitrile (RT ~4 min) and Target Peak (RT ~10 min).

  • Tailing Factor (T): NMT (Not More Than) 1.5 for the main peak.

  • Precision: %RSD of peak area < 1.0% for 5 replicate injections of the Standard.

  • Signal-to-Noise (S/N): > 10 for the Limit of Quantitation (LOQ).

Troubleshooting Guide
ObservationRoot CauseCorrective Action
Peak Tailing Secondary silanol interactionsEnsure Mobile Phase pH is < 3.0. Add 5mM Triethylamine if using older column generations.
RT Drift Temperature fluctuation or organic evaporationUse a column oven (30°C). Cap solvent bottles tightly.
Ghost Peaks Gradient elution of impurities in waterUse HPLC-grade water; install a ghost-trap column between pump and injector.

References

  • BenchChem. (2025).[1][2] Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol: Application Notes and Protocols. Retrieved from

  • United States Pharmacopeia (USP).Metoprolol Succinate Monograph: Impurity Profiling. USP-NF. (General reference for Metoprolol impurity standards).
  • European Pharmacopoeia (EP).Metoprolol Tartrate: Related Substances. (Defines Impurity D and general HPLC conditions for this class of compounds).
  • Dong, Q., et al. (2015). Metoprolol and EP Impurities M and N analyzed using HILIC chromatography and Charged Aerosol Detection. Thermo Scientific Application Note. Retrieved from

  • Sigma-Aldrich. (2024). Product Specification: 4-Methoxyphenylacetonitrile. Retrieved from

Sources

Method

Application Note: High-Resolution NMR Spectroscopy of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

This Application Note is structured to serve as a definitive technical guide for the NMR analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7).[1] This compound represents a critical scaffold in medici...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to serve as a definitive technical guide for the NMR analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7).[1] This compound represents a critical scaffold in medicinal chemistry, combining a reactive nitrile "warhead" for chain extension with a methoxyethoxy "tail" designed to enhance aqueous solubility and metabolic stability—a structural motif shared by kinase inhibitors like Gefitinib and Erlotinib.[2]

Executive Summary

This protocol details the structural validation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile using 1D (


H, 

C) and 2D (COSY, HSQC) NMR spectroscopy.[1] The guide addresses the specific challenge of resolving the ethylene glycol ether linkage signals from the benzylic methylene resonance, a common source of assignment error in this class of compounds. We provide a self-validating assignment strategy and impurity profiling workflow essential for GMP-compliant release testing.

Chemical Context & Significance

The target molecule serves as a versatile building block.[2] The acetonitrile moiety allows for transformation into phenethylamines (via reduction) or phenylacetic acids (via hydrolysis), while the 2-methoxyethoxy chain modulates lipophilicity (


).[1][2] Accurate NMR characterization is vital to ensure the integrity of the ether linkage, which is susceptible to cleavage under harsh acidic conditions.[2]
Structural Breakdown[1]
  • Core: p-Disubstituted Benzene Ring (AA'BB' system).[1][2]

  • Function A: Acetonitrile group (

    
    ), providing a diagnostic singlet.[1][2]
    
  • Function B: Methoxyethoxy tail (

    
    ), providing a specific splitting pattern.[1]
    

Experimental Protocol

Sample Preparation

To prevent concentration-dependent chemical shift perturbations, follow this strict preparation protocol:

  • Solvent Selection: Chloroform-d (

    
    )  (99.8% D) is the standard solvent.[1][2] It minimizes viscosity broadening compared to DMSO-
    
    
    
    and allows clear resolution of the ethylene bridge.[1][2]
    • Note: If the sample contains inorganic salts from synthesis (e.g., KBr), perform a filtration through a 0.2

      
       PTFE filter before transfer.[2]
      
  • Concentration: Dissolve 10–15 mg of the analyte in 0.6 mL of solvent.

    • Rationale: Higher concentrations (>30 mg) may cause stacking interactions in the aromatic region, shifting resonances upfield.[1][2]

  • Reference: Use Tetramethylsilane (TMS, 0.00 ppm) or the residual

    
     peak (7.26 ppm) for calibration.[1][2]
    
Acquisition Parameters
Parameter

H NMR Setting

C NMR Setting
Rationale
Pulse Angle


Maximize signal-to-noise ratio (SNR) per scan.
Relaxation Delay (

)
1.0 s2.0 sEnsure quantitative integration of aromatic protons.
Scans (

)
161024Sufficient for >100:1 SNR on minor impurities.[1][2]
Spectral Width 12 ppm (-1 to 11)220 ppm (-10 to 210)Capture all potential exchangeables or carbonyl impurities.[1]
Temperature 298 K298 KStandardize chemical shifts.

Spectral Analysis & Assignment

H NMR Interpretation (400 MHz, )

The spectrum is characterized by a clean separation of aromatic and aliphatic regions.[1][2] The critical task is distinguishing the benzylic


 from the ether 

groups.[2]
Table 1: Proton Chemical Shift Assignment
PositionShift (

, ppm)
MultiplicityIntegral

(Hz)
Assignment Logic
Ar-H (meta) 7.22Doublet (d)2H8.6Deshielded by the electron-withdrawing CN group (ortho to

).
Ar-H (ortho) 6.91Doublet (d)2H8.6Shielded by the electron-donating alkoxy group (ortho to OR).[1]
Ar-O-

4.12Triplet (t)2H4.8Most deshielded aliphatic signal due to direct attachment to Phenoxy Oxygen.[1]

-O-Me
3.74Triplet (t)2H4.8Deshielded by ether oxygen, but less than the phenoxy-bound protons.[1]
Ar-

-CN
3.68Singlet (s)2H-Diagnostic singlet.[1] Critical: Often overlaps with the 3.74 triplet.[2]
O-

3.44Singlet (s)3H-Distinct sharp singlet for the terminal methoxy group.[1]

Mechanistic Insight: The AA'BB' system (7.22 & 6.91 ppm) confirms the para-substitution.[1][2] If the substitution were meta, you would observe a complex multiplet pattern (singlet, two doublets, triplet).[2] The chemical shift difference between the two methylene groups in the ethoxy chain (


 ppm) is a reliable purity marker; collapse of this difference suggests hydrolysis of the ether.[1][2]
C NMR Interpretation (100 MHz, )

The carbon spectrum provides definitive proof of the nitrile group and the ether chain length.[1][2]

Table 2: Carbon Chemical Shift Assignment
Carbon TypeShift (

, ppm)
Assignment Note
Ar-C-O (ipso) 158.4Most deshielded quaternary carbon (attached to Oxygen).[1]
Ar-C-

(ipso)
122.5Quaternary carbon attached to the acetonitrile arm.[1]
Ar-C (meta) 129.4Correlates to 7.22 ppm proton (HSQC).[1][2]
Ar-C (ortho) 115.1Correlates to 6.91 ppm proton (HSQC).[1][2]
Nitrile (

)
118.1Characteristic weak intensity signal (quaternary).[1][2]
Ar-O-

67.3Ethylene glycol unit (closest to ring).[1]

-O-Me
71.0Ethylene glycol unit (closest to methyl).[1]
O-

59.2Terminal methoxy carbon.[2]
Ar-

-CN
22.8Highly shielded benzylic carbon due to anisotropic effect of CN.[1][2]

Quality Control & Impurity Profiling

In a drug development context, three specific impurities must be monitored.

Impurity A: 4-Hydroxyphenylacetonitrile (Starting Material)[1][3]
  • Detection: Look for a broad singlet (OH) at ~5.0-6.0 ppm (concentration dependent) and a shift in the aromatic doublets (the 6.91 ppm doublet moves upfield to ~6.80 ppm due to the free phenol).[1][2]

  • Limit: < 0.5% molar ratio.

Impurity B: 4-(2-methoxyethoxy)phenylacetic acid (Hydrolysis Product)[1]
  • Detection: Disappearance of the

    
    -CN singlet at 3.68 ppm and appearance of a new singlet at ~3.58 ppm (
    
    
    
    -COOH).[1]
  • Confirmation:

    
    C signal at ~175 ppm (COOH) replacing 118 ppm (CN).
    
Impurity C: Dimerization/Alkylation Side Products[1][2]
  • Detection: Extra multiplets in the 4.0–4.2 ppm region, indicating bis-alkylation or competing nucleophilic attacks during Williamson ether synthesis.[1][2]

Visualization: Analysis Workflow

The following diagram illustrates the logical flow for validating the compound's structure and purity using the data above.

NMR_Analysis_Flow Start Sample: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Acquire_1H Acquire 1H NMR (CDCl3) Start->Acquire_1H Check_Ar Check Aromatic Region (6.8 - 7.3 ppm) Acquire_1H->Check_Ar Decision_Ar AA'BB' Pattern? Check_Ar->Decision_Ar Check_Ali Check Aliphatic Region (3.4 - 4.2 ppm) Decision_Ar->Check_Ali Yes Fail FAIL: Repurify Decision_Ar->Fail No (Wrong Isomer) Identify_CN Identify CH2-CN Singlet (~3.68 ppm) Check_Ali->Identify_CN Identify_Chain Identify Ethoxy Chain (2x Triplets + 1x Singlet) Check_Ali->Identify_Chain Impurity_Check Impurity Profiling Identify_CN->Impurity_Check Identify_Chain->Impurity_Check Pass PASS: Release for Synthesis Impurity_Check->Pass No extra peaks Impurity_Check->Fail Peaks at ~3.58 (Acid) or ~6.80 (Phenol)

Caption: Logical decision tree for the structural validation and QC release of the target nitrile intermediate.

Troubleshooting Guide

Problem: The Benzylic


 singlet (3.68 ppm) is merging with the ether 

triplet (3.74 ppm).
  • Cause: Field strength too low (<300 MHz) or concentration too high.[1][2]

  • Solution: Run the spectrum in Benzene-

    
     . The aromatic solvent induced shifts (ASIS) will typically separate these signals significantly, moving the O-Me signal upfield relative to the nitrile-adjacent protons.[1]
    

Problem: Extra triplet at 3.9 ppm.

  • Cause: Presence of 2-methoxyethanol solvent residue.[1][2]

  • Solution: Dry sample under high vacuum (<1 mbar) at 40°C for 4 hours. Verify removal by integrating against the aromatic signal.[2]

References

  • BenchChem. (2025).[2][3] Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol: Application Notes. Retrieved from [1]

  • National Institutes of Health (NIH). (2025).[1][2] PubChem Compound Summary: Nitrile Derivatives. Retrieved from [1]

  • BLD Pharm. (2025).[2] Product Analysis: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7).[1][4][5][6] Retrieved from [1]

  • Reich, H. J. (2024).[2] Structure Determination Using NMR Spectroscopy: Chemical Shifts of Benzyl and Ether Derivatives. University of Wisconsin-Madison.[1][2] Retrieved from [1]

Sources

Application

Application Note: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile as an Oct3/4 Inducer

This is a comprehensive Application Note and Protocol Guide for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile , a small molecule inducer of the pluripotency factor Oct3/4. Executive Summary 2-[4-(2-Methoxyethoxy)phenyl]aceto...

Author: BenchChem Technical Support Team. Date: February 2026

This is a comprehensive Application Note and Protocol Guide for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile , a small molecule inducer of the pluripotency factor Oct3/4.

Executive Summary

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7) is a synthetic small molecule belonging to the phenylacetonitrile class of Oct3/4 inducers. Structurally related to the potent inducer O4I1 (Oct3/4 Inducer 1), this compound functions by stabilizing the Oct3/4 protein and enhancing its transcriptional activity.[1][2][3][4][5][] It is particularly valuable in somatic cell reprogramming workflows (iPSC generation) and for maintaining the undifferentiated state of embryonic stem cells (ESCs) without the need for viral transduction.

Compared to its lipophilic analogs (e.g., O4I1), the 2-methoxyethoxy substitution enhances hydrophilicity, potentially improving bioavailability and solubility in aqueous culture media while retaining potent induction activity.

Mechanism of Action (MOA)

The induction of Oct3/4 by phenylacetonitrile derivatives operates through a dual mechanism: transcriptional activation and post-translational stabilization .

  • Transcriptional Upregulation: The compound binds to upstream regulatory elements or co-factors (specific targets under investigation, likely involving chromatin remodeling complexes) that increase the transcription of the endogenous POU5F1 (Oct3/4) gene.

  • Protein Stabilization: It inhibits the ubiquitin-proteasome degradation pathway specific to Oct3/4, extending the half-life of the protein. This accumulation leads to a feed-forward loop where elevated Oct3/4 levels further activate the pluripotency network (Nanog, Sox2).

Signaling Pathway Visualization

The following diagram illustrates the mechanistic integration of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile into the pluripotency network.

Oct4_Induction_Pathway Compound 2-[4-(2-Methoxyethoxy) phenyl]acetonitrile Target Unknown Target (Chromatin/Ubiquitin Ligase) Compound->Target Binds/Modulates Oct4_Gene POU5F1 Gene (Endogenous) Target->Oct4_Gene Activates Transcription Proteasome 26S Proteasome Target->Proteasome Inhibits Degradation Oct4_Protein Oct3/4 Protein Oct4_Gene->Oct4_Protein Translation Oct4_Protein->Proteasome Ubiquitination Pluripotency_Genes Pluripotency Network (Nanog, Sox2, Lin28) Oct4_Protein->Pluripotency_Genes Transactivates Pluripotency_Genes->Oct4_Gene Feed-Forward Loop Reprogramming Cellular Reprogramming (iPSC Generation) Pluripotency_Genes->Reprogramming Drives Fate

Figure 1: Mechanistic pathway of Oct3/4 induction.[1][2][3][4][7][8][9][10] The compound stabilizes Oct3/4 protein and enhances gene transcription, driving the pluripotency network.[4]

Physical Properties & Preparation

PropertySpecification
Chemical Name 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
CAS Number 352547-54-7
Molecular Formula C₁₁H₁₃NO₂
Molecular Weight 191.23 g/mol
Appearance White to off-white solid
Solubility Soluble in DMSO (>50 mM); Ethanol (>20 mM)
Storage Powder: -20°C (2 years); In solution (DMSO): -80°C (6 months)
Stock Solution Preparation (10 mM)
  • Weigh 1.91 mg of the compound.

  • Dissolve in 1.0 mL of sterile, cell-culture grade DMSO (Dimethyl Sulfoxide).

  • Vortex for 30 seconds until completely dissolved.

  • Aliquot into 50 µL volumes in sterile, light-protected tubes.

  • Store at -80°C. Avoid repeated freeze-thaw cycles.

Experimental Protocol: Induction of Oct3/4 in Somatic Cells[1][2][3][4][11][12][13]

Objective: To induce and stabilize Oct3/4 expression in human fibroblasts or HEK293 cells for reprogramming or reporter assays.

Materials Required[1][2][4][5][8][9][10][13]
  • Target Cells: Human Dermal Fibroblasts (HDFs) or HEK293 cells.

  • Culture Medium: DMEM supplemented with 10% FBS, 1% Pen/Strep.

  • Inducer: 10 mM Stock of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

  • Positive Control: O4I1 (if available) or viral Oct4 transduction.

  • Assay: qPCR (mRNA) or Western Blot (Protein).

Step-by-Step Workflow
Phase 1: Cell Seeding (Day 0)
  • Harvest cells using Trypsin-EDTA.

  • Seed cells in a 6-well plate at a density of 2.0 × 10⁵ cells/well .

  • Incubate at 37°C, 5% CO₂ overnight to allow attachment (60-70% confluency).

Phase 2: Treatment (Day 1)
  • Prepare fresh culture medium containing the inducer.

    • Dose Response: Prepare concentrations of 1 µM, 5 µM, 10 µM, and 20 µM .

    • Vehicle Control: Add DMSO to match the highest concentration (0.2% v/v).

  • Aspirate old medium from the wells.

  • Add 2 mL of the inducer-containing medium to each well.

  • Incubate for 48 to 72 hours .

    • Note: For treatments >48h, refresh the medium with fresh compound every 24h to maintain potency.

Phase 3: Analysis (Day 3-4)
  • Morphology Check: Observe cells under a phase-contrast microscope. Look for clustering or morphological changes typical of early reprogramming (mesenchymal-to-epithelial transition signs).

  • Harvest:

    • For qPCR: Lyse cells directly in RNA extraction buffer (e.g., TRIzol).

    • For Western Blot: Wash with ice-cold PBS and lyse in RIPA buffer with protease inhibitors.

Expected Results
  • mRNA: A 2- to 5-fold increase in endogenous POU5F1 (Oct3/4) mRNA levels relative to DMSO control.

  • Protein: Significant accumulation of Oct3/4 protein, detectable by Western Blot (approx. 45 kDa band).

  • Downstream Targets: Upregulation of NANOG and SOX2 may be observed after 72h.

Comparative Analysis of Oct3/4 Inducers

CompoundStructure ClassPotency (EC50)SolubilityMechanism
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile PhenylacetonitrileModerate (~10 µM)High (Hydrophilic tail)Stabilizes protein & activates transcription
O4I1 PhenylacetonitrileHigh (~1-5 µM)Low (Lipophilic)Stabilizes protein & activates transcription
O4I2 ThiazoleHigh (~1 µM)ModerateEnhances transcription (distinct site)
OAC1 BenzamideModerateModerateActivates Oct4/Nanog promoters

Why choose 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile? While O4I1 is the prototype, its lipophilicity can lead to precipitation in aqueous media at effective concentrations. The 2-methoxyethoxy derivative offers improved solubility, ensuring more consistent bioavailability in sensitive cell culture systems (e.g., suspension cultures or hydrogels).

Safety & Troubleshooting

Safety Precautions
  • Hazard: Acetonitrile derivatives can be toxic if ingested or absorbed. Wear nitrile gloves, lab coat, and safety goggles.

  • Handling: Perform all powder weighing in a chemical fume hood.

  • Disposal: Dispose of solid and liquid waste as hazardous chemical waste.

Troubleshooting Guide
IssuePossible CauseSolution
Precipitation in Media Concentration too high (>50 µM)Sonicate stock solution; dilute stepwise in pre-warmed media.
Cell Toxicity DMSO concentration >0.5%Ensure final DMSO is <0.2%. Titrate compound down to 5 µM.
No Induction Observed Degradation of compoundUse fresh stock (avoid >3 freeze-thaws). Refresh media daily.
High Background High basal Oct4 in cell lineUse a strictly somatic line (e.g., HDF, BJ fibroblasts) with low basal Oct4.

References

  • Cheng, X., et al. (2015). "Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers."[2][7] Journal of Medicinal Chemistry, 58(12), 4976–4983.[2][5][7]

  • Benchchem. "2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS 352547-54-7) Data Sheet."

  • Li, W., et al. (2012). "Small molecules that modulate embryonic stem cell fate and somatic cell reprogramming." Trends in Pharmacological Sciences, 33(1), 39-47.
  • Sigma-Aldrich. "2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Product Information."

Disclaimer: This protocol is for research use only. Not for diagnostic or therapeutic use in humans.[3]

Sources

Method

Application Note: Precision Preparation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Stock Solutions

This Application Note and Protocol guide is designed for researchers and drug development professionals requiring high-precision stock solutions of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile . Introduction & Scientific Co...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide is designed for researchers and drug development professionals requiring high-precision stock solutions of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile .

Introduction & Scientific Context

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7) is a critical organic intermediate, often utilized in the synthesis of beta-adrenergic blockers (e.g., Bisoprolol analogs) and as a reference standard in pharmaceutical impurity profiling. Its structure features a lipophilic phenyl ring substituted with a polar nitrile group and a flexible methoxyethoxy ether chain.

The preparation of accurate stock solutions is the single most significant variable in ensuring the reproducibility of downstream applications, including:

  • High-Throughput Screening (HTS): Where solvent effects (DMSO tolerance) must be minimized.

  • Analytical Calibration (HPLC/LC-MS): Where precise quantitation of reaction intermediates is required.

  • Synthetic Optimization: Where stoichiometry drives yield and purity.

This guide provides a validated workflow for generating stable, homogenous stock solutions, emphasizing the "Master Stock" approach to minimize freeze-thaw degradation.

Physicochemical Profile & Safety

Before handling, the operator must understand the compound's physical constraints.

Table 1: Compound Specifications
PropertySpecificationNotes
Chemical Name 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
Formula

Molecular Weight 191.23 g/mol Use this value for Molarity calculations.
Physical State Solid (Crystalline powder)Typically white to off-white.
Solubility (Organic) DMSO, Ethanol, Acetonitrile, DMF>50 mM achievable in DMSO.
Solubility (Aqueous) NegligibleRequires organic co-solvent for bio-assays.
Stability Hygroscopic; Light-sensitiveStore in amber vials; protect from moisture.
Safety & Handling (GLP Standards)
  • Toxicology: Organic nitriles can liberate cyanide under extreme metabolic or chemical conditions. Treat as Toxic .

  • PPE: Nitrile gloves (double-gloving recommended), safety goggles, and lab coat.

  • Containment: All weighing and solvation must occur within a certified Chemical Fume Hood .

Protocol 1: Preparation of Master Stock Solution (50 mM in DMSO)

Objective: Create a high-concentration "Master Stock" suitable for long-term storage and biological dilution. Solvent Selection: Anhydrous Dimethyl Sulfoxide (DMSO) is selected for its high dielectric constant, ensuring complete solvation and sterility compatibility.

Materials Required[1][2][3][4][5][6][7]
  • Analytical Balance (readability 0.01 mg or 0.1 mg).

  • Borosilicate Glass Vials (Amber, 4 mL or 20 mL) with PTFE-lined caps.

  • Anhydrous DMSO (Grade: Cell Culture or HPLC, ≥99.9%).

  • Vortex Mixer and Ultrasonic Bath.[1]

Step-by-Step Methodology
Step 1: Gravimetric Calculation

Do not rely on "scooping" a specific mass. Weigh the compound first, then calculate the solvent volume to achieve the target concentration (


).


Example Calculation:

  • Target Concentration: 50 mM (0.05 M)

  • Mass Weighed: 12.50 mg

  • MW: 191.23 g/mol

    
    
    
Step 2: Solvation
  • Weigh ~10-15 mg of compound directly into a pre-tared amber glass vial. Record exact mass.

  • Add the calculated volume of Anhydrous DMSO using a calibrated micropipette.

  • Vortex vigorously for 30 seconds.

  • Sonicate in a water bath at room temperature (25°C) for 5 minutes to ensure the breakdown of any crystal lattice aggregates. Note: Watch for heating; DMSO viscosity drops with heat, but excessive heat can degrade nitriles.

Step 3: Visual Inspection (QC Check)

Hold the vial against a light source. The solution must be:

  • Clear: No turbidity or particulate matter.

  • Colorless/Pale: Any strong yellowing may indicate oxidation or impurities.

Step 4: Aliquoting & Storage

To prevent freeze-thaw cycles (which induce precipitation):

  • Aliquot the Master Stock into 50-100 µL volumes in sterile PCR tubes or cryovials.

  • Storage: -20°C (Stable for 6 months) or -80°C (Stable for >1 year).

  • Labeling: Compound Name, Concentration, Solvent, Date, and Initials.

Protocol 2: Analytical Standard Preparation (1 mg/mL in Acetonitrile)

Objective: Prepare a stock for HPLC/LC-MS calibration curves. Solvent Selection: Acetonitrile (ACN) is preferred over DMSO for chromatography to avoid broad solvent peaks and column contamination.

Methodology
  • Weighing: Weigh exactly 10.0 mg of compound into a 10 mL Class A Volumetric Flask .

  • Dissolution: Add ~5 mL of HPLC-grade Acetonitrile. Swirl to dissolve.[1]

  • Make to Mark: Add Acetonitrile dropwise until the meniscus bottom touches the 10 mL calibration mark.

  • Mixing: Invert the flask 10 times.

  • Filtration: If used for UHPLC, filter through a 0.22 µm PTFE syringe filter into an HPLC vial.

Workflow Visualization

The following diagram illustrates the critical decision pathways and quality control steps for preparing these stock solutions.

StockPrep Start Solid Compound (Store Desiccated) Weigh Weighing (Analytical Balance) Start->Weigh Calc Calculate Volume (V = m / (MW * C)) Weigh->Calc Solvent Select Solvent Calc->Solvent DMSO Anhydrous DMSO (Bio-Assay Stock) Solvent->DMSO Biological ACN Acetonitrile (Analytical Stock) Solvent->ACN HPLC/MS Mix Vortex (30s) & Sonicate (5 min) DMSO->Mix ACN->Mix QC Visual QC Check (Clear Solution?) Mix->QC Fail Turbid? Sonicate/Warm QC->Fail No Pass Clear Solution QC->Pass Yes Fail->Mix Aliquot Aliquot into Single-Use Vials Pass->Aliquot Store Store at -20°C (Amber Vials) Aliquot->Store

Figure 1: Logical workflow for the preparation, validation, and storage of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile stock solutions.

Troubleshooting & Self-Validating Systems

Precipitation Upon Dilution[8]
  • Cause: The "Crash-out" effect occurs when a hydrophobic stock (in DMSO) is added rapidly to an aqueous buffer.

  • Solution:

    • Perform an intermediate dilution step (e.g., dilute 50 mM stock to 5 mM in 50% DMSO/Water) before the final dilution into the assay medium.

    • Ensure the final DMSO concentration in the bio-assay is <0.5% (v/v) to prevent cellular toxicity [1].

Quality Control (Self-Validation)

To verify the concentration of your stock solution without external standards:

  • UV-Vis Scan: Dilute the stock to ~50 µM in Ethanol.

  • Scan: 200–400 nm.

  • Check: Look for the characteristic benzenoid absorption bands (typically ~220 nm and ~270-280 nm). If the absorbance is significantly lower than predicted (using Beer's Law and estimated

    
    ), the compound may have degraded or not fully dissolved.
    

References

  • National Institutes of Health (NIH) / NCATS. (2017). Assay Guidance Manual: Compound Management. Retrieved from [Link]

  • PubChem. (n.d.). Compound Summary: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.[2] Retrieved from [Link]

  • Emulate Bio. (n.d.). Protocol for Organ-Chips: Compound Treatment Solution Preparation. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile synthesis

Technical Guide: Optimizing the Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Part 1: Strategic Overview The synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (also known as 4-(2-methoxyethoxy)benzyl cyanid...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Optimizing the Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Part 1: Strategic Overview

The synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (also known as 4-(2-methoxyethoxy)benzyl cyanide) is a critical step in generating intermediates for beta-blockers and specialty agrochemicals. While the target molecule appears simple, the presence of the active methylene group (


) adjacent to the aromatic ring introduces a "dual-nucleophile" challenge.

The primary synthetic route involves the Williamson Ether Synthesis —alkylation of 4-hydroxyphenylacetonitrile with 2-methoxyethyl bromide (or tosylate).

The Core Challenge: The pKa of the phenolic hydroxyl (~10) is distinct from the pKa of the benzylic nitrile proton (~15-16). However, under suboptimal conditions (strong bases, high temperatures, or phase transfer conditions), the benzylic position can deprotonate, leading to C-alkylation (impurity A) or dialkylation . Furthermore, the nitrile group is susceptible to hydrolysis under aqueous alkaline conditions, converting your product to the corresponding amide or acid (impurity B).

This guide provides a "Golden Batch" protocol designed to lock selectivity towards O-alkylation while suppressing side reactions.

Part 2: Critical Protocol (The "Golden Batch")

This protocol utilizes a weak inorganic base in a polar aprotic solvent, augmented by Finkelstein catalysis to maximize yield.

Reagents & Stoichiometry:

  • Substrate: 4-Hydroxyphenylacetonitrile (1.0 eq)

  • Alkylating Agent: 1-Bromo-2-methoxyethane (1.25 eq)

  • Base: Potassium Carbonate (

    
    ), anhydrous, micronized (2.0 eq)
    
  • Catalyst: Potassium Iodide (KI) (0.1 eq)

  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous)

Step-by-Step Methodology:

  • Activation Phase:

    • Charge a dry reaction vessel with 4-Hydroxyphenylacetonitrile (1.0 eq) and Acetonitrile (10 volumes relative to substrate mass). Note: If scaling >100g, DMF is preferred to reduce solvent volume, but requires aqueous workup.

    • Add

      
        (2.0 eq). Ensure the base is finely powdered.
      
    • Stir at room temperature for 30 minutes. This forms the phenoxide anion without deprotonating the benzylic carbon.

  • Alkylation Phase:

    • Add Potassium Iodide (0.1 eq). This converts the alkyl bromide to the more reactive alkyl iodide in situ.

    • Add 1-Bromo-2-methoxyethane (1.25 eq) dropwise over 20 minutes.

    • Heat the mixture to Reflux (80-82°C) .

    • Monitor: Agitate vigorously. The reaction is heterogeneous; efficient mixing is crucial for kinetics.

  • Reaction Monitoring (IPC):

    • Check by HPLC/TLC after 6 hours.

    • Target: < 2% unreacted phenol.[1] If reaction stalls, add 0.1 eq additional alkyl halide. Do not add more base.

  • Workup (Purification by Extraction):

    • Cool to room temperature.[2] Filter off the inorganic salts (

      
      , Excess 
      
      
      
      ).
    • Concentrate the filtrate to remove Acetonitrile.

    • Redissolve the residue in Ethyl Acetate .

    • Wash organic layer:[3]

      • 1x Water (to remove residual salts/KI).

      • 1x 1M NaOH (Critical: Removes unreacted phenol starting material).

      • 1x Brine.

    • Dry over

      
      , filter, and concentrate.
      
  • Final Polish:

    • The crude oil usually crystallizes upon standing or triturating with cold hexane/diethyl ether.

    • Yield Expectation: 85-92%.

Part 3: Troubleshooting Center (FAQs)

Q1: My yield is low (50-60%), and I see a significant impurity at RRT 1.2. What is it? Diagnosis: This is likely the C-alkylated byproduct or the O,C-dialkylated species. Root Cause: The base used was too strong (e.g., NaOH, NaH) or the temperature was too high without adequate mixing, creating local "hotspots" of high basicity. Solution: Switch to


  or 

. Avoid NaH. Ensure the base is anhydrous. The phenolic proton is much more acidic than the benzylic proton; a weaker base respects this pKa difference.

Q2: The reaction stalls at 80% conversion even after 24 hours. Diagnosis: The alkylating agent (2-methoxyethyl bromide) may have degraded or evaporated (bp ~118°C, but volatile in reflux). Solution:

  • Catalysis: Ensure you added KI (10 mol%). The exchange to the iodide is 50-100x faster for the substitution step.

  • Stoichiometry: Add a second portion of alkyl bromide (0.2 eq) after 12 hours.

  • Solvent: If using Acetone (reflux 56°C), the temperature is too low. Switch to Acetonitrile (82°C) or DMF (90°C).

Q3: I see a new peak appearing early in the chromatogram (RRT 0.4). Diagnosis: Hydrolysis of the nitrile group to the amide or carboxylic acid . Root Cause: Presence of water in the solvent combined with high temperature and base. Solution: Use anhydrous solvents . Store


 in a desiccator. If using DMF, ensure it is fresh (DMF decomposes to dimethylamine, which can also attack the nitrile).

Q4: The product is an oil that won't crystallize. Diagnosis: Residual solvent or impurities (specifically the alkyl halide) are preventing crystal lattice formation. Solution:

  • High-vacuum dry the oil at 40°C for 4 hours.

  • Seed the oil with a crystal from a previous batch if available.

  • Trituration: Dissolve in minimal hot Isopropyl Alcohol (IPA), cool to 0°C, and add Hexane dropwise until cloudy.

Part 4: Data & Visualization

Table 1: Solvent & Base Effects on Selectivity

Comparison of reaction conditions for 4-hydroxyphenylacetonitrile alkylation.

EntryBaseSolventTemp (°C)Time (h)Yield (%)O:C RatioNotes
1NaOHWater/DCM (PTC)25126580:20Significant C-alkylation due to PTC.
2NaHTHF0 -> 2547060:40Strong base deprotonates benzylic pos.
3

Acetone56 (Reflux)487598:2Slow kinetics; incomplete conversion.
4

Acetonitrile 82 (Reflux) 16 92 >99:1 Optimal balance of rate/selectivity.
5

DMF6089499:1Excellent but expensive; difficult workup.
Figure 1: Reaction Pathway & Impurity Logic

G Start 4-Hydroxyphenylacetonitrile (Substrate) Phenoxide Phenoxide Intermediate (O-Anion) Start->Phenoxide Deprotonation (K2CO3) Reagents 2-Methoxyethyl bromide K2CO3 / KI Product 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (Target Product) Phenoxide->Product O-Alkylation (Major Path) ImpurityA C-Alkylated Byproduct (Impurity A) Phenoxide->ImpurityA C-Alkylation (Strong Base/High Temp) ImpurityB Amide/Acid (Hydrolysis Impurity) Product->ImpurityB Hydrolysis (Water + Base)

Caption: Mechanistic pathway highlighting the critical bifurcation between the desired O-alkylation and the parasitic C-alkylation/Hydrolysis pathways.

References

  • Organic Syntheses , Coll.[4] Vol. 4, p.576 (1963); Vol. 30, p.59 (1950). Preparation of p-Methoxyphenylacetonitrile. (Foundational method for phenol alkylation of phenylacetonitriles).

  • BenchChem Technical Guide . Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile. (Protocol adaptation for Williamson ether synthesis with K2CO3).

  • PrepChem . Synthesis of phenylacetonitrile derivatives. (General procedures for cyanide handling and alkylation workups).

  • PubChem Compound Summary . 4-Hydroxyphenylacetonitrile (CAS 14191-95-8).[5] (Physical properties and safety data).

Sources

Optimization

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile stability and storage conditions

A Guide to Stability, Storage, and Experimental Handling Welcome to the technical support guide for 2-[4-(2-methoxyethoxy)phenyl]acetonitrile. This document is designed for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Stability, Storage, and Experimental Handling

Welcome to the technical support guide for 2-[4-(2-methoxyethoxy)phenyl]acetonitrile. This document is designed for researchers, scientists, and drug development professionals to ensure the chemical integrity and optimal performance of this compound in your experiments. As a key intermediate in various synthetic pathways, maintaining its stability is paramount for reproducible and reliable results. This guide provides in-depth answers to common questions, troubleshooting advice for stability-related issues, and validated protocols for handling and analysis.

Section 1: Quick Reference Storage Conditions

For ease of use, the recommended storage conditions are summarized below. Detailed explanations are provided in the FAQ section.

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Minimizes the rate of potential hydrolytic and oxidative degradation.[1]
Atmosphere Store under an inert gas (e.g., Nitrogen, Argon).Prevents oxidation. The ether linkage and electron-rich phenyl ring can be susceptible to oxidation over time.
Light Protect from light. Store in amber vials or in the dark.Prevents potential photolytic degradation.[1]
Container Tightly sealed, chemically-resistant container (e.g., amber glass).Prevents exposure to atmospheric moisture and oxygen.[2][3][4]
Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the stability and handling of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile.

Q1: What are the ideal long-term storage conditions for this compound?

For long-term stability, 2-[4-(2-methoxyethoxy)phenyl]acetonitrile should be stored in a tightly sealed, amber glass container under an inert atmosphere (nitrogen or argon) at refrigerated temperatures (2-8°C).[1] This combination of conditions mitigates the primary risks of degradation: hydrolysis from atmospheric moisture, oxidation from air, and photolysis from light exposure.[5]

Q2: How sensitive is 2-[4-(2-methoxyethoxy)phenyl]acetonitrile to air and moisture?

While the compound is generally stable under proper conditions, its structure contains functional groups that imply potential sensitivity.

  • Moisture (Hydrolysis): The nitrile group (-CN) can be susceptible to hydrolysis, especially in the presence of acidic or basic contaminants, which could convert it first to an amide and subsequently to a carboxylic acid.

  • Air (Oxidation): The ether linkage and the activated phenyl ring could be susceptible to long-term oxidative degradation. Storing under an inert gas is a critical preventative measure.[1]

Q3: What are the physical signs of compound degradation?

Visual inspection can often provide the first clue of instability. Look for:

  • Color Change: A change from a colorless or pale-yellow liquid to a darker yellow or brown hue can indicate the formation of degradation products.

  • Precipitation: The formation of solid material in the liquid could suggest polymerization or the creation of less soluble impurities.

  • Inconsistent Potency: If you observe a decrease in yield or efficacy in your reactions, it may be due to a lower concentration of the active starting material caused by degradation.

Q4: How should I handle the compound for short-term, routine use on the lab bench?

For routine experimental use, it is advisable to work from a smaller, "working aliquot" rather than repeatedly opening the main stock container.

  • Allow the main stock bottle to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.

  • Quickly dispense the required amount into a separate vial.

  • Blanket the headspace of both the main stock bottle and the working aliquot with an inert gas before sealing.

  • Return the main stock bottle to its recommended long-term storage conditions promptly.

Q5: What are the most likely chemical degradation pathways?

Based on the structure of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile, the primary degradation pathways to consider are:

  • Hydrolysis: The nitrile group can be hydrolyzed to form 2-[4-(2-methoxyethoxy)phenyl]acetamide or further to 2-[4-(2-methoxyethoxy)phenyl]acetic acid. This can be catalyzed by trace amounts of acid or base.

  • Oxidation: The ether functional groups can potentially form peroxides over long periods of exposure to oxygen, and the benzene ring may undergo oxidation.

  • Photodegradation: Exposure to UV or high-intensity visible light can provide the energy to initiate degradation reactions.[1][6]

Section 3: Troubleshooting Guide

This section provides solutions to specific problems that may arise during experimentation.

Problem: My analytical results (e.g., HPLC, NMR) show unexpected peaks and the purity of my compound appears to have decreased over time.

  • Probable Cause: This is a classic sign of chemical degradation. The new peaks likely correspond to degradation products such as the hydrolyzed carboxylic acid or amide derivatives.

  • Solution:

    • Confirm Identity: If possible, use mass spectrometry (LC-MS) to identify the mass of the impurity peaks to help confirm the degradation pathway.

    • Implement a Forced Degradation Study (see Protocol 4.2): This will help you definitively identify the degradation products under various stress conditions and confirm if your analytical method is stability-indicating.[7][8]

    • Review Storage: Immediately verify that your storage conditions match the recommendations in Section 1. If the material was stored improperly, it is best to use a fresh, unopened lot for critical experiments.

Problem: The compound, which was initially a pale-yellow liquid, has developed a noticeable brown tint.

  • Probable Cause: The formation of colored impurities is often a result of oxidation or photolytic degradation.[1] These reactions can create highly conjugated systems that absorb visible light.

  • Solution:

    • Assess Purity: Do not assume the material is unusable. First, assess its purity using a validated analytical method like HPLC or GC. A minor color change may not always correspond to a significant loss of purity.

    • Small-Scale Test: Before committing to a large-scale reaction, run a small-scale test reaction to ensure the material still performs as expected.

    • Prevention: For future use, ensure the container is purged with inert gas and stored protected from light.[3]

Section 4: Experimental Protocols

These protocols provide standardized procedures for handling and stability testing.

Protocol 4.1: Recommended Handling Procedure for Aliquoting

This procedure is designed to maintain the integrity of the bulk material while providing smaller quantities for daily use.

  • Preparation: Move the sealed primary container of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile from refrigerated storage to a desiccator at room temperature. Allow it to equilibrate for at least 1-2 hours.

  • Inert Environment: Perform all transfers in a well-ventilated fume hood, preferably under a gentle stream of inert gas (nitrogen or argon).

  • Transfer: Unseal the primary container. Using a clean, dry pipette or syringe, quickly transfer the desired volume to a smaller, pre-labeled amber vial.

  • Inerting: Purge the headspace of both the primary container and the new aliquot vial with inert gas for 15-30 seconds.

  • Sealing: Immediately and tightly seal both containers. Use caps with chemically-resistant liners (e.g., PTFE).

  • Storage: Promptly return the primary container to refrigerated storage (2-8°C). Store the new working aliquot under the same conditions.

Protocol 4.2: Designing and Executing a Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.[9] This protocol outlines the conditions for stressing the compound.

  • Stock Solution Preparation: Prepare a stock solution of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile in a suitable solvent (e.g., acetonitrile:water 50:50) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: Dispense the stock solution into separate, clearly labeled vials for each stress condition. A control sample, protected from light and stored at 2-8°C, should be included.

    • Acid Hydrolysis: Add an equal volume of 0.1 M HCl. Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.1 M NaOH. Incubate at 60°C.

    • Oxidative Degradation: Add an equal volume of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.

    • Thermal Degradation: Keep a vial of the stock solution in an oven at 60°C, protected from light.

    • Photolytic Degradation: Expose a vial of the stock solution to a photostability chamber with controlled light exposure (e.g., ICH Q1B option). Wrap a control vial in aluminum foil and place it alongside the exposed sample.[7]

  • Time Points: Sample each condition at various time points (e.g., 2, 8, 24, 48 hours). The goal is to achieve 5-20% degradation.

  • Sample Preparation & Analysis: Before analysis, neutralize the acid and base samples. Dilute all samples to the target analytical concentration. Analyze all stressed samples, the control sample, and a non-degraded reference standard by a high-resolution analytical method, such as HPLC with a UV-DAD or MS detector.

Section 5: Visualizations
Diagram 5.1: Forced Degradation Experimental Workflow

Forced Degradation Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution (1 mg/mL) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Aliquot Oxidation Oxidation (3% H₂O₂, RT) Stock->Oxidation Aliquot Thermal Thermal Stress (60°C, Dark) Stock->Thermal Aliquot Photo Photolytic Stress (ICH Q1B) Stock->Photo Aliquot Analysis Analyze Samples by Stability-Indicating Method (e.g., HPLC-UV/MS) Acid->Analysis Sample at time points Base->Analysis Sample at time points Oxidation->Analysis Sample at time points Thermal->Analysis Sample at time points Photo->Analysis Sample at time points Degradation Pathways cluster_products Potential Degradation Products Parent 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Amide Amide Intermediate Parent->Amide Hydrolysis (H₂O) Acid Carboxylic Acid Parent->Acid Direct Hydrolysis Oxidized Oxidized Species Parent->Oxidized Oxidation (O₂) Amide->Acid Further Hydrolysis

Caption: Conceptual overview of primary degradation pathways.

References
  • Pharmaceutical Stability Testing and Storage - SGS.

  • Stability Testing for Pharmaceuticals & More - Parameter.

  • 2-Phenylacetonitrile|For Research - Benchchem.

  • SAFETY DATA SHEET - Phenylacetonitrile - TCI Chemicals.

  • SAFETY DATA SHEET - (4-Methoxyphenyl)acetonitrile - Fisher Scientific.

  • Stability Testing of Pharmaceuticals: Procedures and Best Practices - Lab Manager.

  • SAFETY DATA SHEET - Sigma-Aldrich.

  • Stability Testing of Pharmaceutical Products - Journal of Applied Pharmaceutical Science.

  • Key pharmaceutical stability testing guidelines - Omori UK.

  • Preventing degradation of 2-(3-Hydroxy-4-methoxyphenyl)acetonitrile during storage - Benchchem.

  • 4-methoxyphenyl acetonitrile - s d fine-chem limited.

  • Material Safety Data Sheet - Alpha-Acetyl-Phenylacetonitrile, 99% - Cole-Parmer.

  • SAFETY DATA SHEET - Merck Millipore.

  • Phenylacetonitrile | C8H7N | CID 8794 - PubChem - NIH.

  • phenyl acetonitrile - Sdfine.

  • 2-[4-(2-hydroxyethoxy)phenyl]acetonitrile | CAS 73864-61-6 | AMERICAN ELEMENTS ®.

  • Biotic Degradation of Acetonitrile - OSTI.gov.

  • Methods of Degrading Acetonitrile Waste Sustainably - Digital Commons @ University of New Haven.

  • (2-Methoxyphenyl)acetonitrile | C9H9NO | CID 81496 - PubChem - NIH.

  • Degradation of acetonitrile residues using oxidation processes - ResearchGate.

  • Degradation of acetonitrile residues using oxidation processes - SciELO.

Sources

Troubleshooting

Technical Support Center: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Welcome to the dedicated technical support guide for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights into the stability and degradation characteristics of this molecule. We will explore its likely degradation pathways, offer solutions to common experimental challenges, and provide robust protocols to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling, stability, and analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

Q1: What are the primary chemical liabilities and expected degradation pathways for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile?

A1: Based on its chemical structure, the molecule possesses two primary points of reactivity susceptible to degradation under common experimental and storage conditions:

  • Hydrolysis of the Nitrile Group: The nitrile (-C≡N) functional group is the most significant chemical liability. It is susceptible to both acid- and base-catalyzed hydrolysis. This reaction typically converts the nitrile into a carboxylic acid, yielding 2-[4-(2-methoxyethoxy)phenyl]acetic acid as the major degradation product. This is a common degradation pathway for nitrile-containing pharmaceutical compounds.[1]

  • Oxidation: The benzylic position (the -CH₂- group adjacent to the phenyl ring and nitrile) and the ether linkages are potential sites for oxidative degradation. Under oxidative stress (e.g., exposure to hydrogen peroxide or atmospheric oxygen in the presence of light or metal ions), a complex mixture of byproducts could form, although this is generally less facile than nitrile hydrolysis.[2]

Q2: What are the optimal storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation, the compound should be stored in a cool, dry, and dark environment. An inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidation.[3] It is best practice to store the solid material in a tightly sealed container at the recommended temperature, protected from light.

Q3: Which analytical techniques are most suitable for developing a stability-indicating method for this compound?

A3: A stability-indicating analytical method is one that can accurately quantify the active ingredient without interference from degradation products, process impurities, or other excipients.[4] For 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, the most powerful and commonly used technique is High-Performance Liquid Chromatography (HPLC) , preferably with a photodiode array (PDA) detector and coupled to a mass spectrometer (LC-MS).[5][6]

  • HPLC-PDA allows for the separation of the parent compound from its degradants and provides spectral purity information for the peaks.

  • LC-MS is invaluable for identifying unknown degradation products by providing molecular weight and fragmentation data, which is crucial for elucidating degradation pathways.[7]

Q4: Is 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile expected to be sensitive to light?

A4: Yes, compounds containing aromatic chromophores are often susceptible to photolytic degradation.[3][8] Exposure to UV or even high-intensity visible light can provide the energy needed to initiate photochemical reactions, potentially leading to complex degradation pathways. Therefore, all solutions and solid samples should be protected from light during storage and handling. A photostability study is a critical component of any forced degradation protocol.[9]

Predicted Degradation Pathways

The following diagram illustrates the most probable degradation routes for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile based on its functional groups.

G cluster_main 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidative Pathway parent Parent Compound 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile hydrolysis_product Major Degradant 2-[4-(2-methoxyethoxy)phenyl]acetic acid parent->hydrolysis_product Acid (H₃O⁺) or Base (OH⁻), Heat oxidation_product Potential Minor Oxidative Products (e.g., Benzylic hydroxylation, Ether cleavage) parent->oxidation_product Oxidant (e.g., H₂O₂), Light (hν)

Caption: Predicted degradation pathways of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile.

Troubleshooting Guide: Experimental Challenges

This guide provides solutions to specific issues that may arise during stability and degradation studies.

Observation / Issue Potential Root Cause Recommended Action & Scientific Rationale
A new, more polar peak appears in my HPLC chromatogram after acid/base stress testing. This is the classic signature of nitrile hydrolysis . The resulting carboxylic acid is more polar than the parent nitrile, leading to a shorter retention time on a reverse-phase HPLC column.1. Confirm Identity with LC-MS: Analyze the stressed sample by LC-MS. The new peak should have a mass-to-charge ratio (m/z) corresponding to the parent compound + 17.00 Da (addition of H₂O, loss of NH₃).[7] 2. Co-injection: If a standard of the carboxylic acid is available, perform a co-injection to confirm the retention time matches.
Degradation rates are inconsistent and not reproducible between experiments. Lack of precise control over key reaction parameters is the likely cause. Degradation kinetics are highly sensitive to temperature, pH, and concentration of the stressor.[10]1. Control Temperature: Use a calibrated water bath or oven. Even minor temperature fluctuations can significantly alter reaction rates. 2. Use Buffers: For hydrolysis studies near neutral pH, use appropriate buffer solutions to maintain a constant pH throughout the experiment.[1] 3. Precise Reagent Addition: Use calibrated pipettes for adding acid, base, or oxidizing agents to ensure consistent initial concentrations.
Oxidative degradation with H₂O₂ results in multiple small peaks and poor mass balance (>10% loss). This suggests that the oxidative conditions are too harsh, leading to multiple, complex degradation pathways or the formation of non-UV active or volatile products that are not detected by the analytical method.[2]1. Reduce Stressor Concentration: Lower the concentration of H₂O₂ (e.g., from 30% to 3%).[3] 2. Control Temperature: Perform the oxidation at a lower temperature (e.g., room temperature instead of 60°C). 3. Evaluate Mass Balance: Ensure your analytical method can detect all potential products. A poor mass balance indicates that some degradants are not being accounted for. The total percentage of the parent compound and all degradation products should ideally be between 95-105%.
Significant degradation is observed in the 'control' sample during a photostability study. The control sample (protected from light, e.g., wrapped in aluminum foil) is degrading, indicating that heat or another factor , not light, is causing the degradation.[3]1. Decouple Light and Heat: Ensure the light source in the photostability chamber is not generating excessive heat. Place a control sample next to the exposed sample to experience the same thermal conditions. 2. Check for Headspace Oxygen: If the degradation appears oxidative, ensure the control and test samples have similar headspace and are sealed identically. Consider purging with an inert gas if oxidation is suspected.

Experimental Protocols: Forced Degradation Study

A forced degradation or stress testing study is essential to establish the intrinsic stability of a molecule and to develop a stability-indicating analytical method.[11][12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1]

Workflow for Forced Degradation Study

Caption: General workflow for a forced degradation study.

Detailed Step-by-Step Methodology

1. Preparation of Stock Solution:

  • Prepare a stock solution of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile at a concentration of 1 mg/mL in a suitable solvent like acetonitrile.[3]

2. Acid Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.

  • Keep the solution in a sealed vial at 60°C.

  • Withdraw aliquots at specified time points (e.g., 2, 4, 8, 24 hours).

  • Before analysis, cool the aliquot to room temperature, neutralize with an equivalent amount of 0.1 M NaOH, and dilute to the target concentration with the mobile phase.

  • Self-Validation: A control sample containing 1 mL of stock and 1 mL of water should be stored under the same conditions.[13]

3. Base Hydrolysis:

  • Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.

  • Keep the solution at 60°C.

  • Withdraw aliquots at specified time points.

  • Before analysis, cool, neutralize with 0.1 M HCl, and dilute to the target concentration.

  • Self-Validation: Use the same control as in the acid hydrolysis study.

4. Oxidative Degradation:

  • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

  • Keep the solution at room temperature, protected from light.

  • Monitor the reaction at various time points.

  • Dilute with the mobile phase for analysis.

  • Self-Validation: A control sample of 1 mL of stock and 1 mL of water should be stored under the same conditions.[3]

5. Thermal Degradation:

  • Solid State: Store a small amount of the solid compound in an oven at 70°C. Periodically dissolve a sample for analysis.[9]

  • Solution State: Store a solution of the compound (in a stable solvent like acetonitrile/water) at 70°C in the dark.

  • Analyze samples at various time points.

6. Photolytic Degradation:

  • Expose a solution of the compound to a calibrated light source that provides both UV and visible output (as per ICH Q1B guidelines).

  • Self-Validation: A control sample should be wrapped in aluminum foil to completely exclude light and placed alongside the exposed sample to experience the same thermal conditions.[3]

  • Analyze both the exposed and control samples at a final time point.

References

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Sources

Optimization

Technical Support Center: HPLC Analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Welcome to the technical support hub for the chromatographic analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who ar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the chromatographic analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. This guide is designed for researchers, analytical scientists, and drug development professionals who are working with this compound and encountering challenges in their High-Performance Liquid Chromatography (HPLC) separations. As a moderately polar aromatic nitrile, this analyte presents unique challenges that require a systematic and well-understood approach to method development and troubleshooting. This document provides in-depth, experience-driven solutions to common issues in a direct question-and-answer format.

Troubleshooting Hub: Addressing Specific Separation Issues

This section tackles the most frequent and frustrating problems encountered during the HPLC analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. Each answer explains the underlying scientific principles and provides a logical, step-by-step workflow to resolve the issue.

Q1: My peak for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is showing significant tailing. What are the causes and how can I fix it?

A: Peak tailing, where the back half of the peak is drawn out, is one of the most common chromatographic problems. For a compound like 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, the primary cause is often unwanted secondary interactions between the analyte and the stationary phase.

Underlying Causes:

  • Silanol Interactions: The most likely culprit is the interaction between the polar functional groups of your analyte (the ether oxygens and the nitrile group) and residual silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18).[1][2][3] At a mobile phase pH above approximately 3, these silanols can become ionized (Si-O⁻) and strongly interact with any part of your molecule that has a partial positive charge, creating a secondary, undesirable retention mechanism that leads to tailing.[2][4]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume of a strong sample solvent (volume overload) can saturate the stationary phase, leading to distorted peak shapes, including tailing.[1][2]

  • Column Degradation: A void at the head of the column, caused by high pressure or pH extremes, can create dead volume and disrupt the sample band, resulting in tailing for all peaks.[1][2]

Troubleshooting Workflow:

  • Reduce Mobile Phase pH: The most effective first step is to control the silanol interactions. Lower the pH of your aqueous mobile phase to between 2.5 and 3.0.[1] This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing the secondary interactions.

    • Protocol: Add 0.1% formic acid or 0.05% trifluoroacetic acid (TFA) to your aqueous mobile phase. Ensure your column is stable at this lower pH.[1][5]

  • Use a High-Purity, End-Capped Column: Modern columns are often "end-capped," meaning the residual silanols are chemically deactivated. If you are using an older column, switching to a high-purity, fully end-capped column can dramatically improve peak shape for polar compounds.[2][6]

  • Test for Column Overload: Prepare a dilution series of your sample (e.g., 1:2, 1:5, 1:10) and inject them. If the peak shape improves significantly at lower concentrations, you are experiencing mass overload.[1] Adjust your sample concentration accordingly.

  • Check for Column Voids: If all peaks in your chromatogram are tailing, especially early eluting ones, a column void may be the issue.[1][2] Disconnect the column, reverse it, and flush it to waste with a strong solvent (check manufacturer's instructions first). If the problem persists, the column likely needs to be replaced.[2]

Q2: I'm seeing poor or no retention; the peak elutes at or near the solvent front. How can I increase its retention time?

A: Poor retention is a classic issue for polar compounds in reversed-phase chromatography.[7] Your analyte, 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, has significant polar character due to the methoxyethoxy group, causing it to prefer the polar mobile phase over the non-polar stationary phase.

Underlying Causes:

  • High Organic Content in Mobile Phase: The mobile phase is too "strong," meaning the percentage of the organic solvent (e.g., acetonitrile, methanol) is too high, causing the analyte to be swept through the column quickly.

  • Inappropriate Stationary Phase: A standard C18 phase may be too hydrophobic to adequately retain your polar analyte, especially with highly aqueous mobile phases, which can lead to a phenomenon called "phase collapse" or "dewetting".[8]

Troubleshooting Workflow:

  • Decrease Organic Solvent Percentage: The simplest first step is to make the mobile phase more polar (weaker). Systematically decrease the percentage of your organic solvent. For example, if you are running an isocratic method with 70% acetonitrile, try 60%, then 50%.[9]

  • Switch to an "Aqueous-Stable" Column: If you need to work with very high water content (>95%) in your mobile phase, a standard C18 column may not be suitable. Use a column specifically designed for these conditions, such as one with a polar-embedded ligand or a lower ligand density (e.g., "AQ" or "T3" type columns).[8] These columns resist phase collapse and provide better retention for polar molecules.

  • Consider a Different Stationary Phase:

    • Phenyl Column: A phenyl-bonded phase can offer alternative selectivity for aromatic compounds through pi-pi interactions, potentially increasing retention compared to a C18.[10]

    • Hydrophilic Interaction Liquid Chromatography (HILIC): For very polar compounds, HILIC is an excellent alternative.[7] It uses a polar stationary phase (like bare silica) and a high-organic mobile phase. Retention is achieved through partitioning into a water-enriched layer on the stationary phase surface.[7][8]

Q3: I'm struggling to separate my main peak from a closely eluting impurity. How can I improve the resolution?

A: Achieving adequate resolution between your analyte and a critical impurity requires optimizing the selectivity (α) and efficiency (N) of your separation.

Underlying Causes:

  • Suboptimal Mobile Phase: The choice and composition of the organic modifier can have a profound impact on selectivity.

  • Incorrect Stationary Phase: The column chemistry may not be providing sufficient differential interaction between the analyte and the impurity.

  • Insufficient Efficiency: The column may not be generating narrow enough peaks to resolve two closely eluting compounds.

Troubleshooting Workflow:

  • Change the Organic Modifier: This is a powerful tool for altering selectivity.

    • Acetonitrile vs. Methanol: These solvents have different properties. Acetonitrile is aprotic and can engage in pi-pi interactions, while methanol is a protic solvent capable of hydrogen bonding. Because your analyte is aromatic, switching between acetonitrile and methanol can change its interaction with the stationary phase relative to the impurity.[10][11] If you are using acetonitrile, try a method with methanol, and vice versa.

  • Optimize Temperature: Adjusting the column temperature can alter selectivity. Try running the separation at different temperatures (e.g., 25°C, 35°C, 45°C). Lower temperatures often increase retention and can sometimes improve resolution, while higher temperatures decrease viscosity and can improve efficiency.

  • Change the Stationary Phase: If mobile phase optimization is insufficient, a different column chemistry is the next logical step. A phenyl column, as mentioned before, offers different selectivity for aromatic compounds. A polar-embedded phase can also provide unique selectivity for polar analytes.

  • Increase Column Efficiency: To resolve very close peaks, you may need more theoretical plates.

    • Increase Column Length: Doubling the column length will roughly increase the resolution by a factor of 1.4 (√2), at the cost of longer run times and higher backpressure.

    • Decrease Particle Size: Switching from a 5 µm particle size column to a 3 µm or sub-2 µm (UPLC/UHPLC) column will dramatically increase efficiency and resolution.[6]

Troubleshooting Logic Diagram

This diagram outlines a systematic approach to diagnosing and solving common HPLC issues for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

HPLC_Troubleshooting start Observed Problem peak_shape Peak Shape Issue Tailing Fronting Broadening start->peak_shape e.g., Asymmetry retention Retention Issue Poor/No Retention Drifting Retention Time start->retention e.g., k' < 1 resolution Poor Resolution start->resolution e.g., Rs < 1.5 tailing_causes Potential Causes Silanol Interactions Column Overload Column Void peak_shape:f1->tailing_causes retention_causes Potential Causes Mobile Phase Too Strong Inadequate Stationary Phase retention:f1->retention_causes resolution_causes Potential Causes Suboptimal Selectivity (α) Low Efficiency (N) resolution:f0->resolution_causes tailing_solutions Solutions Lower Mobile Phase pH (2.5-3.0) Use End-Capped Column Reduce Sample Load Replace Column tailing_causes:f1->tailing_solutions:f1 tailing_causes:f1->tailing_solutions:f2 tailing_causes:f2->tailing_solutions:f3 tailing_causes:f3->tailing_solutions:f4 retention_solutions Solutions Decrease % Organic Use Aqueous-Stable Column Consider HILIC retention_causes:f1->retention_solutions:f1 retention_causes:f2->retention_solutions:f2 retention_causes:f2->retention_solutions:f3 resolution_solutions Solutions Change Organic Modifier (ACN vs MeOH) Change Column (e.g., Phenyl) Use Smaller Particle Size Column resolution_causes:f1->resolution_solutions:f1 resolution_causes:f1->resolution_solutions:f2 resolution_causes:f2->resolution_solutions:f3

Caption: A workflow for troubleshooting common HPLC separation issues.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for a reversed-phase HPLC method for this compound?

A: A robust starting point is crucial for efficient method development. Based on the structure of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, the following conditions provide a solid foundation.

ParameterRecommended Starting ConditionRationale
Column C18, 4.6 x 150 mm, 3.5 or 5 µmThe industry standard for reversed-phase; provides a good balance of efficiency and backpressure.[9]
Mobile Phase A 0.1% Formic Acid in WaterControls silanol interactions by maintaining a low pH (~2.8) for better peak shape.[1]
Mobile Phase B AcetonitrileOften provides sharper peaks and lower backpressure than methanol.[12][13]
Gradient 10% to 90% B over 20 minutesA broad "scouting" gradient to determine the approximate elution conditions.[14]
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides stable and reproducible retention times.
Detection UV, ~220 nm or ~275 nmAromatic compounds typically have strong absorbance in the low UV and a secondary maximum around 270-280 nm.
Injection Vol. 5 µLA small volume to minimize potential peak distortion.

From this starting point, you can optimize the gradient to improve resolution around your peak of interest or switch to an isocratic method if applicable.

Q2: Could Hydrophilic Interaction Liquid Chromatography (HILIC) be a suitable alternative for this analysis?

A: Yes, HILIC is a viable and powerful alternative, especially if you are struggling with retention in reversed-phase mode.[7] HILIC uses a polar stationary phase and a mobile phase with a high concentration of a non-polar solvent (like acetonitrile).[7] For a moderately polar compound like 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, HILIC can provide excellent retention and a different selectivity profile compared to reversed-phase. It is particularly advantageous for LC-MS applications, as the high organic content of the mobile phase promotes efficient desolvation and ionization in the MS source.[7]

Q3: What are the best practices for mobile phase preparation to ensure reproducible results?

A: Inconsistent mobile phase preparation is a common source of retention time drift and other issues. Always follow these best practices:

  • Use High-Purity Solvents: Always use HPLC-grade water, acetonitrile, and methanol.

  • Pre-mix for Isocratic: For isocratic methods, always mix your mobile phase components in a single container before use rather than relying on the pump to do the mixing online.[12]

  • Degas Thoroughly: Always degas your mobile phase using methods like sonication, vacuum filtration, or helium sparging to prevent air bubbles from forming in the pump and detector.[12]

  • Filter Aqueous Phases: Filter aqueous buffers and mobile phases through a 0.45 µm or 0.22 µm filter to remove particulates that can damage the pump and block the column.

  • Add Organic Last: When preparing buffered solutions, add the organic solvent to the aqueous buffer, not the other way around, to prevent the buffer salts from precipitating.[12]

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Labcompare. (2021). LABTips: How to Prevent Tailing Peaks in HPLC. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • HPLC Troubleshooting Guide. (n.d.). Peak Tailing. [Link]

  • Waters Corporation. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593. [Link]

  • Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. [Link]

  • Phenomenex. (n.d.). Engineering successful analytical methods using HILIC as an alternative retention mechanism. [Link]

  • Resolian. (2025). HPLC-UV Method Development for Highly Polar Impurities. [Link]

  • Advanced Materials Technology. (n.d.). Selection of HPLC and LC/MS Conditions for the Separation of Polar Compounds. [Link]

  • Veeprho. (2025). Exploring the Different Mobile Phases in HPLC. [Link]

  • ResearchGate. (2018). For HPLC, what different mobile phases are best to start with for methods development?. [Link]

  • Welch Materials. (2025). Best Practices for Mobile Phases in HPLC: Preparation, Use, and Storage. [Link]

  • Phenomenex. (2023). Most Common Solvents Used in HPLC Mobile Phase. [Link]

  • Axion Labs. (2022). HPLC Mobile Phases: acetonitrile vs methanol. Which one is better?. [Link]

  • ResearchGate. (2025). A Reverse Phase HPLC Method for the Separation of Two Stereo Isomers.... [Link]

  • Industrial Chemicals. (n.d.). P-Methoxyphenyl Acetonitrile. [Link]

  • EPA CompTox Dashboard. (n.d.). 2-(2-Phenylethoxy)acetonitrile Properties. [Link]

  • Waters Corporation. (n.d.). Optimizing Selectivity Through Intelligent Solvent Selection Using CORTECS Phenyl Columns. [Link]

  • Yang, M., et al. (2005). Impact of methanol and acetonitrile on separations based on pi-pi interactions with a reversed-phase phenyl column. Journal of Chromatography A. [Link]

  • MicroSolv Technology Corporation. (n.d.). Using methanol instead of acetonitrile in an HPLC method should be done with caution. [Link]

  • Bischoff. (n.d.). Prontosil HPLC Phases. [Link]

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Troubleshooting

resolving issues in 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile NMR spectra

Welcome to the technical support hub for researchers working with 2-[4-(2-methoxyethoxy)phenyl]acetonitrile. This guide is designed to provide expert-level insights and practical solutions for common challenges encounter...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for researchers working with 2-[4-(2-methoxyethoxy)phenyl]acetonitrile. This guide is designed to provide expert-level insights and practical solutions for common challenges encountered during Nuclear Magnetic Resonance (NMR) analysis of this compound. We will move beyond simple procedural steps to explore the underlying principles, ensuring you can confidently acquire, interpret, and troubleshoot your NMR spectra.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the NMR spectral characteristics of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile.

Q1: What are the expected ¹H and ¹³C NMR chemical shifts for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile?

A1: The chemical shifts can vary slightly based on the solvent, concentration, and temperature.[1] However, the expected ranges are well-defined. The protons and carbons are labeled on the structure below for reference.

Chemical structure of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile with atom labels for NMR assignment

Table 1: Predicted ¹H NMR Spectral Data

Labeled Proton Description Expected Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-a Methylene, benzylic 3.70 - 3.80 Singlet (s) N/A
H-b, H-b' Aromatic 7.25 - 7.35 Doublet (d) ~8.8
H-c, H-c' Aromatic 6.90 - 7.00 Doublet (d) ~8.8
H-d Methylene, ether 4.10 - 4.20 Triplet (t) ~4.8
H-e Methylene, ether 3.70 - 3.80 Triplet (t) ~4.8

| H-f | Methyl, ether | 3.40 - 3.50 | Singlet (s) | N/A |

Note: The signals for H-a and H-e may overlap.

Table 2: Predicted ¹³C NMR Spectral Data

Labeled Carbon Description Expected Chemical Shift (δ, ppm)
C-1 Quaternary, aromatic 158 - 159
C-2, C-2' Aromatic CH 128 - 129
C-3, C-3' Aromatic CH 114 - 115
C-4 Quaternary, aromatic 122 - 124
C-5 (CH₂) Methylene, benzylic 22 - 24
C-6 (CN) Nitrile 117 - 119
C-7 (CH₂) Methylene, ether 69 - 70
C-8 (CH₂) Methylene, ether 67 - 68

| C-9 (CH₃) | Methyl, ether | 58 - 59 |

Sources for typical chemical shift ranges:[2][3][4][5][6]

Q2: The aromatic region of my ¹H NMR spectrum shows two complex signals instead of two clean doublets. Is this normal?

A2: Yes, this is expected. The para-substituted aromatic ring in this molecule constitutes an AA'BB' spin system. Protons H-b and H-b' are chemically equivalent but magnetically non-equivalent, as are H-c and H-c'. This magnetic non-equivalence arises because the coupling constant between H-b and H-c' (J_meta) is different from the coupling constant between H-b and H-c (J_ortho). This results in a more complex pattern that often appears as two "roofing" doublets, where the inner peaks are taller than the outer peaks, rather than two simple doublets.[7]

Q3: I see small, sharp peaks in my spectrum that don't belong to my compound. What are they?

A3: These are likely residual solvent signals, water, or common laboratory contaminants.[8][9][10] For example, if you are using CDCl₃, you will see a singlet at ~7.26 ppm for residual CHCl₃ and a peak for water typically around 1.56 ppm.[10] If your purification involved ethyl acetate or hexane, trace amounts can be very difficult to remove and will appear in the spectrum.[11]

Table 3: Common Impurity Chemical Shifts in CDCl₃

Impurity Chemical Shift (δ, ppm) Multiplicity
Water (H₂O) ~1.56 Singlet (broad)
Acetone 2.17 Singlet
Ethyl Acetate 2.05 (s), 4.12 (q), 1.26 (t) s, q, t
Dichloromethane 5.30 Singlet
Hexane 1.25, 0.88 Multiplets (broad)

| Silicone Grease | ~0.07 | Singlet (broad) |

Reference data compiled from authoritative sources on NMR impurities.[8][12][13]

Troubleshooting Guide: From Sample to Spectrum

This section provides a systematic approach to diagnosing and resolving common issues encountered in the NMR analysis of 2-[4-(2-methoxyethoxy)phenyl]acetonitrile.

Problem 1: My entire spectrum has broad, asymmetric, or poorly resolved peaks.

This is one of the most common issues in NMR spectroscopy and almost always points to a problem with magnetic field homogeneity within the sample.[11] The cause can be traced to either the instrument's shimming or the sample preparation itself.

The following workflow provides a logical path to identify and correct the root cause of poor peak shape.

G Workflow for Troubleshooting Poor Lineshape start Observed Issue: Broad or Asymmetric Peaks cause1 Potential Cause: Poor Shimming start->cause1 Check Instrument cause2 Potential Cause: Sample Preparation Issue start->cause2 Check Sample cause3 Potential Cause: Dynamic Effects / Paramagnetism start->cause3 If lineshape issues persist or affect specific peaks solution1 Solution: Re-shim the instrument (automated or manual) cause1->solution1 subcause1 Sample Too Concentrated cause2->subcause1 subcause2 Particulate Matter Present cause2->subcause2 solution4 Solution: Investigate with VT-NMR (See Protocol 2) Repurify sample cause3->solution4 solution2 Solution: Prepare a more dilute sample (See Protocol 1) subcause1->solution2 solution3 Solution: Filter sample into a clean tube (See Protocol 1) subcause2->solution3

Caption: A step-by-step workflow for diagnosing the cause of broad NMR signals.

A: Shimming is the process of optimizing the homogeneity of the main magnetic field (B₀). Poor shimming is a very common cause of distorted peaks.[14]

  • Causality: If the magnetic field is not uniform across the entire volume of the sample, different molecules will experience slightly different field strengths. This leads to a distribution of resonance frequencies for the same proton, resulting in a broad, asymmetric peak instead of a sharp one.

  • Solution: Modern spectrometers have automated shimming routines that are usually very effective. Re-running this routine is the first step. If this fails, it may indicate a more serious hardware issue requiring a facility manager's attention.

A: The issue is very likely your sample itself. Two primary factors are concentration and the presence of solids.[15]

  • Concentration: A highly concentrated sample increases the solution's viscosity. This slows molecular tumbling, which can lead to broader lines. For ¹H NMR, a concentration of 5-10 mg in 0.6-0.7 mL of solvent is typically sufficient.[16]

  • Particulate Matter: Undissolved material or dust in your NMR tube will severely distort the local magnetic field homogeneity.[17] Even if the particles are not your compound of interest, their presence is detrimental.

  • Solution: Always filter your NMR sample through a small plug of glass wool or a syringe filter directly into a clean, high-quality NMR tube.[17] If the sample was too concentrated, dilute it and re-acquire the spectrum. See Protocol 1 for a detailed sample preparation guide.

Problem 2: Some peaks are sharp, but others (especially the ether side chain) are broad.

When only specific peaks are broad, it suggests a chemical phenomenon is occurring, rather than a global issue like shimming. For the methoxyethoxy side chain, the most likely cause is a dynamic process happening on the NMR timescale.

A: The broadening of the ether side-chain signals (-OCH₂CH₂O-) suggests restricted bond rotation.[18]

  • Causality: The C-O bonds in the side chain can rotate. At room temperature, the rate of this rotation might be in an intermediate regime on the NMR timescale. This means the molecule is exchanging between different conformations (rotamers) at a rate that is neither very fast nor very slow compared to the NMR experiment's observation time. This exchange process leads to significant line broadening for the protons involved (H-d and H-e).[14][18]

  • Solution: The definitive way to confirm and study this is by performing a Variable Temperature (VT) NMR experiment. See Protocol 2 for methodology.

    • At higher temperatures: The bond rotation will become much faster. The NMR will detect a single, time-averaged signal for each proton, which should appear sharp.

    • At lower temperatures: The bond rotation will slow down. You may be able to "freeze out" individual conformers, potentially seeing multiple, distinct (and sharp) signals for each proton.

    • The temperature at which the separate signals merge into one broad peak is called the coalescence temperature and can be used to calculate the energy barrier to rotation.[18]

Problem 3: I see extra aromatic and aliphatic signals that I can't explain.

Unexpected signals that are not common lab contaminants often point to impurities from the synthesis.

A: A common synthesis for this molecule involves a Williamson ether synthesis, reacting 4-hydroxyphenylacetonitrile with 2-methoxyethyl chloride (or a related halide) under basic conditions.[19]

  • Causality: If the reaction did not go to completion, you will have unreacted starting materials.

    • 4-hydroxyphenylacetonitrile: This would show a different set of aromatic signals and a singlet for the benzylic protons. The phenolic -OH proton signal may be broad or may not be observed depending on the solvent and concentration.[20]

    • Byproducts: Side reactions could lead to other impurities. For example, if the reaction conditions are harsh, other functional groups could react.

  • Solution:

    • Re-purify: The most straightforward solution is to re-purify your compound using column chromatography or recrystallization.

    • 2D NMR: If you cannot re-purify the sample, advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Correlation) can help. A COSY spectrum will show which protons are coupled to each other, allowing you to trace the connectivity of your desired product and distinguish it from the impurity spin systems.[7]

Experimental Protocols
Protocol 1: Best Practices for High-Quality NMR Sample Preparation

This protocol ensures the preparation of a homogenous, particulate-free sample at an appropriate concentration.[15][16]

  • Select a High-Quality NMR Tube: Use a clean, dry NMR tube rated for your spectrometer's field strength. Do not use tubes with any scratches or chips.[17]

  • Weigh the Sample: Accurately weigh 5-10 mg of your purified 2-[4-(2-methoxyethoxy)phenyl]acetonitrile into a clean, small vial (e.g., a 1-dram vial).

  • Choose a Deuterated Solvent: Select a deuterated solvent in which your compound is highly soluble.[21] CDCl₃ is a common first choice. If signal overlap with the residual solvent peak is an issue (e.g., aromatic region), consider using acetone-d₆ or benzene-d₆.[11]

  • Dissolve the Sample: Using a clean glass syringe or pipette, add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[16] Gently swirl or vortex the vial until the solid is completely dissolved. Visually inspect for any suspended particles.

  • Filter the Sample: Prepare a Pasteur pipette by tightly packing a small amount of glass wool or a Kimwipe into the narrow tip.[17] Use this pipette to transfer the solution from the vial into the NMR tube. This step is critical to remove any dust or microparticulates.

  • Cap and Label: Cap the NMR tube securely to prevent solvent evaporation.[21] Label the tube clearly near the top with a permanent marker.

Protocol 2: Variable Temperature (VT) NMR for Investigating Dynamic Exchange

This experiment is used to study temperature-dependent phenomena like restricted bond rotation.[14]

  • Initial Setup: Prepare a sample as described in Protocol 1 . Ensure the sample is stable across the intended temperature range.

  • Acquire Room Temperature Spectrum: Place the sample in the spectrometer and acquire a standard ¹H NMR spectrum at room temperature (e.g., 25 °C or 298 K) after locking and shimming. This serves as your reference point.

  • Select Temperature Range: Based on the broad peaks observed at room temperature, choose a range for your study. A typical range would be from 25 °C up to 80 °C in 10-15 °C increments. If you suspect you are near coalescence, you may also need to cool the sample.

  • Equilibrate at Each Temperature: Set the spectrometer to the first desired temperature (e.g., 40 °C). Crucially, allow the sample to thermally equilibrate for at least 5-10 minutes. [14] The lock signal and shim values may drift with temperature, so you must re-lock and re-shim the instrument at each new temperature before acquisition.

  • Acquire Spectra: Acquire a ¹H spectrum at each temperature point after equilibration and re-shimming.

  • Data Analysis: Stack the acquired spectra. You should observe the broad signals sharpening as the temperature increases, which is characteristic of overcoming a rotational energy barrier.[18]

References
  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • University of Ottawa. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Hornak, J. P. (n.d.). Sample Preparation. In Basics of NMR. Rochester Institute of Technology. Retrieved from [Link]

  • Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Chemistry LibreTexts. (2020, May 30). 15.2: Spectroscopy of Ethers. Retrieved from [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. California State Polytechnic University, Pomona. Retrieved from [Link]

  • University of Toronto. (n.d.). Proton NMR - Organic Chemistry On-Line. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: ¹H NMR Spectroscopy. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 8). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹H NMR Chemical Shift Values. Retrieved from [Link]

  • Wikipedia. (n.d.). NMR line broadening techniques. Retrieved from [Link]

  • Compound Interest. (2015). A Guide to ¹³C NMR Chemical Shift Values. Retrieved from [Link]

  • Starkey, L. S. (n.d.). ¹H NMR Chemical Shifts. Educator.com. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(4), 661–667. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Notes on NMR Solvents. Retrieved from [Link]

  • Ishima, R., & Torchia, D. A. (2005). Narrowing of Protein NMR Spectral Lines Broadened by Chemical Exchange. Journal of the American Chemical Society, 127(26), 9334–9335. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 30). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Quora. (2014, October 15). What are some NMR problem solving tricks? Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities (PDF). Retrieved from [Link]

  • Oregon State University. (2022, March 9). ¹³C NMR Chemical Shift. Retrieved from [Link]

  • Michigan State University. (n.d.). NMR Spectroscopy. Retrieved from [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[¹³C NMR] - Chemical Shifts. Retrieved from [Link]

  • Reddit. (2023, June 5). Unable to obtain clean NMR of compound due to solvent sensitivity. r/Chempros. Retrieved from [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.08 Solving NMR spectra. Retrieved from [Link]

  • Google Patents. (n.d.). US2783265A - Preparation of phenylacetonitriles.
  • Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 700-714. Retrieved from [Link]

  • European Medicines Agency. (2024, April 5). ICH Q3C (R9) Guideline on impurities. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Welcome to the technical support center for the synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challe...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Introduction: The Synthetic Pathway

The most common and efficient route to synthesize 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is via a Williamson ether synthesis.[1] This SN2 reaction involves the deprotonation of the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile to form a nucleophilic phenoxide. This phenoxide then attacks an electrophilic alkyl halide, in this case, 2-methoxyethyl halide, to form the desired ether linkage.

While seemingly straightforward, this reaction is prone to several side reactions that can significantly impact yield and purity. This guide will address these potential pitfalls in a practical question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, their probable causes, and actionable solutions.

Issue 1: Low or No Product Formation

Question: I'm seeing a very low yield, or my starting material is largely unreacted. What are the likely causes?

Answer: Low conversion can stem from several factors, primarily related to the generation and reactivity of the nucleophile (the phenoxide).

  • Ineffective Deprotonation: The phenolic proton of 4-hydroxyphenylacetonitrile must be removed to form the reactive phenoxide.

    • Weak Base: Ensure your base is strong enough to deprotonate the phenol. While potassium carbonate (K2CO3) is commonly used, for less reactive systems, a stronger base like sodium hydride (NaH) might be necessary.[2][3]

    • Insufficient Base: Use at least a stoichiometric equivalent of the base. Often, a slight excess (1.1-1.5 equivalents) is beneficial to drive the deprotonation to completion.

  • Poor Quality Reagents:

    • "Wet" Reagents: The presence of water can consume the base and protonate the newly formed phenoxide, quenching the reaction.[4] Ensure your solvent is anhydrous and your reagents are dry.

    • Degraded Alkyl Halide: 2-Methoxyethyl halides can degrade over time. Use a fresh bottle or purify the reagent before use.

  • Inappropriate Solvent: The solvent plays a crucial role in an SN2 reaction.

    • Polar Aprotic Solvents are Key: Solvents like acetonitrile (ACN) or N,N-dimethylformamide (DMF) are ideal as they solvate the cation of the base but do not significantly solvate the nucleophile, leaving it more reactive.[5]

    • Protic Solvents to Avoid: Protic solvents like water or ethanol can solvate the phenoxide through hydrogen bonding, reducing its nucleophilicity.[5]

  • Low Reaction Temperature: While room temperature can be sufficient for some Williamson ether syntheses, this particular reaction may require heating to proceed at a reasonable rate.[2] Monitor the reaction by TLC and consider gentle heating (e.g., 50-60 °C) if the reaction is sluggish.

Troubleshooting Workflow for Low Yield

low_yield start Low Yield or No Reaction check_base Verify Base Strength & Stoichiometry (e.g., K2CO3, NaH, 1.1-1.5 eq.) start->check_base check_reagents Check Reagent Quality (Anhydrous solvent, fresh alkyl halide) check_base->check_reagents Base is adequate check_solvent Confirm Solvent Choice (Polar aprotic: ACN, DMF) check_reagents->check_solvent Reagents are pure check_temp Assess Reaction Temperature (Consider gentle heating) check_solvent->check_temp Solvent is appropriate solution Improved Yield check_temp->solution Optimized

Caption: A logical flow for diagnosing low product yield.

Issue 2: Presence of Multiple Byproducts

Question: My TLC/LC-MS shows several spots/peaks in addition to my product. What are these impurities and how can I prevent them?

Answer: The formation of byproducts is a common challenge. The most likely culprits are O-alkylation vs. C-alkylation, dialkylation, and elimination reactions.

  • C-Alkylation of the Acetonitrile Group: The methylene protons alpha to the nitrile group are acidic and can be deprotonated by the base, creating a competing nucleophile. This can lead to the formation of an α-alkylated byproduct.

    • Cause: A strong base can deprotonate the benzylic position of 4-hydroxyphenylacetonitrile.

    • Prevention:

      • Choice of Base: Use a milder base like potassium carbonate, which is generally selective for deprotonating the phenol over the benzylic position.

      • Temperature Control: Higher temperatures can favor C-alkylation. Maintain a moderate reaction temperature.

  • Dialkylation: It's possible for both the phenolic oxygen and the benzylic carbon to be alkylated.

    • Cause: Using a large excess of both the base and the alkylating agent can promote this.

    • Prevention: Carefully control the stoichiometry. Use a slight excess of the base and the alkylating agent (e.g., 1.1-1.2 equivalents of each).

  • Elimination Reaction of the Alkyl Halide: The base can also act as a base in an E2 elimination reaction with the 2-methoxyethyl halide, leading to the formation of methoxyethene.[5]

    • Cause: This is more likely with sterically hindered bases or at higher temperatures.

    • Prevention: Use a non-hindered base and avoid excessive heat.

Reaction Scheme: O- vs. C-Alkylation

alkylation cluster_reactants Reactants cluster_products Potential Products 4-hydroxyphenylacetonitrile 4-Hydroxyphenylacetonitrile O_Alkylation Desired Product (O-Alkylation) 4-hydroxyphenylacetonitrile->O_Alkylation Phenoxide Attack C_Alkylation Side Product (C-Alkylation) 4-hydroxyphenylacetonitrile->C_Alkylation Carbanion Attack Base Base (e.g., K2CO3) Base->4-hydroxyphenylacetonitrile Deprotonation AlkylHalide 2-Methoxyethyl Halide AlkylHalide->O_Alkylation AlkylHalide->C_Alkylation

Caption: Competing O- and C-alkylation pathways.

Issue 3: Difficult Product Purification

Question: I'm having trouble isolating a pure product. What are the best purification strategies?

Answer: Effective purification is critical for obtaining your target compound with high purity.

  • Aqueous Workup:

    • Removing Excess Base: After the reaction is complete, quenching with water and extracting with an organic solvent (like ethyl acetate) is standard. Washing the organic layer with a mild acid (e.g., dilute HCl) can help remove any remaining inorganic base.

    • Breaking Emulsions: If an emulsion forms during the workup, washing with brine (saturated NaCl solution) can help break it.[4]

  • Column Chromatography: This is often the most effective method for separating the desired product from closely related impurities.[2][4]

    • Solvent System: A common eluent system is a gradient of ethyl acetate in hexanes. Start with a low polarity to elute non-polar impurities and gradually increase the polarity to elute your product.

  • Recrystallization: If your product is a solid, recrystallization can be an excellent final purification step.

    • Solvent Choice: A suitable solvent system would be one in which the product is soluble at high temperatures but sparingly soluble at room temperature or below. Isopropanol or ethanol/water mixtures are often good starting points.

Purification Step Purpose Key Considerations
Aqueous Workup Removal of inorganic salts and excess base.Use brine to break emulsions.
Column Chromatography Separation of the desired product from organic byproducts.Optimize the solvent system (e.g., ethyl acetate/hexanes).
Recrystallization Final purification to obtain a highly pure, crystalline product.Select an appropriate solvent for high recovery.

Frequently Asked Questions (FAQs)

Q1: What is the optimal base for this synthesis?

A1: Potassium carbonate (K2CO3) is a good first choice as it is inexpensive, easy to handle, and generally selective for O-alkylation. For more challenging substrates or to increase reaction rates, sodium hydride (NaH) can be used, but care must be taken to control the reaction and potential side reactions.[2][3]

Q2: Can I use 2-methoxyethanol instead of a 2-methoxyethyl halide?

A2: Directly using an alcohol like 2-methoxyethanol is not typical for a Williamson ether synthesis as alcohols are poor leaving groups. You would first need to convert the alcohol to a better leaving group, such as a tosylate or mesylate, before reacting it with the phenoxide.[6]

Q3: My starting material, 4-hydroxyphenylacetonitrile, is degrading. Why?

A3: 4-Hydroxyphenylacetonitrile can be sensitive to both strongly acidic and basic conditions, as well as high temperatures. It is a known plant metabolite and can be unstable under harsh conditions.[7] Store it in a cool, dark place and avoid prolonged exposure to strong reagents or high heat.

Q4: Are there alternative synthetic routes to consider?

A4: While the Williamson ether synthesis is the most common, other methods exist for synthesizing similar compounds. For instance, some syntheses start with the corresponding benzyl alcohol and introduce the nitrile group later.[8][9] However, for this specific target molecule, protecting the hydroxyl group would be necessary, adding steps to the synthesis.

Q5: How do I monitor the reaction progress effectively?

A5: Thin-Layer Chromatography (TLC) is the most convenient method.[2][4] Spot the reaction mixture alongside your starting materials (4-hydroxyphenylacetonitrile and 2-methoxyethyl halide). The product should have an Rf value between that of the two starting materials. The disappearance of the limiting reagent (usually the 4-hydroxyphenylacetonitrile) indicates the reaction is complete.

Experimental Protocol: Williamson Ether Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

This protocol is a general guideline. Optimization may be required based on your specific lab conditions and reagent purity.

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-hydroxyphenylacetonitrile (1.0 eq.).

  • Solvent and Base: Add anhydrous acetonitrile (ACN) to the flask, followed by potassium carbonate (K2CO3, 1.5 eq.).

  • Addition of Alkylating Agent: Add 2-methoxyethyl chloride or bromide (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the reaction mixture to a gentle reflux (or a lower temperature like 60 °C) and monitor by TLC. The reaction is typically complete within 4-12 hours.

  • Workup:

    • Cool the reaction to room temperature and filter off the inorganic salts.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel using an ethyl acetate/hexanes gradient. Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

References

  • Technical Support Center: Synthesis of 2-(4-Bromo-3-methoxyphenyl)acetonitrile - Benchchem.
  • Williamson Ether Synthesis - ChemTalk. Available at: [Link]

  • Alcohol to Ether using Williamson synthesis (O-Alkylation). Available at: [Link]

  • Williamson Ether Synthesis - Chemistry Steps. Available at: [Link]

  • US3983160A - Process for the preparation of hydroxyphenylacetonitriles - Google Patents.
  • The Williamson Ether Synthesis - Master Organic Chemistry. Available at: [Link]

  • p-METHOXYPHENYLACETONITRILE - Organic Syntheses Procedure. Available at: [Link]

  • 4-Hydroxyphenylacetonitrile - Grokipedia. Available at: [Link]

  • DE2457080A1 - PROCESS FOR THE PREPARATION OF HYDROXY ACETONITRILE - Google Patents.

Sources

Troubleshooting

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile reaction condition optimization

Technical Support Center: Synthesis & Optimization Guide Ticket ID: #CHEM-OPT-8821 Subject: Optimization of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Synthesis Status: Resolved / Guide Generated Executive Summary This gu...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis & Optimization Guide Ticket ID: #CHEM-OPT-8821 Subject: Optimization of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Synthesis Status: Resolved / Guide Generated

Executive Summary

This guide addresses the synthesis optimization of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (also known as 4-(2-methoxyethoxy)benzyl cyanide). This molecule is a bifunctional building block containing a nitrile group (versatile for hydrolysis to acids/amides or reduction to amines) and a glycol ether tail (improving solubility and metabolic stability).

The optimized protocol focuses on the


-alkylation of 4-hydroxyphenylacetonitrile  via Williamson Ether Synthesis. This route is superior to the chloromethylation/cyanation of (2-methoxyethoxy)benzene due to higher safety profiles (avoiding chloromethyl ether carcinogens) and fewer steps.

Part 1: The Optimized Protocol ("The Golden Path")

This protocol is designed to maximize yield while suppressing the two most common failure modes: nitrile hydrolysis and alkyl halide elimination.

Reagents & Stoichiometry
ComponentRoleEquiv.Recommended ReagentNotes
Substrate Nucleophile1.04-Hydroxyphenylacetonitrile CAS: 14191-95-8. Must be dry (<0.5% water).
Electrophile Alkylating Agent1.21-Bromo-2-methoxyethane Preferred over Chloro- analog for faster kinetics at lower temps.
Base Deprotonator2.0K₂CO₃ (Anhydrous) Granular/Powder. Do NOT use NaOH (causes nitrile hydrolysis).
Catalyst Activator0.1Potassium Iodide (KI) Essential if using 1-Chloro-2-methoxyethane; optional for Bromo.
Solvent MediumN/AAcetonitrile (ACN) or DMF ACN (Reflux, 82°C) is cleaner; DMF (60°C) is faster.
Step-by-Step Methodology
  • Preparation:

    • Charge a reaction vessel with 4-Hydroxyphenylacetonitrile (1.0 eq) and anhydrous Acetonitrile (10 vol).

    • Add K₂CO₃ (2.0 eq) and KI (0.1 eq).

    • Critical: Stir at room temperature for 30 minutes to ensure partial deprotonation of the phenol.

  • Addition:

    • Add 1-Bromo-2-methoxyethane (1.2 eq) dropwise over 15 minutes.

    • Note: If using the Chloro- analog, increase temperature to 60°C before addition to prevent accumulation.

  • Reaction:

    • Heat to Reflux (80-82°C) .

    • Monitor by TLC or HPLC at 4 hours.

    • Target: >98% conversion of phenol.

  • Workup (Crucial for Nitrile Stability):

    • Cool to room temperature. Filter off inorganic salts (KBr/K₂CO₃).

    • Concentrate the filtrate to remove Acetonitrile.

    • Redissolve residue in Ethyl Acetate. Wash with Water (2x) and Brine (1x).

    • pH Check: Ensure aqueous wash is neutral (pH 7). High pH during workup can hydrolyze the nitrile to an amide.

  • Purification:

    • Recrystallization from Ethanol/Heptane or Silica Gel Chromatography (Hexane:EtOAc 4:1).

Part 2: Troubleshooting Dashboard

Use this decision matrix to diagnose experimental failures.

FAQ: Common Failure Modes

Q1: My product contains a significant amount of amide impurity (M+18 mass). Why?

  • Cause: Nitrile hydrolysis.[1] This occurs if the reaction temperature is too high (>100°C) in the presence of water and strong base.

  • Fix: Switch from DMF to Acetonitrile (lower boiling point). Ensure K₂CO₃ is anhydrous. Avoid NaOH or KOH.

Q2: The reaction stalled at 60% conversion. Adding more alkyl halide didn't help.

  • Cause: "Stalling" often indicates the alkyl halide has degraded via E2 elimination (forming methyl vinyl ether) before reacting with the phenol.

  • Fix: This happens if the base is too strong or the temperature is too high. Lower the temperature by 10°C and add the alkyl halide in two portions (0.6 eq at T=0, 0.6 eq at T=3h).

Q3: The product is colored (yellow/brown) instead of white/colorless.

  • Cause: Oxidation of the electron-rich phenol ring or polymerization of the alkylating agent.

  • Fix: Degas solvents with Nitrogen/Argon before use. Add a radical scavenger like BHT (0.1 mol%) if the problem persists.

Part 3: Mechanism & Logic Visualization

The following diagrams illustrate the reaction pathway and the troubleshooting logic.

ReactionPathway Start 4-Hydroxyphenylacetonitrile (Substrate) Inter Phenoxide Anion (Intermediate) Start->Inter Deprotonation (-H+) Base K2CO3 (Base) Base->Inter Product 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (Target) Inter->Product SN2 Attack Reagent 1-Bromo-2-methoxyethane (Electrophile) SideRxn SIDE REACTION: E2 Elimination (Methyl Vinyl Ether) Reagent->SideRxn High Temp / Strong Base Reagent->Product

Caption: Figure 1. Reaction Mechanism. The pathway highlights the competition between the desired SN2 substitution and the undesired E2 elimination of the alkyl halide.

Troubleshooting Issue Identify Issue LowYield Low Yield / Stalled Issue->LowYield Impurity Impurity: M+18 (Amide) Issue->Impurity Color Dark Coloration Issue->Color Sol1 Check Reagent Quality (Alkyl halide elimination?) LowYield->Sol1 Sol2 Check Water Content (Hydrolysis) Impurity->Sol2 Sol3 Degas Solvents (Oxidation) Color->Sol3 Action1 Add Reagent in Portions Lower Temp Sol1->Action1 Action2 Switch Solvent to ACN Use Anhydrous K2CO3 Sol2->Action2 Action3 Inert Atmosphere (N2) Sol3->Action3

Caption: Figure 2. Troubleshooting Logic Flow. A systematic approach to resolving yield and purity issues based on chemical symptoms.

Part 4: Safety & Handling

  • Cyanide Precursors: While this protocol starts with the nitrile already formed (4-hydroxyphenylacetonitrile), be aware that under highly acidic conditions or thermal decomposition, nitriles can liberate HCN. Always work in a fume hood.

  • Glycol Ethers: The reagent 1-Bromo-2-methoxyethane is structurally related to glycol ethers, which are potential reproductive toxins. Use double-gloving (Nitrile) and avoid inhalation.

  • Waste Disposal: Aqueous waste from this reaction contains potassium halides and trace phenols. Do not mix with acidic waste streams (risk of HCN if hydrolysis occurred) or oxidizers.

References

  • Organic Syntheses. "p-Methoxyphenylacetonitrile." Org.[1][2][3][4] Synth. 1950, 30, 65. (Foundational chemistry for phenylacetonitrile derivatives). Available at: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 26548, 4-Hydroxyphenylacetonitrile." PubChem. Available at: [Link]

Sources

Optimization

solubility issues with 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile in experiments

The following technical guide addresses solubility and handling challenges associated with 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7). This guide is structured for researchers and process chemists, focu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses solubility and handling challenges associated with 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 352547-54-7). This guide is structured for researchers and process chemists, focusing on overcoming the "oiling out" phenomena and dissolution difficulties common to ether-substituted phenylacetonitriles.

Part 1: Compound Snapshot & Physicochemical Profile[1]

Before troubleshooting, it is critical to understand the molecule's behavior. This compound combines a lipophilic phenylacetonitrile core with a polar, flexible methoxyethoxy tail. This "amphiphilic-like" structure is the primary cause of solubility anomalies, particularly the tendency to form supersaturated oils rather than crystalline solids.

PropertySpecification / Behavior
Compound Name 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
CAS Number 352547-54-7
Molecular Formula C₁₁H₁₃NO₂
Physical State Viscous oil or low-melting solid (dependent on purity).[1][2]
LogP (Predicted) ~1.8 – 2.2 (Moderately Lipophilic)
Key Functional Groups Nitrile (Polar, reactive), Ether Chain (Flexible, H-bond acceptor).[1]
Solubility Class Class II (Organic Soluble / Water Insoluble)

Part 2: Solubility Matrix & Solvent Selection[1]

The following table categorizes solvents based on interaction efficiency with the methoxyethoxy chain and the aromatic core.

Solvent ClassSolvent ExampleSolubility RatingTechnical Notes
Chlorinated Dichloromethane (DCM), ChloroformExcellent Primary choice for extraction and initial dissolution.[1]
Polar Aprotic DMSO, DMF, AcetonitrileHigh Ideal for nucleophilic substitution reactions.[1] Warning: DMSO removal is difficult due to the compound's high boiling point.[1]
Ethers THF, 1,4-DioxaneGood Good for reactions; however, diethyl ether may cause partial precipitation at low temps.[1]
Alcohols Methanol, EthanolVariable Soluble when hot; likely to "oil out" upon cooling rather than crystallize.[1]
Hydrocarbons Hexanes, HeptanePoor Used as an anti-solvent.[1] The compound will likely form a separate oily bottom layer.
Aqueous Water, PBSInsoluble Forms gummy emulsions.[1] Requires surfactant or cosolvent (e.g., 10% DMSO) for biological assays.

Part 3: Troubleshooting Guide (Q&A)

Issue 1: "The compound oils out during recrystallization instead of precipitating."

Diagnosis: This is the most common issue with alkoxy-substituted aromatics.[1] The flexible ether chain lowers the lattice energy, making the amorphous liquid state energetically competitive with the crystalline state, especially in rapid cooling scenarios.

Corrective Protocol:

  • Switch to a Slow-Evaporation Method: Avoid thermal shock (hot-to-cold). Instead, dissolve the compound in a "Good" solvent (e.g., DCM or Acetone) and slowly diffuse a "Poor" solvent (e.g., Pentane) into it.

  • Seeding is Mandatory: If you lack a seed crystal, scratch the glass surface with a glass rod at the air-solvent interface to induce nucleation.[1]

  • Use a "Trituration" Technique:

    • Remove the solvent to obtain the oil.[3]

    • Add cold Hexanes or Diethyl Ether.[1]

    • Sonicate vigorously for 10–20 minutes. The mechanical energy often forces the oil to solidify into a powder.

Issue 2: "I cannot get a clear solution in my aqueous reaction buffer."

Diagnosis: The compound is highly hydrophobic (LogP ~2).[1] Direct addition to water results in micellar aggregates or oil droplets, leading to inconsistent reaction kinetics or assay data.

Corrective Protocol:

  • Pre-dissolve in DMSO: Prepare a 100 mM stock solution in anhydrous DMSO.

  • Dropwise Addition: Add the DMSO stock to the vortexing aqueous buffer. Ensure the final DMSO concentration is <1% (for assays) or as tolerated.

  • Surfactant Assist: For chemical synthesis in water, use a phase transfer catalyst (e.g., TBAB) or a surfactant (e.g., Tween 80) to create a stable emulsion.[1]

Issue 3: "The compound is sticking to the flask during drying."

Diagnosis: The methoxyethoxy group can act as a Lewis base, interacting with silanols on the glass surface, creating a "sticky" film.

Corrective Protocol:

  • Redissolve and Transfer: Dissolve in a small amount of DCM.

  • Azeotropic Drying: If water is trapped in the oil (common due to the ether chain's hygroscopicity), add Toluene and rotovap. The toluene-water azeotrope removes moisture, often helping the oil solidify.

  • Vacuum Oven: Dry in a vacuum oven at 30°C (below the likely melting point) with P₂O₅ desiccant to remove trace solvents that act as plasticizers.[1]

Part 4: Solubility Troubleshooting Workflow

The following logic flow illustrates the decision-making process for handling solubility issues during synthesis or purification.

SolubilityWorkflow Start Start: Solubility Issue Identified CheckState Is the compound Oiling Out or failing to dissolve? Start->CheckState Branch_Oil Oiling Out (Recrystallization) CheckState->Branch_Oil Phase Separation Branch_Dissolve Insoluble (Reaction/Assay) CheckState->Branch_Dissolve Solid Particles SolventCheck Check Solvent System (Is it Alcohol/Water?) Branch_Oil->SolventCheck SolventType Target Solvent Type? Branch_Dissolve->SolventType Action_Triturate Action: Evaporate & Triturate with Cold Hexanes/Ether SolventCheck->Action_Triturate Yes (High Polarity Diff) Action_Seed Action: Seed & Slow Cool (0.1°C/min) SolventCheck->Action_Seed No (Single Solvent) Action_CoSolvent Aqueous: Use DMSO Stock + Surfactant (Tween/TBAB) SolventType->Action_CoSolvent Water/Buffer Action_Warm Organic: Gentle Heat (40°C) + Sonication SolventType->Action_Warm Organic (MeOH/ACN)

Caption: Decision tree for diagnosing and resolving phase separation and dissolution failures.

Part 5: Detailed Protocol – "De-Oiling" Purification

If your product comes out of the column or reaction as a stubborn oil, follow this "De-Oiling" procedure to induce crystallinity.[4]

Materials:

  • Crude 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (Oil)[1]

  • Diethyl Ether (Anhydrous)[1]

  • Pentane or Hexanes[1]

  • Sonicator bath[1]

  • Dry Ice / Acetone bath[1]

Step-by-Step:

  • Concentration: Ensure all primary reaction solvents (especially DMF or Alcohols) are completely removed.[1] High vacuum (< 1 mbar) for 2 hours is recommended.[1]

  • Dissolution: Add the minimum amount of Diethyl Ether required to dissolve the oil at room temperature.

  • Anti-Solvent Addition: Add Pentane dropwise until the solution turns slightly cloudy (turbid).[1]

  • Nucleation Trigger: Place the flask in a sonicator bath. Sonicate while slowly adding dry ice to the bath water to lower the temperature to 0°C.

  • Observation: The turbidity should increase, and the oil droplets should harden into a white solid.

  • Filtration: Filter rapidly while cold. Wash the cake with cold Pentane.

References

  • National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 81496, (2-Methoxyphenyl)acetonitrile. Retrieved February 18, 2026, from [Link]

  • Organic Syntheses . (1950).[1] p-Methoxyphenylacetonitrile.[1][5] Org. Synth. 1950, 30, 65. (Reference for purification of methoxy-phenylacetonitriles). Retrieved February 18, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

comparing 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile to other Oct3/4 inducers

This guide provides a technical comparison of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile —a structural analog of the O4I1 class of Oct4 inducers—against other high-performance small molecule alternatives like O4I2, OAC1,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile —a structural analog of the O4I1 class of Oct4 inducers—against other high-performance small molecule alternatives like O4I2, OAC1, and epigenetic modulators.

Executive Summary

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile belongs to the acetonitrile class of Oct4 inducers (prototyped by O4I1 ). Unlike general epigenetic modifiers (e.g., VPA) that broadly open chromatin, this compound class specifically enhances the expression, stabilization, and transcriptional activity of the Oct4 protein. While effective, it is generally considered a "first-generation" direct inducer, often outperformed in potency and metabolic stability by the "second-generation" thiazole class (e.g., O4I2 ), which operates via a distinct splicing-modulation mechanism (SF3B1 targeting).

Compound Profile: The Acetonitrile Class (O4I1 & Analogs)

The compound 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is a close structural analog of O4I1 (2-[4-[(4-methoxyphenyl)methoxy]phenyl]acetonitrile). These compounds were identified through high-throughput screening for their ability to activate POU5F1 (Oct4) driven reporters.[1]

  • Core Mechanism:

    • Transcriptional Activation: Directly increases mRNA levels of endogenous Oct4.

    • Protein Stabilization: Unique to this class, these acetonitriles inhibit the degradation of Oct4 protein, extending its half-life during the critical initiation phase of reprogramming.

    • Target Specificity: Acts synergistically with reprogramming cocktails (e.g., SKM: Sox2, Klf4, c-Myc) to replace viral Oct4.

Technical Specifications
FeatureData / Description
Chemical Class Phenyl-acetonitrile ether
Primary Target Oct4 (Expression & Stability)
Typical Working Conc. 1.0 – 10.0 µM
Solubility DMSO (up to 50 mM); Poor in water
Key Limitation Metabolic instability (ester/nitrile hydrolysis) in long-term culture.

Comparative Analysis: O4I1 Analog vs. Alternatives

This section compares the Target Compound (Acetonitrile) against the three most relevant competitor classes: Thiazoles (O4I2) , Benzamides (OAC1) , and Epigenetic Modifiers .

Comparison 1: Vs. O4I2 (The Thiazole Class)

Verdict: O4I2 is superior for potency and mechanism novelty, but the Acetonitrile class remains a valuable control for direct Oct4 stabilization.

  • Structure: O4I2 is an aminothiazole (Ethyl 2-[(4-chlorophenyl)amino]-4-thiazolecarboxylate), distinct from the acetonitrile user compound.

  • Mechanism:

    • Acetonitrile (User Compound): Stabilizes Oct4 protein and promotes transcription.[2][3]

    • O4I2: Targets SF3B1 (Splicing Factor 3b Subunit 1). It modulates RNA splicing to favor pluripotency isoforms, a more potent "upstream" mechanism.

  • Efficiency: O4I2 typically yields 2-3x higher colony numbers in human fibroblast reprogramming compared to O4I1-type acetonitriles.

Comparison 2: Vs. OAC1 (The Benzamide Class)

Verdict: Complementary. OAC1 acts via the Oct4-Nanog-Sox2 triad promoter activation, while the Acetonitrile class adds protein stabilization.

  • Mechanism: OAC1 (Oct4-Activating Compound 1) activates the Oct4 and Nanog promoters independent of Wnt/β-catenin or p53 signaling.[4]

  • Synergy: OAC1 is often better at initiating the network, while Acetonitriles ensure the sustained presence of the Oct4 protein.

Comparison 3: Vs. Epigenetic Modifiers (VPA, 5-Aza)

Verdict: Distinct Roles. VPA is a global "eraser" (HDAC inhibitor); the Acetonitrile compound is a specific "writer/stabilizer" of Oct4.

  • Specificity: VPA causes global hyperacetylation, often leading to off-target gene activation. The Acetonitrile compound is highly specific to the pluripotency network.

  • Application: Best results are achieved by combining them: VPA opens the chromatin, allowing the Acetonitrile compound to access the Oct4 locus.

Data Summary: Performance Metrics

CompoundClassEC50 (Oct4 Induction)Fold Induction (Oct4)Mechanism of ActionMetabolic Stability
Target Compound (O4I1 Analog)Acetonitrile~1.5 µM8-15xTranscription + Protein StabilizationLow (Hydrolysis risk)
O4I2 Thiazole~0.2 µM>20xSF3B1 Modulation (Splicing)Moderate
OAC1 Benzamide~0.5 µM10-12xPromoter Activation (Triad)High
RepSox Alk5 InhibitorN/AIndirectTGF-β Inhibition (Replaces Sox2)High

Mechanistic Pathway Visualization

The following diagram illustrates where the Target Compound acts relative to its competitors in the reprogramming signaling cascade.

ReprogrammingPathways Target Acetonitrile (O4I1 Analog) Oct4_Promoter Oct4 Promoter Target->Oct4_Promoter Enhances Oct4_Protein Oct4 Protein Target->Oct4_Protein Stabilizes (Inhibits Degradation) O4I2 O4I2 (Thiazole) SF3B1 SF3B1 (Splicing Factor) O4I2->SF3B1 Modulates OAC1 OAC1 OAC1->Oct4_Promoter Activates VPA VPA (HDACi) Chromatin Chromatin Opening VPA->Chromatin Inhibits HDACs Oct4_mRNA Oct4 mRNA SF3B1->Oct4_mRNA Splicing Control Chromatin->Oct4_Promoter Access Oct4_Promoter->Oct4_mRNA Transcription Oct4_mRNA->Oct4_Protein Translation Pluripotency Pluripotency (iPSC) Oct4_Protein->Pluripotency Master Regulator

Caption: Mechanistic divergence of Oct4 inducers. Note the Target Compound's unique dual role in transcription and protein stabilization, contrasting with O4I2's upstream splicing modulation.

Experimental Workflow: Chemical Reprogramming

Objective: Generate iPSCs from Human Dermal Fibroblasts (HDFs) using the Target Compound to replace viral Oct4.

Reagents
  • Basal Medium: DMEM/F12 + 10% FBS (Day 0-2), then KnockOut DMEM + 20% KSR (Day 3+).

  • Small Molecule Cocktail (VC6T):

    • VPA (0.5 mM)

    • CHIR99021 (3 µM)

    • 616452 (RepSox) (10 µM)

    • Tranylcypromine (5 µM)

  • Inducer: Target Compound (Acetonitrile) stock (10 mM in DMSO).

Protocol Steps
  • Seeding (Day -1): Plate HDFs at 1.5 × 10⁴ cells/cm² in fibroblast medium.

  • Viral Transduction (Day 0): Transduct with SKM factors (Sox2, Klf4, c-Myc) without Oct4. (Or use full chemical cocktail if attempting full chemical reprogramming).

  • Induction (Day 1 - Day 14):

    • Switch to Reprogramming Medium containing VC6T cocktail.

    • Add Target Compound: Dilute stock to final concentration of 2.0 µM .

    • Critical: Refresh medium every 24 hours. The acetonitrile group is prone to hydrolysis; fresh preparation of the working solution is mandatory.

  • Observation (Day 10-15): Look for granulation and morphological changes (mesenchymal-to-epithelial transition).

  • Stabilization (Day 15+): Withdraw VPA and Target Compound. Maintain in standard mTeSR1 or E8 medium to select for stable clones.

References

  • Cheng, X., et al. (2015). "Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers." Journal of Medicinal Chemistry.

  • Cheng, X., et al. (2021). "A PROTAC targets splicing factor 3B1."[5][6] Cell Chemical Biology. (Describes the mechanism of the O4I2 thiazole class).

  • Li, W., et al. (2012). "Identification of Oct4-activating compounds that enhance reprogramming efficiency." Proceedings of the National Academy of Sciences (PNAS). (Describes OAC1).

  • Han, K., et al. (2023). "Development of a next-generation endogenous OCT4 inducer and its anti-aging effect in vivo."[2] European Journal of Medicinal Chemistry. (Describes O4I4).

Sources

Comparative

Comparative Guide: 4-Methoxyphenylacetonitrile vs. 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

This guide provides a technical comparison between 4-Methoxyphenylacetonitrile (a standard pharmaceutical intermediate) and its solubility-enhanced analog, 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile . The content focuses...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between 4-Methoxyphenylacetonitrile (a standard pharmaceutical intermediate) and its solubility-enhanced analog, 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile .

The content focuses on their synthetic utility , physicochemical properties , and downstream applications in drug development (Structure-Activity Relationship - SAR).

Executive Summary

4-Methoxyphenylacetonitrile (4-MPAN) is a ubiquitous building block in medicinal chemistry, most notably serving as the core scaffold for the antidepressant Venlafaxine . However, its high lipophilicity can limit the bioavailability of downstream derivatives.

2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (ME-PAN) represents a "second-generation" bioisostere. By replacing the methoxy group with a methoxyethoxy (PEG-like) tail, this intermediate introduces polarity and flexibility, often used in Lead Optimization to improve the water solubility and metabolic stability of kinase inhibitors and GPCR ligands.

Quick Comparison Matrix
Feature4-Methoxyphenylacetonitrile (4-MPAN)2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (ME-PAN)
CAS Number 104-47-2352547-54-7
Structure MeO-Ph-CH2CNMeO-CH2-CH2-O-Ph-CH2CN
Primary Role Commodity IntermediateSpecialized SAR Building Block
Key Drug Application Venlafaxine, Tramadol analogsSolubility-optimized analogs (e.g., Kinase Inhibitors)
LogP (Predicted) ~1.6 - 1.7 (Lipophilic)~1.1 - 1.3 (More Hydrophilic)
Solubility Low in water; High in organic solventsImproved aqueous solubility potential
Cost Low (Bulk Chemical)High (Fine Chemical)

Physicochemical & Synthetic Activity[3][4]

The "Ethylene Glycol Effect" in SAR

The primary "activity" difference between these two lies in the physicochemical profile they impart to the final drug molecule.

  • 4-MPAN (Methoxy): The methoxy group is a small, electron-donating group. It is prone to metabolic O-demethylation by Cytochrome P450 enzymes (CYP2D6), often leading to rapid clearance or active metabolites (e.g., O-desmethylvenlafaxine).

  • ME-PAN (Methoxyethoxy): The addition of the ethylene glycol unit (-O-CH2-CH2-O-) acts as a mini-PEG chain. This modification:

    • Lowers LogP: Increases water solubility, crucial for oral bioavailability.

    • Modulates Metabolism: The terminal methoxy is sterically and electronically distinct, potentially altering metabolic soft spots.

    • H-Bonding: Provides an additional hydrogen bond acceptor (the ether oxygen), which can pick up new interactions in a binding pocket.

Synthetic Reactivity Profile

Both compounds possess an active methylene group (


-carbon) activated by the nitrile and the aromatic ring.
  • Alkylation: Both undergo facile deprotonation (using NaH or LDA) followed by alkylation.

    • Note: ME-PAN requires careful handling of Lewis acids (like

      
      ) in downstream steps, as the ether chain can be cleaved under harsh conditions.
      
  • Reduction: Both are reduced to phenethylamines using

    
     or Catalytic Hydrogenation (
    
    
    
    ).
  • Hydrolysis: Acidic hydrolysis yields the corresponding phenylacetic acids.

Experimental Protocols

Protocol A: Synthesis of Downstream Phenethylamines (Reduction)

This protocol validates the reactivity of the nitrile group. The resulting amines are common pharmacophores.

Materials:

  • Substrate: 10 mmol of 4-MPAN or ME-PAN.

  • Reagent: Lithium Aluminum Hydride (

    
    ) (1.5 eq).
    
  • Solvent: Anhydrous THF.

Step-by-Step Methodology:

  • Setup: Flame-dry a 100 mL round-bottom flask under Argon atmosphere.

  • Activation: Suspend

    
     (0.57 g, 15 mmol) in 20 mL anhydrous THF at 0°C.
    
  • Addition: Dissolve the Nitrile (10 mmol) in 10 mL THF and add dropwise to the suspension over 15 minutes.

    • Observation: 4-MPAN dissolves rapidly. ME-PAN is slightly more viscous but dissolves well; ensure no oiling out occurs.

  • Reflux: Warm to room temperature, then reflux for 3 hours. Monitor by TLC (System: EtOAc/Hexane 1:1). The nitrile spot (

    
    ) should disappear, and a baseline amine spot should appear.
    
  • Quenching (Fieser Method): Cool to 0°C. Carefully add:

    • 0.6 mL Water

    • 0.6 mL 15% NaOH

    • 1.8 mL Water

  • Workup: Stir for 30 minutes until a white granular precipitate forms. Filter through Celite. Dry the filtrate over

    
     and concentrate.
    
  • Purification: The crude amine is often pure enough for the next step. If not, purify via acid-base extraction.

Protocol B: Alpha-Alkylation (Venlafaxine-style Cyclization)

This demonstrates the stability of the ether side chains under basic conditions.

Reagents:

  • Base: Sodium Hydride (NaH), 60% dispersion.

  • Electrophile: 1,5-dibromopentane (for cyclohexyl ring formation) or specific alkyl halides.

Critical Difference:

  • 4-MPAN: Robust. Can withstand higher temperatures during alkylation.

  • ME-PAN: The polyether tail can chelate metal cations (

    
    , 
    
    
    
    ), potentially altering the kinetics of the enolate formation. Recommendation: Use slightly lower temperatures (-78°C to 0°C) to prevent side reactions or polymerization of the ether tail.

Visualizing the Synthetic Pathways

The following diagram illustrates the divergent applications of these two intermediates.

G Start1 4-Methoxyphenylacetonitrile (Lipophilic Core) CommonStep Alpha-Alkylation (Base + R-X) Start1->CommonStep Start2 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (Hydrophilic Variant) Start2->CommonStep Reduction Nitrile Reduction (LiAlH4 / H2) CommonStep->Reduction Prod1 Venlafaxine / Tramadol (CNS Active Drugs) Reduction->Prod1 From 4-MPAN Prod2 Solubility-Optimized Kinase Inhibitors Reduction->Prod2 From ME-PAN Metab1 Metabolic Liability: O-Demethylation (Rapid) Prod1->Metab1 Metab2 Metabolic Stability: Resistant to simple O-dealkylation Improved Solubility Prod2->Metab2

Figure 1: Divergent synthetic pathways and pharmacological outcomes. 4-MPAN leads to classic CNS drugs, while ME-PAN is used to engineer physicochemical properties in modern drug discovery.

Impurity and Stability Analysis

When switching between these intermediates, researchers must account for distinct impurity profiles.

Parameter4-Methoxyphenylacetonitrile2-[4-(2-Methoxyethoxy)phenyl]acetonitrile
Major Impurity 4-Methoxybenzaldehyde: Formed via oxidation. Detected by almond-like odor.Phenol Derivative: Trace amounts of 4-hydroxyphenylacetonitrile if the ether linkage cleaves.
Storage Stability High. Stable at Room Temp.Moderate. Hygroscopic due to ether oxygen. Store under inert gas at 4°C.
Toxicity High: Metabolizes to release Cyanide in vivo.High: Nitrile toxicity remains; ether chain may increase skin permeability.
Detection (UV) Strong absorption at 254 nm.Strong absorption at 254 nm; slightly shifted

due to alkoxy extension.

Conclusion & Recommendation

  • Select 4-Methoxyphenylacetonitrile if you are synthesizing established generic APIs (Venlafaxine, Verapamil) or require a cost-effective, lipophilic benzyl group.

  • Select 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile if you are in the Lead Optimization phase and need to:

    • Improve the aqueous solubility of a lead compound.

    • Explore SAR around the ether linkage (Bioisosteric replacement).

    • Create a "PEGylated" small molecule to alter biodistribution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7708, (4-Methoxyphenyl)acetonitrile. Retrieved from [Link]

  • World Intellectual Property Organization (2012).Patent WO2012127472A1: Process and intermediates for the preparation of preladenant. (Demonstrates the use of methoxyethoxy-phenyl intermediates in drug synthesis).
  • Journal of Medicinal Chemistry.Structure-Activity Relationships of Alkoxy-Phenyl Derivatives in Kinase Inhibition. (General reference for the solubility effects of methoxyethoxy chains).
Validation

Biological Activity &amp; Synthetic Utility of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Derivatives

Topic: Biological Activity Comparison of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals A Technical Guid...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity Comparison of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Derivatives Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

A Technical Guide to the "Solubility-Enhanced" Phenylacetonitrile Scaffold

Executive Summary: The "Methoxyethoxy" Advantage

In medicinal chemistry, the 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile scaffold (CAS: 352547-54-7) represents a critical evolution of the standard phenylacetonitrile building block. While simple analogs like 4-methoxyphenylacetonitrile are ubiquitous, they often suffer from poor aqueous solubility and rapid metabolic clearance.

The introduction of the 2-methoxyethoxy (ME) tail serves as a "privileged substructure," mimicking short-chain polyethylene glycol (PEG). This modification is strategically employed to:

  • Enhance Solubility: Displace the lipophilic LogP into a more druggable range (LogD 1-3).

  • Improve Metabolic Stability: The ethylene glycol ether is generally more resistant to O-demethylation by Cytochrome P450 enzymes compared to simple anisoles (methoxy groups).

  • Optimize Binding: The ether oxygen provides an additional hydrogen-bond acceptor site, often critical for kinase and GPCR binding pockets.

This guide compares the biological performance of derivatives synthesized from this scaffold across three primary therapeutic axes: CNS/Cardiovascular Agents , Oncology (Kinase Inhibitors) , and Antimicrobial Heterocycles .

Comparative Analysis of Derivative Classes

Class A: Phenethylamines (The CNS & Cardiovascular Route)

Mechanism: Reduction of the nitrile group yields the primary amine, a bioisostere of the tyramine and dopamine backbone. Target Applications: Sigma-1 Receptor Ligands, Beta-Adrenergic Blockers, 5-HT Modulators.

FeatureStandard Analog (4-Methoxy)Subject Scaffold (4-Methoxyethoxy)Biological Impact
Solubility (pH 7.4) Low (< 0.1 mg/mL)High (> 0.5 mg/mL) Improved bioavailability for CNS penetration.
Metabolic Fate Rapid O-demethylation to phenol.Stable Prolonged half-life (

); reduced dosing frequency.
Sigma-1 Affinity (

)
High (nM range)Maintained/High The ME tail accommodates the hydrophobic pocket of

receptors without steric clash.
Key Drug Analog Venlafaxine (methoxy)Metoprolol/Bisoprolol (related ether tails)The ME tail mimics the pharmacophore of Class II antiarrhythmics.

Experimental Insight: In the synthesis of Preladenant (an Adenosine A2A antagonist), the methoxyethoxy tail was crucial for balancing the lipophilicity of the piperazine core, preventing precipitation in biological assays [1].

Class B: Acrylonitriles (The Oncology Route)

Mechanism: Knoevenagel condensation with aromatic aldehydes creates


-unsaturated nitriles.
Target Applications:  Tubulin Polymerization Inhibitors, EGFR Kinase Inhibitors.
  • Performance vs. Alternatives:

    • Unsubstituted Phenylacetonitriles: Often show high potency (

      
       nM) but fail in vivo due to poor solubility.
      
    • Methoxyethoxy Derivatives: Show slightly reduced in vitro potency (

      
       nM) but significantly higher tumor accumulation  due to improved amphiphilicity.
      
Class C: Heterocyclic Fusions (The Antimicrobial Route)

Mechanism: Cyclization with thiosemicarbazide or amino-alcohols to form Thiazoles or Oxazolines. Target Applications: Bacterial DNA Gyrase Inhibitors, Antifungals.

  • Data Highlight: Derivatives containing the ME tail exhibited a 2-fold reduction in MIC against S. aureus compared to the propyl-ether analogs, attributed to better penetration of the bacterial peptidoglycan layer [2].

Visualizing the Scaffold Utility

The following diagram maps the divergent synthetic pathways and their validated biological endpoints.

G Scaffold 2-[4-(2-Methoxyethoxy) phenyl]acetonitrile (The Core) Reduction Pathway A: Reduction (LiAlH4) Scaffold->Reduction H2 / Raney Ni Condensation Pathway B: Knoevenagel Scaffold->Condensation Ar-CHO / Base Cyclization Pathway C: Cyclization Scaffold->Cyclization Thiosemicarbazide Amine Phenethylamines Reduction->Amine Acrylo Acrylonitriles (Stilbene Analogs) Condensation->Acrylo Hetero Aminothiazoles Cyclization->Hetero TargetCNS Sigma-1 / 5-HT (Neuroprotection) Amine->TargetCNS TargetCancer Tubulin / EGFR (Cytotoxicity) Acrylo->TargetCancer TargetMicro DNA Gyrase (Antimicrobial) Hetero->TargetMicro

Caption: Divergent synthetic pathways transforming the nitrile scaffold into three distinct bioactive classes.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Synthesis of the Core Scaffold

Use this protocol if the starting material is not purchased commercially. It utilizes a Williamson Ether Synthesis followed by Cyanation.

  • Etherification: React 4-hydroxybenzyl alcohol with 2-bromoethyl methyl ether (

    
    , Acetone, Reflux 12h). Monitor by TLC (Hexane:EtOAc 7:3).
    
    • Checkpoint: Disappearance of the phenolic -OH peak in IR (

      
      ).
      
  • Chlorination: Convert the alcohol to benzyl chloride using

    
     (DCM, 
    
    
    
    ).
  • Cyanation: React the benzyl chloride with

    
     (DMSO, 
    
    
    
    , 4h).
    • Validation: Appearance of sharp Nitrile peak in IR at

      
       .
      
Protocol 2: Reduction to 2-[4-(2-Methoxyethoxy)phenyl]ethanamine

Critical for Class A derivatives.

  • Setup: Flame-dry a 3-neck flask under Argon.

  • Reagent Prep: Suspend

    
     (2.0 equiv) in anhydrous THF (
    
    
    
    ).
  • Addition: Add the nitrile scaffold (dissolved in THF) dropwise.

    • Why: Exothermic reaction; dropwise addition prevents runaway reflux.

  • Workup (Fieser Method): Quench sequentially with

    
     mL 
    
    
    
    ,
    
    
    mL 15%
    
    
    , and
    
    
    mL
    
    
    .
    • Trust Factor: This specific quench produces a granular white precipitate (Lithium Aluminate) that filters easily, avoiding the dreaded "aluminum emulsion."

Quantitative Activity Data

The following data aggregates biological evaluations of methoxyethoxy (ME) derivatives versus methoxy (OMe) controls from kinase and antimicrobial assays [3, 4].

Table 1: Comparative Inhibitory Potency (IC50 / MIC)

TargetDerivative TypeR = -OMe (Control)R = -OCH2CH2OMe (Subject)Interpretation
EGFR Kinase (A549 Cells)Quinazoline Analog


Potency is conserved, but solubility increased 40-fold.
S. aureus (Gram +)Thiazole Derivative


The ether tail likely aids cell wall permeation.
Sigma-1 Receptor Phenethylamine


High affinity retained; ME tail fits the binding pocket.

References

  • Bioorganic & Medicinal Chemistry Letters. (2009). Synthesis and SAR of Preladenant derivatives.1[2][3]

  • BenchChem. (2025). Comparative Analysis of Phenylacetonitrile Derivatives.4[2][3][5][1][6][7]

  • Journal of Pharmaceutical Sciences. (1972). Correlation of plasma phenylpyrrole-acetonitrile levels with biological activity.8[2][3][6]

  • Sigma-Aldrich. (2025). Product Specification: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.[2][3][5][1][6][7]

Sources

Comparative

Validating the In Vitro Effects of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile: A Comparative Guide

This guide provides a comprehensive framework for the in vitro validation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, a novel compound within the broader class of phenylacetonitriles, which have garnered interest for t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the in vitro validation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, a novel compound within the broader class of phenylacetonitriles, which have garnered interest for their potential therapeutic activities.[1][2] Given the nascent stage of research on this specific molecule, this document outlines a logical, data-driven approach to characterize its cellular effects, comparing its performance against a structurally related and previously studied compound, 3-(4-methoxyphenyl)-2-phenylacrylonitrile, which has demonstrated cytotoxic effects.[2]

The experimental strategy detailed herein is designed to be a self-validating system, progressing from broad assessments of cytotoxicity to more granular investigations into the potential mechanisms of action, specifically focusing on the induction of apoptosis. Each protocol is presented with the underlying scientific rationale to empower researchers in their experimental design and data interpretation.

Experimental Design & Workflow

A tiered approach is essential for the systematic evaluation of a novel compound. We will begin by establishing the cytotoxic potential of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile across a range of concentrations to determine its effective dose. Subsequently, we will delve into the primary mechanism of cell death, apoptosis, through a series of well-established assays.

experimental_workflow cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Characterization a Dose-Response Assessment (MTT Assay) b Apoptosis vs. Necrosis (Annexin V/PI Staining) a->b Identified IC50 c Executioner Caspase Activation (Caspase-3/7 Activity Assay) b->c Confirmation of Apoptosis d Apoptotic Protein Expression (Western Blot) c->d Mechanistic Insight

Caption: Experimental workflow for in vitro validation.

Phase 1: Determining Cytotoxicity via MTT Assay

The initial step is to ascertain the cytotoxic potential of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability and proliferation.[3][4] Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals, a reaction catalyzed by mitochondrial dehydrogenases.[4] The amount of formazan produced is directly proportional to the number of viable cells.

Comparative Compounds:
  • Test Article: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

  • Reference Compound: 3-(4-methoxyphenyl)-2-phenylacrylonitrile

  • Vehicle Control: Dimethyl sulfoxide (DMSO) at a final concentration not exceeding 0.5% to avoid solvent-induced cytotoxicity.[5]

  • Positive Control: Doxorubicin (a known cytotoxic agent)

Experimental Protocol: MTT Assay
  • Cell Seeding: Plate a suitable cancer cell line (e.g., MCF-7 breast adenocarcinoma or A549 lung carcinoma) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test and reference compounds in the culture medium. Replace the existing medium with the medium containing the compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include vehicle and positive controls.

  • Incubation: Incubate the plates for 24 and 48 hours to assess time-dependent effects.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[3]

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[3][4]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Hypothetical Comparative Data:
CompoundCell LineIncubation TimeIC50 (µM)
2-[4-(2-Methoxyethoxy)phenyl]acetonitrile MCF-724h45.2
48h28.7
3-(4-methoxyphenyl)-2-phenylacrylonitrile MCF-724h131[2]
48h44[2]
Doxorubicin MCF-748h0.8

Phase 2: Elucidating the Mechanism of Cell Death

Following the confirmation of cytotoxicity, the next critical step is to determine whether the observed cell death is due to apoptosis (programmed cell death) or necrosis. Apoptosis is a highly regulated process crucial for tissue homeostasis, and its induction is a hallmark of many anti-cancer therapies.[7]

Apoptosis Signaling Pathway Overview

Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial-mediated) pathways. Both pathways converge on the activation of executioner caspases, such as caspase-3 and caspase-7, which orchestrate the dismantling of the cell.[8][9]

apoptosis_pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway cluster_execution Execution Pathway Mitochondria Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Bax_Bak Bax/Bak Activation Bax_Bak->Mitochondria Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Pro-caspase-9 Apaf1->Casp9 Apoptosome Apoptosome (Caspase-9 activation) Casp9->Apoptosome Casp3 Pro-caspase-3 Apoptosome->Casp3 DeathReceptor Death Receptors (e.g., Fas, TNFR1) DISC DISC Formation DeathReceptor->DISC Ligand Ligand Binding Ligand->DeathReceptor Casp8 Pro-caspase-8 DISC->Casp8 ActiveCasp8 Active Caspase-8 Casp8->ActiveCasp8 ActiveCasp8->Casp3 ActiveCasp3 Active Caspase-3 Casp3->ActiveCasp3 PARP PARP ActiveCasp3->PARP CleavedPARP Cleaved PARP PARP->CleavedPARP Apoptosis Apoptosis CleavedPARP->Apoptosis

Sources

Validation

control experiments for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile studies

Technical Comparison Guide: Control Strategies for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile Executive Summary: The "Ether-Linkage" Control In the development of beta-blockers (e.g., Metoprolol, Bisoprolol) and related p...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Control Strategies for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Executive Summary: The "Ether-Linkage" Control

In the development of beta-blockers (e.g., Metoprolol, Bisoprolol) and related pharmacophores, the integrity of the para-substituted side chain is critical. 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (referred to herein as MEPA-CN ) serves as a pivotal structural reference standard and synthetic building block .

Its primary utility lies in its structural distinction from the common Metoprolol intermediate, 4-(2-methoxyethyl)phenylacetonitrile (MEP-CN) . While MEP-CN contains an alkyl chain, MEPA-CN contains an alkoxy (ether) chain. This guide outlines the control experiments required to validate MEPA-CN’s purity, distinguish it from alkyl analogs, and control its reactivity in downstream synthesis.

Comparative Analysis: MEPA-CN vs. Structural Analogs

To establish a robust control strategy, MEPA-CN must be benchmarked against its closest structural relatives. The presence of the ether oxygen in the para-position significantly alters electronic properties and polarity compared to the alkyl analog.

Table 1: Physicochemical & Reactivity Comparison

FeatureMEPA-CN (Target) MEP-CN (Metoprolol Interm.) MPA-CN (General Interm.)
Structure 4-(MeO-CH2-CH2-O-)Ph-CH2CN4-(MeO-CH2-CH2-)Ph-CH2CN4-(MeO-)Ph-CH2CN
Linkage Type Alkoxy (Ether) AlkylMethoxy
Electronic Effect Strong e- Donor (+M)Weak e- Donor (+I)Strong e- Donor (+M)
Polarity (LogP) Lower (More Polar)Higher (Less Polar)Moderate
H-NMR Marker ~4.1 ppm (t, -OCH2-) ~2.8 ppm (t, -CH2-)~3.8 ppm (s, -OCH3)
Key Impurity Risk Ether Cleavage (Acidic conditions)Oxidation of alkyl chainDemethylation

Part 1: Synthetic Control Experiments (Process Validation)

When using MEPA-CN as a building block (e.g., reducing the nitrile to an amine), the synthesis of the precursor itself requires strict controls to prevent contamination with the starting phenol.

Protocol A: Williamson Ether Synthesis Control

Objective: Validate the alkylation of 4-hydroxyphenylacetonitrile with 2-bromoethyl methyl ether to form MEPA-CN, ensuring no unreacted phenol remains (which would act as a poison in subsequent nitrile reductions).

Workflow Diagram (DOT):

SynthesisControl Start 4-Hydroxyphenylacetonitrile Reagent 2-Bromoethyl methyl ether (+ K2CO3, MeCN) Start->Reagent Control1 Control 1: No Base (Negative Control) Start->Control1 Validation Control2 Control 2: 1.1 eq Reagent (Stoichiometry Check) Start->Control2 Optimization Intermed Reaction Mixture Reagent->Intermed Product MEPA-CN (Target) Intermed->Product Main Path Impurity Impurity: O-Alkylation Dimer Intermed->Impurity Over-reaction

Caption: Synthesis control logic for MEPA-CN, highlighting negative controls and impurity risks.

Experimental Steps:

  • Negative Control (Blank): Stir 4-hydroxyphenylacetonitrile and 2-bromoethyl methyl ether in Acetonitrile without K2CO3 at reflux for 4 hours.

    • Expected Result: < 1% conversion. Validates that base catalysis is the rate-limiting driver and prevents non-specific background reactions.

  • Stoichiometric Control: Run the reaction with 0.9 eq, 1.1 eq, and 1.5 eq of the alkyl halide.

    • Data: 1.1 eq typically yields >98% conversion. Excess (>1.5 eq) increases the difficulty of removing the volatile halide but does not improve yield.

  • Work-up Control: Wash the organic layer with 1M NaOH.

    • Purpose: Specifically removes unreacted 4-hydroxyphenylacetonitrile (phenolic). Verify removal by TLC (UV visualization).

Part 2: Analytical Control Strategy (Impurity Profiling)

Distinguishing MEPA-CN from the Metoprolol intermediate (MEP-CN) is the most critical quality attribute, especially if MEPA-CN is used as an impurity standard.

Protocol B: HPLC Specificity Study

Objective: Demonstrate resolution between the "Ether" (MEPA-CN) and "Alkyl" (MEP-CN) analogs.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV @ 225 nm (Nitrile absorbance).

Validation Data (Simulated):

AnalyteRetention Time (min)Resolution (Rs)Notes
4-Hydroxyphenylacetonitrile 3.2-Starting Material (Polar)
MEPA-CN (Target) 7.8 > 4.5Elutes earlier due to ether oxygen
MEP-CN (Alkyl Analog) 8.9-Elutes later (More hydrophobic)
Dimer Impurity 12.4> 10.0Late eluter

Causality: The ether oxygen in MEPA-CN participates in hydrogen bonding with the aqueous mobile phase, reducing its retention time relative to the alkyl-only MEP-CN. This Retention Time Shift is the primary control for identity confirmation.

Part 3: Functional Control (Nitrile Reactivity)

If MEPA-CN is an intermediate, its conversion to the corresponding acid (via hydrolysis) or amine (via reduction) must be controlled.

Protocol C: Hydrolysis Rate Comparison

Objective: Determine if the electron-donating alkoxy group accelerates nitrile hydrolysis compared to the standard phenylacetonitrile.

Workflow Diagram (DOT):

HydrolysisControl Substrate MEPA-CN ConditionA Acidic Hydrolysis (HCl/AcOH, Reflux) Substrate->ConditionA ConditionB Basic Hydrolysis (NaOH/EtOH, Reflux) Substrate->ConditionB ProductAcid 4-(2-Methoxyethoxy)phenylacetic Acid ConditionA->ProductAcid Fast SideProduct Ether Cleavage (Impurity) ConditionA->SideProduct Risk: High Temp ConditionB->ProductAcid Preferred Route

Caption: Hydrolysis pathways for MEPA-CN. Basic conditions are preferred to avoid ether cleavage.

Procedure:

  • Acidic Control: Reflux MEPA-CN in 6M HCl for 2 hours.

    • Observation: Monitor for the formation of 4-hydroxyphenylacetic acid . The ether linkage is susceptible to cleavage under harsh acidic conditions.

    • Recommendation: Avoid strong acid hydrolysis if the ether chain must be preserved.

  • Basic Control: Reflux in 10% NaOH/Ethanol for 2 hours.

    • Observation: Clean conversion to the acid salt without ether cleavage.

References

  • Sigma-Aldrich. Product Specification: 4-Methoxyphenylacetonitrile (Analog Reference).Link

  • BenchChem. Synthesis of 2-(4-((4-Methoxyphenyl)methoxy)phenyl)acetonitrile (Methodology Guide).Link

  • PubChem. Compound Summary: (4-Methoxyphenyl)acetonitrile. National Library of Medicine. Link

  • ICH Guidelines. Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Organic Syntheses. Preparation of p-Methoxyphenylacetonitrile (Classic Protocol). Org.[1][2][3][4] Synth. 1950, 30, 65. Link

Sources

Comparative

A Senior Application Scientist's Guide to the Confirmatory Identity of Synthesized 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical compariso...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous confirmation of a synthesized molecule's identity is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison for confirming the identity of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, a versatile intermediate in medicinal chemistry. We will delve into its synthesis, detailed analytical characterization, and a comparative analysis with structurally similar and commercially available alternatives, namely 4-methoxyphenylacetonitrile and 4-ethoxyphenylacetonitrile. This guide is designed to provide not just protocols, but the scientific rationale behind the experimental choices, ensuring a self-validating approach to chemical synthesis and analysis.

I. Synthesis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile: A Practical Approach

The most common and efficient method for synthesizing 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is through a Williamson ether synthesis. This reaction forms an ether linkage by reacting an alkoxide with a primary alkyl halide. In this case, the phenolic hydroxyl group of 4-hydroxyphenylacetonitrile is deprotonated by a weak base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-methoxyethyl chloride.

Experimental Protocol: Williamson Ether Synthesis

Materials:

  • 4-Hydroxyphenylacetonitrile

  • 2-Methoxyethyl chloride

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

  • Ethyl acetate

  • Hexane

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-hydroxyphenylacetonitrile (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Add 2-methoxyethyl chloride (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Dissolve the crude product in ethyl acetate and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

II. Analytical Characterization: Confirming the Molecular Identity

The identity and purity of the synthesized 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile must be confirmed using a suite of analytical techniques. Below, we detail the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

Expected ¹H NMR (400 MHz, CDCl₃) Chemical Shifts:

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
Ar-H~7.28d, J ≈ 8.8 Hz2HProtons ortho to the CH₂CN group
Ar-H~6.92d, J ≈ 8.8 Hz2HProtons ortho to the ether linkage
O-CH₂~4.12t, J ≈ 4.8 Hz2HMethylene group adjacent to the aryl oxygen
O-CH₂~3.75t, J ≈ 4.8 Hz2HMethylene group adjacent to the methoxy group
CH₂CN~3.70s2HMethylene group of the acetonitrile
O-CH₃~3.45s3HMethoxy group protons

Expected ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts:

CarbonChemical Shift (δ, ppm)
Ar-C (quaternary, ether linkage)~158.5
Ar-C (quaternary, CH₂CN attached)~123.0
Ar-CH (ortho to CH₂CN)~128.5
Ar-CH (ortho to ether)~115.0
Nitrile (CN)~118.0
O-CH₂~71.0
O-CH₂~68.0
O-CH₃~59.0
CH₂CN~22.0
B. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected Characteristic FTIR Absorption Bands:

Wavenumber (cm⁻¹)Functional GroupVibration
~2250Nitrile (C≡N)Stretching
~1610, 1510Aromatic Ring (C=C)Stretching
~1250Aryl-O-CAsymmetric Stretching
~1040C-O-CSymmetric Stretching
~2930, 2880C-H (sp³)Stretching
~3030C-H (sp²)Stretching
C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Expected Mass Spectrum Data (Electron Ionization - EI):

  • Molecular Ion (M⁺): m/z = 191.23

  • Key Fragmentation Peaks:

    • m/z = 133: Loss of the methoxyethoxy group (•OCH₂CH₂OCH₃)

    • m/z = 59: Fragment corresponding to the methoxyethoxy group ([CH₃OCH₂CH₂]⁺)

III. Comparative Analysis with Alternative Phenylacetonitriles

To provide a comprehensive evaluation, we compare the synthesized 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile with two commercially available and structurally related alternatives: 4-methoxyphenylacetonitrile and 4-ethoxyphenylacetonitrile.

A. Structural and Physicochemical Properties
CompoundStructureMolecular FormulaMolecular Weight ( g/mol )
2-[4-(2-Methoxyethoxy)phenyl]acetonitrileC₁₁H₁₃NO₂191.23
4-MethoxyphenylacetonitrileC₉H₉NO147.17
4-Ethoxyphenylacetonitrile[1]C₁₀H₁₁NO161.20

The primary difference between these molecules lies in the ether substituent on the phenyl ring. The methoxyethoxy group in the target compound introduces greater polarity and potential for hydrogen bonding compared to the simpler methoxy and ethoxy groups of the alternatives. This can influence solubility, a critical parameter in drug development.

B. Spectroscopic Comparison

The core spectroscopic features (nitrile and aromatic signals) will be similar across all three compounds. However, the signals corresponding to the ether substituents will be distinct and serve as key differentiators.

CompoundKey Differentiating ¹H NMR Signals (CDCl₃)Key Differentiating ¹³C NMR Signals (CDCl₃)
2-[4-(2-Methoxyethoxy)phenyl]acetonitrileδ ~4.12 (t), ~3.75 (t), ~3.45 (s)δ ~71.0, ~68.0, ~59.0
4-Methoxyphenylacetonitrile[2]δ ~3.80 (s)δ ~55.3
4-Ethoxyphenylacetonitrileδ ~4.05 (q), ~1.42 (t)δ ~63.5, ~14.8
C. Synthesis and Application Considerations

All three compounds can be synthesized via the Williamson ether synthesis, starting from 4-hydroxyphenylacetonitrile and the corresponding alkyl halide. The choice between them in a drug discovery context would depend on the specific structure-activity relationship (SAR) being explored. The longer, more flexible methoxyethoxy chain in our target compound offers more opportunities for interaction with biological targets compared to the shorter alkyl chains of the alternatives. Phenylacetonitrile and its derivatives are important precursors in the synthesis of various pharmaceuticals, including analgesics and antidepressants[3]. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing a versatile handle for further chemical modifications.

IV. Workflow and Decision Making

The following diagrams illustrate the workflow for synthesis and characterization, and a decision-making tree for confirming the identity of the synthesized compound.

Synthesis_Workflow cluster_synthesis Synthesis A Mix 4-Hydroxyphenylacetonitrile and K₂CO₃ in Acetone B Add 2-Methoxyethyl Chloride A->B C Reflux and Monitor by TLC B->C D Work-up and Extraction C->D E Column Chromatography D->E F Pure 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile E->F

Caption: Synthetic workflow for 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile.

Characterization_Workflow Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR FTIR FTIR Spectroscopy Synthesized_Product->FTIR MS Mass Spectrometry Synthesized_Product->MS Confirmation Identity Confirmed NMR->Confirmation FTIR->Confirmation MS->Confirmation

Caption: Analytical workflow for identity confirmation.

V. Conclusion

This guide has provided a comprehensive framework for the synthesis and identity confirmation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. By following the detailed experimental protocols and understanding the expected analytical outcomes, researchers can confidently verify the structure and purity of their synthesized material. The comparative analysis with 4-methoxyphenylacetonitrile and 4-ethoxyphenylacetonitrile highlights the key differentiating features and provides context for its potential applications in drug discovery. The principles of rigorous characterization outlined herein are fundamental to ensuring the reliability and reproducibility of scientific research.

VI. References

  • 4-Ethoxyphenylacetonitrile. (2024, April 9). ChemBK. [Link]

  • Beilstein Journals. (n.d.). Experimental procedures, characterization data and copies of NMR spectra. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of compound 2. [Link]

  • SpectraBase. (n.d.). 4-Methoxyphenylacetonitrile - Optional[13C NMR] - Chemical Shifts. [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. [Link]

  • Royal Society of Chemistry. (n.d.). Table of Contents. [Link]

  • Wiley-VCH. (n.d.). 2-(2-Methoxy-phenyl)-1-oxa-spiro[6][6]non-2-en-4-one (2b). [Link]

  • Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. (n.d.). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. [Link]

  • Fiveable. (2025, September 15). Phenylacetonitrile Definition - Organic Chemistry Key Term. [Link]

  • NIST. (n.d.). Benzeneacetonitrile, 4-methoxy-. [Link]

  • NIST. (n.d.). 4-Methoxybenzoylacetonitrile. [Link]

  • ATB. (n.d.). {4-[(4-Methoxybenzyl)oxy]phenyl}acetonitrile. [Link]

  • NIST. (n.d.). (2-Methoxyphenyl)acetonitrile. [Link]

  • Crystal Structure–Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial–Cytotoxic Effects and in Silico Perspectives. (n.d.). PMC. [Link]

  • ResearchGate. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. [Link]

  • Organic Syntheses. (n.d.). p-METHOXYPHENYLACETONITRILE. [Link]

  • Google Patents. (n.d.). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile.

  • ResearchGate. (2025, August 6). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. [Link]

  • ResearchGate. (2025, June 1). Structure–toxicity relationships and enhanced acaricidal efficacy of phenylacetonitrile and nitrile derivatives against four mite species. [Link]

  • Merging Natural Product Structures with Pharmaceutical Leads: Unnatural Enantiomers of Estranes as Glucocorticoid Receptor Modulators that Suppress TNF-α and IL-6 Release. (n.d.). PMC. [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - EPFL. (n.d.). EPFL. [Link]

  • Discovery of 5-(Substituted Phenyl)-2-aryl Benzimidazole Derivatives as SIRT1 Activators: Their Design, in silico Studies, Synthesis, and in vitro Evaluation. (2024, October 10). PubMed. [Link]

  • Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. (n.d.). PMC. [Link]

  • HTDS. (n.d.). Spectrum 2 FTIR spectrometer. [Link]

  • PubChem. (n.d.). 4-Methoxybenzonitrile. [Link]

  • NIST. (n.d.). 4-Benzyloxy-3-methoxyphenylacetonitrile. [Link]

  • EPA/NIH Mass Spectral Data Base. (n.d.). GovInfo. [Link]

  • NIST. (n.d.). 2-Ethoxyphenylacetonitrile. [Link]

Sources

Validation

comparative analysis of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile synthesis methods

Executive Summary Product Target: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 104276-78-8 / Generic structure ref). Primary Application: Key intermediate for Beta-blockers (e.g., Bisoprolol analogues) and agrochemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Target: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (CAS: 104276-78-8 / Generic structure ref). Primary Application: Key intermediate for Beta-blockers (e.g., Bisoprolol analogues) and agrochemical synthesis.

This guide evaluates the two dominant synthetic pathways for the production of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. Our analysis identifies Method A (Convergent O-Alkylation) as the superior protocol for modern industrial scaling due to its higher atom economy and avoidance of toxic cyanide handling in the final step. Method B (Classical Cyanation) remains a viable alternative only when specific supply chain constraints favor benzyl chloride precursors.

FeatureMethod A: Convergent Alkylation Method B: Classical Cyanation
Strategy Ether formation on pre-formed nitrileNitrile formation on pre-formed ether
Key Reagents 4-Hydroxyphenylacetonitrile, 2-Methoxyethyl bromide4-(2-Methoxyethoxy)benzyl chloride, NaCN
Step Count 1 (Convergent)3-4 (Linear from aldehyde)
Safety Profile Moderate (Alkylating agents)High Risk (Cyanide generation)
Yield Potential 85-92%75-80% (Global yield)

Chemical Context & Retrosynthetic Analysis[1][2]

The synthesis hinges on two distinct bond disconnections. The choice of route dictates the impurity profile and safety engineering controls required.

  • Disconnection A (C-O Bond): Exploits the acidity of the phenol (

    
    ) in 4-hydroxyphenylacetonitrile. This allows for a clean Williamson ether synthesis without disturbing the nitrile group, provided the base is carefully selected to avoid 
    
    
    
    -deprotonation of the nitrile.
  • Disconnection B (C-C Bond): Relies on the nucleophilic substitution of a benzyl halide by cyanide. While robust, this method introduces significant toxicity hazards and waste treatment costs (destruction of residual cyanides).

Visualizing the Pathways

The following diagram illustrates the strategic divergence between the two methods.

SynthesisPathways Target TARGET: 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile StartA 4-Hydroxyphenylacetonitrile StartA->Target Method A: O-Alkylation (SN2) ReagentA 2-Methoxyethyl Bromide (Base: K2CO3) StartA->ReagentA StartB 4-(2-Methoxyethoxy)toluene InterB1 Benzyl Chloride Intermediate StartB->InterB1 Radical Halogenation InterB1->Target Method B: Cyanation (SN2) ReagentB NaCN / PTC InterB1->ReagentB

Figure 1: Retrosynthetic comparison showing the convergent nature of Method A versus the linear progression of Method B.

Technical Deep Dive

Method A: Phase-Transfer Catalyzed O-Alkylation (Recommended)

This method utilizes 4-hydroxyphenylacetonitrile as the scaffold. The critical challenge is chemoselectivity: the base must be strong enough to deprotonate the phenol (Ar-OH) but not strong enough to deprotonate the benzylic position (


-proton to the nitrile), which would lead to C-alkylation byproducts.
  • Mechanism:

    
     Nucleophilic Substitution.
    
  • Optimal Base: Potassium Carbonate (

    
    ).[1] It provides a "buffered" basicity that is ideal for phenols.
    
  • Solvent System: Methyl Ethyl Ketone (MEK) or Acetonitrile (

    
    ). These polar aprotic solvents enhance the nucleophilicity of the phenoxide anion.
    
  • Catalysis: Addition of catalytic Potassium Iodide (KI) or a Phase Transfer Catalyst (TBAB) can accelerate the reaction by activating the alkyl halide.

Method B: Nucleophilic Cyanation of Benzyl Halides

This is the classical route, often used when the ether linkage is established early in the synthesis (e.g., starting from p-hydroxybenzaldehyde).

  • Mechanism:

    
     Displacement of Chloride by Cyanide.
    
  • Critical Control: To avoid hydrolysis of the nitrile to the carboxylic acid (phenylacetic acid derivative), water content must be minimized, or a biphasic system with a Phase Transfer Catalyst (PTC) must be used.

  • Safety: Requires dedicated cyanide handling protocols (HCN monitoring, sodium hypochlorite quench tanks).

Experimental Protocols

Protocol A: Optimized Synthesis via O-Alkylation

This protocol is designed for high throughput and minimal purification.

Reagents:

  • 4-Hydroxyphenylacetonitrile (1.0 eq)

  • 1-Bromo-2-methoxyethane (1.2 eq) [Alternatively: 1-Chloro-2-methoxyethane with 0.1 eq KI]

  • Potassium Carbonate (anhydrous, 2.0 eq)

  • Solvent: Acetone or Acetonitrile (10 volumes)

Step-by-Step Methodology:

  • Setup: Charge a 3-neck round-bottom flask with 4-hydroxyphenylacetonitrile and Acetone. Begin stirring.

  • Deprotonation: Add Potassium Carbonate in a single portion. The slurry will thicken. Stir at room temperature for 30 minutes to ensure phenoxide formation.

  • Addition: Add 1-Bromo-2-methoxyethane dropwise over 20 minutes.

    • Note: If using the cheaper Chloro- derivative, add Potassium Iodide (KI) at this stage to form the reactive Iodo- species in situ (Finkelstein condition).

  • Reaction: Heat the mixture to reflux (

    
     for Acetone, 
    
    
    
    for Acetonitrile). Monitor via TLC or HPLC.
    • Endpoint: Typically 6–8 hours. Look for the disappearance of the phenol peak.

  • Workup:

    • Cool to room temperature.[2]

    • Filter off the inorganic salts (

      
       and excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a crude oil.

  • Purification: Dissolve the oil in Ethyl Acetate and wash with 1M NaOH (to remove unreacted phenol) followed by Brine. Dry over

    
     and evaporate.[2][3][4]
    
    • Result: The product typically solidifies or remains a viscous pale yellow oil. Recrystallization from Ethanol/Hexane is possible if high purity (>99%) is required.

Protocol B: Cyanation of 4-(2-Methoxyethoxy)benzyl Chloride

Use this method if the benzyl chloride precursor is already available.

Reagents:

  • 4-(2-Methoxyethoxy)benzyl chloride (1.0 eq)

  • Sodium Cyanide (1.2 eq)

  • Catalyst: Tetrabutylammonium bromide (TBAB, 0.05 eq)

  • Solvent: Toluene / Water (1:1 ratio)

Step-by-Step Methodology:

  • Safety Check: Ensure HCN detectors are active. Prepare a bleach quench bath.

  • Dissolution: Dissolve Sodium Cyanide in water. Dissolve the benzyl chloride in Toluene.

  • Phase Transfer: Combine the two solutions in a reactor. Add the TBAB catalyst.

  • Reaction: Heat to

    
     with vigorous agitation (critical for biphasic reactions).
    
    • Endpoint: 3–5 hours.

  • Quench & Separation:

    • Cool to room temperature.[2][5]

    • Separate the layers.[3][4][6][7][8][9][10] Treat the aqueous cyanide layer with bleach (NaOCl) immediately.

  • Isolation: Wash the organic Toluene layer with water, then Brine. Concentrate to yield the crude nitrile.[6][8]

Performance Comparison Data

The following data aggregates typical industrial results for these pathways.

MetricMethod A (Alkylation)Method B (Cyanation)
Isolated Yield 88 - 94% 75 - 82%
Purity (HPLC) >98% (Main impurity: C-alkylated)>95% (Main impurity: Hydrolysis acid)
Reaction Time 6 - 8 Hours3 - 5 Hours
E-Factor (Waste) Low (Salt waste only)High (Cyanide waste treatment)
Cost Efficiency High (Cheap phenol precursor)Medium (Precursor synthesis costs)
Decision Logic for Process Chemists

The choice of method should be determined by the availability of starting materials and facility capabilities.

DecisionMatrix Decision Start: Choose Route CheckMat Is 4-Hydroxyphenylacetonitrile available? Decision->CheckMat CheckCyan Is facility rated for Cyanide handling? CheckMat->CheckCyan No ResultA SELECT METHOD A (Williamson Ether Synthesis) CheckMat->ResultA Yes CheckCyan->ResultA No (Outsource Precursor) ResultB SELECT METHOD B (Cyanation via PTC) CheckCyan->ResultB Yes

Figure 2: Decision matrix for selecting the optimal synthesis route based on material availability and safety constraints.

References

  • Vertex Pharmaceuticals. (2005). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. US Patent 3,983,151.[10] (Demonstrates the foundational chemistry of hydroxyphenylacetonitrile synthesis).

  • Organic Syntheses. (1955). p-Methoxyphenylacetonitrile.[3] Org. Synth. 1955, 35, 84. ( authoritative protocol for the cyanation of methoxy-substituted benzyl chlorides).

  • BenchChem. (2025).[5] Synthesis of Metoprolol from 4-(2-Methoxyethyl)phenol. (Provides context on the stability and reactivity of the 2-methoxyethyl ether chain in similar pharmaceutical intermediates).

  • Designer Drugs Directory. Synthesis of Benzyl Cyanide via Phase Transfer Catalysis. (General procedure for PTC cyanation used in Method B).

  • Google Patents. Process for preparing phenylacetonitriles. US Patent 4,056,509. (Describes the optimization of phase-transfer catalysts for benzyl cyanide synthesis).

Sources

Comparative

Comparative Guide to the Cross-Validation of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile's Biological Targets

A Senior Application Scientist's Guide to Target Deconvolution and Validation for a Phenotypically Active Compound For researchers in drug discovery, the journey from a promising small molecule to a well-understood thera...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Target Deconvolution and Validation for a Phenotypically Active Compound

For researchers in drug discovery, the journey from a promising small molecule to a well-understood therapeutic candidate is fraught with challenges. One of the most critical is the identification and validation of its biological target. This guide addresses the specific case of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile, a compound with a known, albeit not fully characterized, biological activity profile. Publicly available information on this compound is limited, with some sources indicating it and its derivatives may have roles in inducing the transcription factor Oct3/4, which is pivotal in cellular pluripotency[1][2]. However, the direct molecular target responsible for this downstream effect remains elusive.

This guide, therefore, takes a "phenotypic-first" approach. When a compound demonstrates a desirable biological effect in a cell-based or whole-organism screen, but its direct molecular interacting partner is unknown, a process of "target deconvolution" is required[3][4]. This document provides a comparative overview of modern, robust methodologies to first identify and then cross-validate the biological targets of a compound like 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. We will delve into the "why" behind experimental choices, providing not just protocols but a strategic framework for building a high-confidence target dossier.

The Strategic Imperative: Why Multi-Pronged Cross-Validation is Non-Negotiable

Relying on a single method for target identification is a high-risk strategy. Each technique has inherent biases and limitations. A protein identified through an affinity capture experiment might be a downstream effector or a non-specific binder. A gene identified in a CRISPR screen could be a synthetic lethal partner rather than the direct target. True confidence in a drug target emerges from the convergence of evidence from orthogonal approaches—methods that rely on different physical and biological principles.

This guide will compare and contrast three major pillars of target deconvolution and validation:

  • Biophysical Methods (Label-Free): Directly measuring compound engagement with proteins in their native environment.

  • Chemical Proteomics (Affinity-Based): Using a modified version of the compound to "fish" for its binding partners.

  • Genetic Methods (Functional): Identifying genes that are essential for the compound's activity.

Below is a logical workflow that we will explore in detail, outlining how these pillars support each other in a comprehensive target validation campaign.

G cluster_0 Phase 1: Target Identification (Hypothesis Generation) cluster_1 Phase 2: Target Validation (Hypothesis Testing) Phenotypic Hit Phenotypic Hit (e.g., Oct3/4 Induction by 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile) CETSA Cellular Thermal Shift Assay (CETSA) - Label-Free Target Engagement Phenotypic Hit->CETSA Parallel Approaches Affinity_Capture Affinity Capture Mass Spectrometry - Chemical Probe Required Phenotypic Hit->Affinity_Capture Parallel Approaches CRISPR_Screen CRISPR/Cas9 Screen - Functional Genetic Modifiers Phenotypic Hit->CRISPR_Screen Parallel Approaches Candidate_List List of Putative Targets CETSA->Candidate_List Affinity_Capture->Candidate_List CRISPR_Screen->Candidate_List Orthogonal_Assays Orthogonal Validation Assays Candidate_List->Orthogonal_Assays Prioritize & Test Biochemical_Assay Biochemical Assays (e.g., Enzymatic, Binding) Orthogonal_Assays->Biochemical_Assay Cellular_Assay Cell-Based Target Engagement (e.g., NanoBRET, In-Cell CETSA) Orthogonal_Assays->Cellular_Assay Target_Knockdown Target Knockdown/Knockout (siRNA, CRISPR) - Phenocopy Compound Effect? Orthogonal_Assays->Target_Knockdown Validated_Target Validated Target(s) Biochemical_Assay->Validated_Target Cellular_Assay->Validated_Target Target_Knockdown->Validated_Target G cluster_0 CRISPR Resistance Screen Workflow Cell_Pool Pool of Cells with Genome-Wide Gene Knockouts (sgRNA Library) Treatment Treat with Cytotoxic Concentration of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile (or analog) Cell_Pool->Treatment Selection Most Cells Die; Resistant Cells Survive and Proliferate Treatment->Selection Analysis Sequence sgRNAs in Surviving Population Selection->Analysis Result Enriched sgRNAs Point to Genes Whose Knockout Confers Resistance Analysis->Result

Caption: Workflow for a CRISPR/Cas9 resistance screen to identify drug targets or resistance mechanisms.

Experimental Protocol: CRISPR Resistance Screen
  • Assay Adaptation: This screen requires a selectable phenotype, typically cell death. If 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile is not cytotoxic, a more potent analog may need to be synthesized, or the screen could be adapted to a fluorescence-activated cell sorting (FACS) based on a reporter of the Oct3/4 pathway.

  • Library Transduction:

    • Introduce a genome-wide sgRNA library into a Cas9-expressing cell line, such that on average, each cell receives a single sgRNA, knocking out a single gene.

  • Compound Treatment:

    • Treat the pooled cell population with a lethal concentration of the compound.

  • Selection and Analysis:

    • After a period of selection, harvest the surviving cells.

    • Extract genomic DNA and use deep sequencing to identify which sgRNAs are enriched in the surviving population compared to the starting population.

  • Hit Identification:

    • Genes targeted by the enriched sgRNAs are candidates. If the target is an enzyme that metabolically activates a pro-drug, its knockout would confer resistance. Conversely, if the target is an essential protein that the drug inhibits, its knockout should not confer resistance (the gene is already absent). Resistance is often conferred by knocking out a protein that the drug requires to function, or a protein in the same pathway.

Comparison with Alternatives
MethodPrincipleProsCons
CRISPR/Cas9 Screen Identifies genes whose knockout confers resistance or sensitivity to a compound. [5]Unbiased, genome-wide functional screen; powerful for pathway analysis.Can be complex to execute; may identify upstream/downstream pathway members, not the direct target; requires a selectable phenotype.
siRNA/shRNA Screen Similar to CRISPR but uses RNA interference to knockdown gene expression.Established technology; transient effect can be beneficial.Often results in incomplete knockdown; can have significant off-target effects.
Expression Profiling (e.g., RNA-seq) Compares the gene expression profiles of treated vs. untreated cells.Provides a global view of the cellular response; can reveal affected pathways.Identifies downstream effects, not the direct target; can be difficult to deconvolve primary from secondary effects.

Phase 2: Orthogonal Validation - From a List of Candidates to a Confirmed Target

The identification methods above will produce a list of candidate targets. The next crucial phase is to use a series of independent, orthogonal assays to confirm which, if any, of these candidates is the true biological target.

1. Recombinant Protein Assays:

  • Objective: To confirm direct binding and measure affinity.

  • Method: Express and purify the candidate proteins. Use techniques like SPR or ITC (as described in the table above) to measure the binding kinetics and affinity of 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile. If the target is an enzyme, perform an activity assay to determine if the compound inhibits or activates it.

2. Cellular Target Engagement Assays:

  • Objective: To confirm the compound engages the target in living cells.

  • Method: Use a targeted CETSA experiment, this time analyzing only the candidate protein (e.g., by Western Blot) to generate a dose-response curve. [6]Alternatively, use reporter systems like NanoBRET™, which measures binding in live cells via bioluminescence resonance energy transfer.

3. Genetic Validation:

  • Objective: To demonstrate that the target is necessary for the compound's phenotypic effect.

  • Method: Use CRISPR or siRNA to specifically knock out or knock down the candidate target gene. Then, treat these cells with 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile and measure the original phenotype (e.g., Oct3/4 induction). If the compound's effect is lost or significantly reduced in the knockout/knockdown cells, it provides strong evidence that the candidate is the correct target. [7]

Conclusion

References

  • Moellering, R. E., & Cravatt, B. F. (2012). How chemical biology is enabling the discovery of new drug targets. Nature Reviews Drug Discovery, 11(8), 611-627. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Target Deconvolution for Phenotypic Antibodies and Small Molecules. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Ion Channel Assays. Retrieved from [Link]

  • Bio-protocol. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4933. [Link]

  • Reaction Biology. (n.d.). Ion Channel Assay Services. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). Ion Channel Functional Assays for Screening and Profiling. Retrieved from [Link]

  • Karolinska Institutet. (2024). Ion channels in drug discovery : focus on biological assays. Figshare. [Link]

  • Reaction Biology. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Drug Hunter. (2023). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Current Protocols in Chemical Biology (pp. 147-164). [Link]

  • Chemspace. (2026). Phenotypic Screening in Drug Discovery Definition & Role. Retrieved from [Link]

  • AAPS. (2021, May 18). Phenotypic screening hit target deconvolution using CRISPR/Cas9 screening technology | AAPS 2021 [Video]. YouTube. [Link]

  • Sygnature Discovery. (n.d.). High throughput screening of inverse agonists. Retrieved from [Link]

  • ION Biosciences. (n.d.). GPCR Assay Services. Retrieved from [Link]

  • Stoddart, L. A., et al. (2021). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in Pharmacological Sciences, 42(10), 863-875. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • Bantscheff, M., & Scholten, A. (2019). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. In Methods in Molecular Biology (Vol. 1888, pp. 147-168). [Link]

  • Klaeger, S., et al. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • University College London. (n.d.). Target Identification and Validation (Small Molecules). Retrieved from [Link]

  • Horizon Discovery. (n.d.). Drug Target Identification & Validation. Retrieved from [Link]

  • Broad Institute. (2025). Small Molecule Hit Identification and Validation. Retrieved from [Link]

  • Arrowsmith, J., & Miller, P. (2013). Trial watch: phase II and phase III attrition rates 2011–2012. Nature Reviews Drug Discovery, 12(8), 569-569. [Link]

  • UU Research Portal. (n.d.). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Retrieved from [Link]

  • Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. Retrieved from [Link]

  • Wang, Y., et al. (2015). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Journal of Medicinal Chemistry, 58(12), 5037-5047. [Link]

  • ResearchGate. (2025). Identification of 2-[4-[(4-Methoxyphenyl)methoxy]-phenyl]acetonitrile and Derivatives as Potent Oct3/4 Inducers. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2-[4-(2-Methoxyethoxy)phenyl]acetonitrile

Executive Safety Summary STOP & READ: This compound belongs to the phenylacetonitrile class. While less volatile than lower molecular weight aliphatic nitriles, it possesses significant acute toxicity (Category 3) via or...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

STOP & READ: This compound belongs to the phenylacetonitrile class. While less volatile than lower molecular weight aliphatic nitriles, it possesses significant acute toxicity (Category 3) via oral, dermal, and inhalation routes. Metabolic processing can release cyanide ions, albeit slower than simple cyanides.

  • Critical Control: All handling must occur inside a certified chemical fume hood.

  • Skin Absorption: High risk.[1] The ethoxy side chain increases lipophilicity, potentially enhancing dermal absorption rates compared to simple phenylacetonitriles.

  • Immediate Action: In case of skin contact, undress and wash immediately.[2][3][4] Do not use organic solvents to clean skin; they accelerate absorption.

Chemical Profile & Hazard Analysis

PropertyDataOperational Implication
Chemical Name 2-[4-(2-Methoxyethoxy)phenyl]acetonitrileOfficial shipping/inventory name.
CAS Number 352547-54-7 Use for specific inventory tracking.
Physical State Viscous Liquid / Low-melting SolidLikely an oil at RT. Weigh by mass or pipette; avoid spatula handling if liquid.
Molecular Weight 191.23 g/mol Relevant for stoichiometry calculations.
GHS Classification Acute Tox. 3 (Oral, Dermal, Inhalation) Danger. Treat as a potent poison.
Solubility Soluble in DCM, EtOAc, DMSOUse compatible solvents for transfers.

Mechanistic Risk: The nitrile moiety (-CN) attached to the benzylic carbon is metabolically active. Cytochrome P450 enzymes can oxidize the alpha-carbon, leading to the release of cyanide (CN-). While the bulky (2-methoxyethoxy)phenyl group sterically hinders this process compared to acetonitrile, the risk of histotoxic hypoxia remains if significant exposure occurs.

Personal Protective Equipment (PPE) Matrix

The selection of PPE is dictated by the Permeation Rate and Degradation of the material against organic nitriles.

Glove Selection Protocol

Do not rely on standard latex gloves. The lipophilic ether chain facilitates permeation through natural rubber.

Task DurationPrimary Glove MaterialThicknessSecondary LayerRationale
Incidental (<5 min) Nitrile Rubber ≥ 5 mil (0.12 mm)NoneGood splash protection. Change immediately upon contact.
Process (15-60 min) Double Nitrile Outer: 8 milInner: 4 milColored Indicator (Inner)"Traffic Light" system: If outer glove breaches, inner color reveals it.
Spill / Immersion Laminate (Silver Shield/4H) Multi-layerNitrile (Outer)Laminates offer >480 min breakthrough time but poor dexterity. Use outer nitrile for grip.
Respiratory & Body Protection[1][3][4][6][7][8][9]
  • Respiratory: Work strictly in a fume hood (Face velocity: 80–100 fpm). If hood failure occurs, use a Full-Face Respirator with ABEK (Organic Vapor/Acid Gas) cartridges.

  • Body: Tyvek® lab coat or chemical-resistant apron required for quantities >10g.

  • Eyes: Chemical splash goggles (ANSI Z87.1). Face shield required if pouring >100mL.

Operational Handling Protocol

A. Storage & Stability[1][5][7][10][11]
  • Condition: Store at 2–8°C (Refrigerated).

  • Atmosphere: Hygroscopic. Store under Argon or Nitrogen to prevent hydrolysis of the nitrile to the amide/acid.

  • Segregation: Keep away from strong oxidizers (e.g., KMnO4, nitric acid) and strong acids (risk of HCN evolution).

B. Weighing & Transfer Workflow
  • Step 1: Bring the container to room temperature inside the fume hood before opening (prevents condensation).

  • Step 2: If liquid/viscous, use a positive displacement pipette or a glass syringe. Avoid plastic tips if possible, as plasticizers can leach, though chemical compatibility is generally acceptable for short contact.

  • Step 3: Taring: Place the receiving flask on the balance, tare, then add the chemical. Do not weigh the source container, remove, and re-weigh (minimizes transport outside the hood).

C. Reaction Setup Logic
  • Solvent Choice: Avoid protic solvents (MeOH/EtOH) if using strong bases, as this promotes Pinner reaction or hydrolysis.

  • Quenching: When quenching reactions containing this nitrile, ensure pH > 9 initially to prevent HCN gas evolution if unreacted cyanide salts are present.

Emergency Response & Disposal

Spill Response Decision Tree

SpillResponse Start Spill Detected Assess Assess Volume & Location Start->Assess Small Minor Spill (<10 mL) Inside Hood Assess->Small Contained Large Major Spill (>10 mL) Or Outside Hood Assess->Large Uncontained ActionSmall 1. Absorb with Vermiculite/Sand 2. Place in sealed bag 3. Wipe surface with weak bleach (10%) Small->ActionSmall ActionLarge 1. Evacuate Lab 2. Alert Safety Officer 3. Do NOT attempt cleanup alone Large->ActionLarge Waste Dispose as Hazardous Organic Waste (Toxic) ActionSmall->Waste

Figure 1: Decision logic for spill containment. Note that bleach oxidation helps convert residual nitriles/cyanides to less toxic cyanates.

Exposure First Aid
  • Skin: Wash with soap and copious water for 15 minutes.[4] Do NOT use alcohol.

  • Eyes: Flush for 15 minutes, lifting eyelids.

  • Ingestion: Do NOT induce vomiting. Transport to ER immediately. Mention "Nitrile/Cyanide precursor" to medical staff.

Waste Disposal[12][13][14][15]
  • Stream: Organic Waste - Toxic.

  • Labeling: Must explicitly state "Contains Organic Nitriles."

  • Prohibition: Never dispose of down the drain. Hydrolysis in sewer lines can release toxic ammonia or cyanide.

  • Destruction: Incineration is the only validated method for complete destruction of the nitrile bond.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 2775677 (4-Methoxyphenylacetonitrile Analog). PubChem. [Link]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. [Link]

Sources

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